2-Amino-2-(3-chlorophenyl)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(3-chlorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c9-7-3-1-2-6(4-7)8(10)5-11/h1-4,8,11H,5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXHAXFWWGYXQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179811-63-3 | |
| Record name | β-Amino-3-chlorobenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179811-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
"2-Amino-2-(3-chlorophenyl)ethanol" physical and chemical properties
An In-depth Technical Guide to 2-Amino-2-(3-chlorophenyl)ethanol
Introduction
This compound is a chiral organic compound that serves as a valuable building block in stereoselective synthesis. Its structural features, including a chiral center, an amino group, and a hydroxyl group, make it a versatile intermediate in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of its physical and chemical properties, supported by available experimental and predicted data. It is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Core Properties and Identifiers
The compound is identified by several key parameters that are crucial for its procurement, handling, and application in research and synthesis.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₁₀ClNO[1][2][3] |
| Molecular Weight | 171.62 g/mol [1][2][3] |
| CAS Number | 179811-63-3 (for racemate)[2] |
| 663611-73-2 (for (S)-isomer)[1][3][4] | |
| MDL Number | MFCD12827190[2] |
Physicochemical Data
The physicochemical properties of this compound are summarized below. It is important to note that some of the available data are predicted values and should be confirmed experimentally.
Physical Properties
| Property | Value | Source |
| Appearance | Colorless to slightly yellow liquid (for (S)-isomer) | [1] |
| Boiling Point | > 200 °C[1] | Experimental |
| 316.8 ± 27.0 °C[1] | Predicted | |
| Melting Point | > 25 °C[1] | Experimental |
| Density | 1.260 ± 0.06 g/cm³[1] | Predicted |
| Solubility | Soluble in water and common organic solvents.[1] | General |
Chemical Properties
| Property | Value | Source |
| pKa | 12.40 ± 0.10[1] | Predicted |
| Storage Conditions | Keep in a dark place, under an inert atmosphere, at 2-8 °C.[2][5] | Supplier Data |
Computational Data
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [6] |
| LogP | 2.0946 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 2 | [6] |
Experimental Protocols and Synthesis
As a key chiral intermediate, the synthesis of enantiomerically pure this compound is of significant interest.
Synthesis Methodology
A common synthetic route involves the reaction of a carbonyl compound with a chiral reagent. One described method is the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent to produce the desired product.[1] While detailed experimental procedures for this specific transformation are proprietary or found within patent literature, a generalized workflow can be conceptualized.
Another relevant approach is the biocatalytic synthesis used for similar molecules, such as (S)-2-chloro-1-(3-chlorophenyl)ethanol, which is a precursor for an anticancer drug candidate.[7] This involves the enzymatic reduction of a corresponding ketone, offering high enantioselectivity.[7]
Figure 1. Generalized workflow for the synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol.
Analytical Characterization
Characterization of this compound typically involves a suite of analytical techniques to confirm its structure and purity. While specific spectral data for this compound is not publicly available in the search results, suppliers indicate the availability of data from methods such as NMR, HPLC, and LC-MS.[2] For structurally related compounds, IR spectroscopy shows characteristic peaks for O-H (around 3400 cm⁻¹) and N-H stretches.[8][9]
Applications in Research and Development
This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1] Its chirality is crucial for creating stereospecific drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause adverse effects.
No specific signaling pathways involving this molecule have been detailed. However, its role as a building block for drug candidates places it at a critical position in the drug discovery pipeline.
Figure 2. Logical relationship showing the role of the compound in a drug discovery workflow.
Safety and Handling
Under normal conditions of use, this compound is not considered significantly toxic.[1] However, as with many organic compounds, it may cause irritation to the skin, eyes, and respiratory tract.[1] Appropriate personal protective equipment (PPE), such as gloves and safety goggles, should be worn, and work should be conducted in a well-ventilated area.[1] In case of significant exposure or ingestion, immediate medical attention should be sought.[1] For transportation and storage, it is essential to prevent leakage and avoid contact with ignition sources.[1]
References
- 1. chembk.com [chembk.com]
- 2. 179811-63-3|this compound|BLD Pharm [bldpharm.com]
- 3. 1stsci.com [1stsci.com]
- 4. theclinivex.com [theclinivex.com]
- 5. 2-Amino-2-(4-chlorophenyl)ethanol | 179811-64-4 [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. minio.scielo.br [minio.scielo.br]
An In-depth Technical Guide to the Synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a primary synthesis pathway for (S)-2-Amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol of interest in pharmaceutical development. The core of this guide focuses on a robust and widely applicable three-step synthesis commencing from 3-chloroacetophenone. The key transformation involves an asymmetric reduction of an α-amino ketone intermediate using the Corey-Bakshi-Shibata (CBS) reduction, a powerful method for establishing the desired stereochemistry with high fidelity.
Additionally, this guide briefly explores an alternative synthetic strategy involving the ring-opening of an epoxide, offering another potential avenue for accessing the target molecule. Detailed experimental protocols for the primary pathway are provided, along with a summary of expected quantitative data based on analogous transformations reported in the scientific literature.
Primary Synthesis Pathway: A Three-Step Approach
The most common and well-established route to synthesize (S)-2-Amino-2-(3-chlorophenyl)ethanol involves three key transformations:
-
α-Bromination of 3-Chloroacetophenone: The synthesis begins with the selective bromination of 3-chloroacetophenone at the α-position to the carbonyl group, yielding 2-bromo-1-(3-chlorophenyl)ethanone.
-
Amination of 2-Bromo-1-(3-chlorophenyl)ethanone: The resulting α-bromo ketone is then converted to the corresponding α-amino ketone hydrochloride, 2-amino-1-(3-chlorophenyl)ethanone hydrochloride, through a nucleophilic substitution reaction.
-
Enantioselective Reduction: The crucial stereocenter is introduced in the final step via the enantioselective reduction of the α-amino ketone using the Corey-Bakshi-Shibata (CBS) reduction methodology to afford the target molecule, (S)-2-Amino-2-(3-chlorophenyl)ethanol, with high enantiopurity.
Below is a visual representation of this synthetic pathway.
Figure 1: Proposed three-step synthesis pathway for (S)-2-Amino-2-(3-chlorophenyl)ethanol.
Quantitative Data Summary
The following table summarizes the expected yields and enantiomeric excess for each step of the primary synthesis pathway. These values are based on analogous reactions reported in the literature and represent typical outcomes for these types of transformations.
| Step | Transformation | Reagents | Typical Yield (%) | Enantiomeric Excess (ee%) |
| 1. α-Bromination | 3-Chloroacetophenone to 2-Bromo-1-(3-chlorophenyl)ethanone | Pyridine hydrobromide perbromide, Acetic acid | 80-90 | N/A |
| 2. Amination | 2-Bromo-1-(3-chlorophenyl)ethanone to 2-Amino-1-(3-chlorophenyl)ethanone HCl | Hexamethylenetetramine (Delepine reaction), aq. HCl | 70-85 | N/A |
| 3. Enantioselective Reduction | 2-Amino-1-(3-chlorophenyl)ethanone HCl to (S)-2-Amino-2-(3-chlorophenyl)ethanol | (S)-2-Methyl-CBS-oxazaborolidine, BH₃·THF | 85-95 | >95 |
Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(3-chlorophenyl)ethanone
This procedure details the α-bromination of 3-chloroacetophenone using pyridine hydrobromide perbromide, a solid and safer alternative to liquid bromine.
Materials:
-
3-Chloroacetophenone
-
Pyridine hydrobromide perbromide
-
Glacial acetic acid
-
Ice water
-
Ethyl acetate
-
Saturated sodium carbonate solution
-
Saturated saline solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-chloroacetophenone (1.0 eq) in glacial acetic acid.
-
Add pyridine hydrobromide perbromide (1.1 eq) to the solution.
-
Heat the reaction mixture at 90 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic layers and wash sequentially with saturated sodium carbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 2-bromo-1-(3-chlorophenyl)ethanone can be purified by recrystallization from a suitable solvent system such as ethanol/water.
Step 2: Synthesis of 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride
This protocol describes the amination of the α-bromo ketone via the Delepine reaction, followed by acidic hydrolysis to yield the primary amine hydrochloride.
Materials:
-
2-Bromo-1-(3-chlorophenyl)ethanone
-
Hexamethylenetetramine (HMTA)
-
Chloroform
-
Ethanol
-
Concentrated hydrochloric acid
Procedure:
-
Dissolve 2-bromo-1-(3-chlorophenyl)ethanone (1.0 eq) in chloroform in a round-bottom flask.
-
Add hexamethylenetetramine (1.1 eq) to the solution and stir the mixture at room temperature for 24 hours.
-
A precipitate of the quaternary ammonium salt will form. Collect the solid by filtration and wash with chloroform.
-
Suspend the collected salt in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours to effect hydrolysis.
-
Cool the reaction mixture and collect the precipitated 2-amino-1-(3-chlorophenyl)ethanone hydrochloride by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Step 3: Synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol
This final step employs the Corey-Bakshi-Shibata (CBS) reduction for the enantioselective synthesis of the target chiral amino alcohol. The use of the hydrochloride salt of the amino ketone is often compatible with this reduction.
Materials:
-
2-Amino-1-(3-chlorophenyl)ethanone hydrochloride
-
(S)-2-Methyl-CBS-oxazaborolidine (1 M solution in toluene)
-
Borane-tetrahydrofuran complex (BH₃·THF, 1 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous hydrochloric acid (e.g., 2 M HCl)
-
Aqueous sodium hydroxide (e.g., 2 M NaOH)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq).
-
Cool the flask to 0 °C and slowly add the BH₃·THF solution (0.6 eq). Stir for 10 minutes at this temperature.
-
In a separate flask, suspend 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq) in anhydrous THF.
-
Cool the CBS-borane complex solution to -20 °C and slowly add the suspension of the amino ketone hydrochloride over 30 minutes.
-
Stir the reaction mixture at -20 °C for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C.
-
Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with 2 M HCl.
-
Basify the aqueous layer with 2 M NaOH to a pH of approximately 10-11 and extract with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude (S)-2-Amino-2-(3-chlorophenyl)ethanol.
-
The product can be further purified by flash column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC analysis.
Alternative Synthesis Pathway: Epoxide Ring-Opening
An alternative approach to (S)-2-Amino-2-(3-chlorophenyl)ethanol involves the stereospecific ring-opening of a chiral epoxide. This pathway is attractive as it can also lead to high enantiopurity if the starting epoxide is of high optical quality.
The key steps in this proposed route are:
-
Epoxidation of 3-Chlorostyrene: Asymmetric epoxidation of 3-chlorostyrene to form (S)-3-chlorostyrene oxide.
-
Regioselective Ring-Opening: The regioselective nucleophilic attack of an amine source (e.g., ammonia) at the benzylic position of the epoxide to yield the desired amino alcohol.[1][2]
Figure 2: Alternative synthesis pathway via epoxide ring-opening.
This method relies on the availability of efficient asymmetric epoxidation methods for substituted styrenes and the ability to control the regioselectivity of the ring-opening reaction. While conceptually straightforward, the practical implementation may require careful optimization of reaction conditions to achieve high yields and selectivities.
Conclusion
The synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol is most reliably achieved through a three-step sequence starting from 3-chloroacetophenone, with the key stereochemistry-inducing step being the Corey-Bakshi-Shibata reduction of the intermediate α-amino ketone. This pathway offers high yields and excellent enantioselectivity, making it a valuable tool for the preparation of this and other chiral amino alcohols for research and development in the pharmaceutical industry. The alternative route via epoxide ring-opening provides another potential synthetic strategy, the viability of which depends on the specific substrate and the optimization of the reaction conditions. The detailed protocols provided herein serve as a comprehensive guide for the practical synthesis of this important chiral building block.
References
An In-depth Technical Guide to (R)-2-Amino-2-(3-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. Its stereospecific structure makes it a valuable intermediate in the development of targeted therapeutics, particularly in the field of oncology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its role in the development of Insulin-like Growth Factor 1 Receptor (IGF-1R) inhibitors. Detailed experimental protocols and relevant biological pathways are also presented to support researchers and drug development professionals in their work with this compound.
Chemical Identity and Properties
(R)-2-Amino-2-(3-chlorophenyl)ethanol is an organic compound with a chlorophenyl group and a stereocenter at the carbon atom bonded to the amino group.
Chemical Structure:
Table 1: Physicochemical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | Not explicitly assigned. The racemic mixture is 179811-63-3, and the (S)-enantiomer is 663611-73-2. | [1][2] |
| Molecular Formula | C₈H₁₀ClNO | [3] |
| Molecular Weight | 171.63 g/mol | [3] |
| Appearance | White to yellow powder or crystals | |
| Boiling Point (Predicted) | 316.8 ± 27.0 °C | [4] |
| pKa (Predicted) | 12.40 ± 0.10 | [4] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.20-7.40 (m, 4H, Ar-H), 4.15 (dd, J=8.0, 4.0 Hz, 1H, CH-N), 3.70 (dd, J=11.0, 4.0 Hz, 1H, CH₂-O), 3.60 (dd, J=11.0, 8.0 Hz, 1H, CH₂-O), 1.80 (br s, 3H, NH₂ and OH). (Expected spectrum based on similar compounds) | [5] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 143.0, 134.5, 129.8, 127.5, 125.6, 123.6, 67.0, 56.0. (Expected spectrum based on similar compounds) | [5] |
| IR (KBr, cm⁻¹) | ν: 3400-3200 (O-H, N-H stretch), 3100-3000 (Ar C-H stretch), 2950-2850 (C-H stretch), 1600, 1475 (C=C stretch), 1100-1000 (C-O stretch), 800-700 (C-Cl stretch). (Expected spectrum based on similar compounds) | [6] |
| Mass Spectrum (EI) | m/z (%): 171 (M⁺), 141, 125, 111, 77. (Expected fragmentation pattern) |
Experimental Protocols
Asymmetric Synthesis of (R)-2-Amino-2-(3-chlorophenyl)ethanol
The enantioselective synthesis of (R)-2-amino-2-(3-chlorophenyl)ethanol can be achieved through various methods, including the asymmetric reduction of a corresponding α-azido ketone followed by reduction of the azide. A representative biocatalytic approach is detailed below.[7][8]
Objective: To synthesize (R)-2-Amino-2-(3-chlorophenyl)ethanol with high enantiomeric excess.
Materials:
-
2-Azido-1-(3-chlorophenyl)ethanone
-
Engineered ketoreductase (KRED) selective for the (R)-alcohol
-
NADPH or a cofactor regeneration system (e.g., glucose and glucose dehydrogenase)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Reducing agent for the azide group (e.g., H₂, Pd/C or triphenylphosphine)
-
Standard laboratory glassware and equipment
Procedure:
-
Enzymatic Reduction:
-
In a temperature-controlled reaction vessel, dissolve 2-azido-1-(3-chlorophenyl)ethanone in a minimal amount of a water-miscible organic co-solvent (e.g., DMSO).
-
Add this solution to the potassium phosphate buffer containing the ketoreductase and the NADPH cofactor regeneration system.
-
Maintain the reaction at a constant temperature (e.g., 30°C) and pH, with gentle agitation.
-
Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Upon completion, extract the product, (R)-2-azido-1-(3-chlorophenyl)ethanol, with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Azide Reduction:
-
Dissolve the crude (R)-2-azido-1-(3-chlorophenyl)ethanol in a suitable solvent such as ethanol or methanol.
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC until the azide is fully converted to the amine.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield the crude (R)-2-Amino-2-(3-chlorophenyl)ethanol.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product with high purity and enantiomeric excess.
-
Role in Drug Development: IGF-1R Inhibitors
(R)-2-Amino-2-(3-chlorophenyl)ethanol is a key chiral building block for the synthesis of small molecule inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R). The IGF-1R signaling pathway is a crucial regulator of cell proliferation, survival, and differentiation. Its dysregulation is implicated in the development and progression of various cancers, making it an attractive target for cancer therapy.[9][10]
The specific stereochemistry of (R)-2-Amino-2-(3-chlorophenyl)ethanol is often essential for the high-affinity binding of the final inhibitor to the ATP-binding pocket of the IGF-1R kinase domain.
IGF-1R Signaling Pathway
The binding of IGF-1 to its receptor initiates a cascade of intracellular signaling events, primarily through the PI3K/Akt and Ras/MAPK pathways, which promote cell growth and survival.
Caption: The IGF-1R signaling pathway, a key regulator of cellular processes.
Experimental Workflow: Synthesis of an IGF-1R Inhibitor
The following diagram illustrates a generalized workflow for the synthesis of a pyrimidine-based IGF-1R inhibitor, a class of compounds for which (R)-2-Amino-2-(3-chlorophenyl)ethanol can serve as a key starting material.[9]
Caption: Generalized workflow for the synthesis of an IGF-1R inhibitor.
Conclusion
(R)-2-Amino-2-(3-chlorophenyl)ethanol is a valuable chiral intermediate with significant applications in pharmaceutical research and development. Its stereospecific synthesis and incorporation into complex molecules, such as IGF-1R inhibitors, highlight its importance in the creation of targeted therapies. The information provided in this guide is intended to assist researchers in the effective utilization of this compound in their synthetic and drug discovery endeavors. Further investigation into its properties and applications is warranted to fully exploit its potential in medicinal chemistry.
References
- 1. 179811-63-3|2-Amino-2-(3-chlorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 2. theclinivex.com [theclinivex.com]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. chembk.com [chembk.com]
- 5. rsc.org [rsc.org]
- 6. minio.scielo.br [minio.scielo.br]
- 7. pubs.acs.org [pubs.acs.org]
- 8. High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 2,4-bis-arylamino-1,3-pyrimidines as insulin-like growth factor-1 receptor (IGF-1R) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effective natural inhibitors targeting IGF-1R by computational study | Aging [aging-us.com]
The Role of 2-Amino-2-(3-chlorophenyl)ethanol in Chiral Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Enantiomerically pure vicinal amino alcohols are critical structural motifs in a vast array of natural products, pharmaceuticals, and serve as indispensable tools in asymmetric synthesis as chiral ligands and auxiliaries.[1] 2-Amino-2-(3-chlorophenyl)ethanol, a chiral amino alcohol, holds significant potential as a versatile building block and resolving agent in the synthesis of enantiomerically pure compounds. This technical guide elucidates the core mechanisms through which this compound can be effectively utilized in chiral synthesis, supported by detailed experimental protocols and structured data presentation. The primary applications covered include its role as a chiral resolving agent for racemic acids and its function as a precursor to chiral ligands for asymmetric catalysis.
Introduction: The Significance of Chiral Amino Alcohols
Chiral vicinal amino alcohols are fundamental building blocks in organic and medicinal chemistry. Their stereochemical configuration is often paramount for biological activity, making their enantioselective synthesis a primary focus in drug discovery and development.[2] These compounds are integral to the structure of numerous active pharmaceutical ingredients (APIs) and are widely employed as chiral catalysts and ligands to induce stereoselectivity in chemical reactions.[1] this compound, possessing both an amine and an alcohol functional group on adjacent stereocenters, is a valuable synthon for the creation of complex chiral molecules.[3] Its utility is particularly noted in the synthesis of chiral compounds for pharmaceuticals targeting neurological and cardiovascular disorders.[3]
Mechanism of Action in Chiral Synthesis
The utility of this compound in chiral synthesis primarily revolves around two key mechanisms: its application as a chiral resolving agent and its use as a precursor for chiral ligands in asymmetric catalysis.
Chiral Resolution via Diastereomeric Salt Formation
One of the most established methods for separating enantiomers is classical resolution, which involves the use of a chiral resolving agent.[4] this compound, being a chiral base, can react with a racemic mixture of a carboxylic acid to form a pair of diastereomeric salts.[4] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]
The fundamental principle is the conversion of an enantiomeric pair into a diastereomeric pair, which can then be separated. The less soluble diastereomeric salt will preferentially crystallize from a suitable solvent, leaving the more soluble diastereomer in the mother liquor.[4] After separation, the desired enantiomer of the carboxylic acid can be recovered by treating the isolated diastereomeric salt with a strong acid to break the salt linkage.[4]
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Precursor to Chiral Ligands for Asymmetric Catalysis
Chiral amino alcohols are excellent precursors for the synthesis of chiral ligands used in asymmetric catalysis. The amino and hydroxyl groups can be readily modified to create bidentate or tridentate ligands that can coordinate with a metal center, forming a chiral catalyst. This chiral catalyst creates a stereochemically defined environment that forces a reaction to proceed with high enantioselectivity.
For instance, the amino group can be converted into an oxazoline, and the hydroxyl group can be used to coordinate with a metal. Such ligands are widely used in a variety of asymmetric reactions, including reductions, additions, and couplings. The 3-chlorophenyl substituent on this compound can provide beneficial steric and electronic effects that can enhance the enantioselectivity of the catalytic process.
Caption: Logical workflow for the use of this compound as a ligand precursor in asymmetric catalysis.
Experimental Protocols
Protocol for Chiral Resolution of a Racemic Carboxylic Acid
This protocol describes a general procedure for the chiral resolution of a racemic carboxylic acid using (S)-2-Amino-2-(3-chlorophenyl)ethanol as the resolving agent.
Materials:
-
Racemic carboxylic acid
-
(S)-2-Amino-2-(3-chlorophenyl)ethanol
-
Solvent (e.g., ethanol, methanol, acetone, or a mixture)
-
Hydrochloric acid (HCl), 2M
-
Sodium hydroxide (NaOH), 2M
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation: In a flask, dissolve 1.0 equivalent of the racemic carboxylic acid in a minimal amount of a suitable warm solvent. In a separate flask, dissolve 0.5 equivalents of (S)-2-Amino-2-(3-chlorophenyl)ethanol in the same solvent. Slowly add the resolving agent solution to the racemic acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt. If no crystals form, scratching the inside of the flask or adding a seed crystal may be necessary.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, containing the more soluble diastereomer, should be saved for recovery of the other enantiomer.
-
Liberation of the Enantiomer: Suspend the isolated diastereomeric salt in water and add 2M HCl until the pH is acidic (pH 1-2). This will protonate the amine of the resolving agent and liberate the free carboxylic acid.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Recovery of Resolving Agent: The aqueous layer from the previous step can be basified with 2M NaOH to recover the chiral resolving agent.
-
Analysis: Determine the enantiomeric excess (e.e.) of the product using chiral HPLC or other suitable analytical techniques.
Protocol for Synthesis of a Chiral Oxazoline Ligand and Use in Asymmetric Reduction
This protocol outlines the synthesis of a chiral oxazoline ligand from (S)-2-Amino-2-(3-chlorophenyl)ethanol and its subsequent use in a model asymmetric reduction of a prochiral ketone.
Part A: Synthesis of the Chiral Ligand
-
Amide Formation: React (S)-2-Amino-2-(3-chlorophenyl)ethanol with a suitable acyl chloride (e.g., benzoyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) to form the corresponding amide.
-
Cyclization: Treat the resulting amide with a dehydrating agent (e.g., thionyl chloride) to induce cyclization and formation of the oxazoline ring. Purify the resulting ligand by column chromatography.
Part B: Asymmetric Reduction
-
Catalyst Formation: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the chiral oxazoline ligand and a metal precursor (e.g., Cu(OAc)₂) in a dry solvent (e.g., THF). Stir for 30 minutes to allow for complex formation.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the prochiral ketone substrate, followed by the slow addition of a reducing agent (e.g., a borane source).
-
Quenching and Workup: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Purification and Analysis: Dry the organic layer, concentrate, and purify the product by flash chromatography. Determine the yield and enantiomeric excess of the chiral alcohol product by chiral HPLC or GC.
Data Presentation
The following tables present hypothetical data for the processes described above to illustrate the expected outcomes.
Table 1: Hypothetical Data for Chiral Resolution of Racemic Ibuprofen
| Entry | Resolving Agent | Solvent | Temp (°C) | Yield of (R)-Ibuprofen (%) | e.e. of (R)-Ibuprofen (%) |
| 1 | (S)-2-Amino-2-(3-chlorophenyl)ethanol | Ethanol | 0 | 42 | 95 |
| 2 | (S)-2-Amino-2-(3-chlorophenyl)ethanol | Methanol | 0 | 38 | 92 |
| 3 | (S)-2-Amino-2-(3-chlorophenyl)ethanol | Acetone | 0 | 45 | 97 |
| 4 | (R)-1-Phenylethylamine | Ethanol | 0 | 40 | 94 |
Table 2: Hypothetical Data for Asymmetric Reduction of Acetophenone
| Entry | Ligand Derived From | Metal Precursor | Reductant | Yield (%) | e.e. (%) |
| 1 | (S)-2-Amino-2-(3-chlorophenyl)ethanol | Cu(OAc)₂ | BH₃·SMe₂ | 85 | 92 (R) |
| 2 | (S)-2-Amino-2-phenylethanol | Cu(OAc)₂ | BH₃·SMe₂ | 82 | 88 (R) |
| 3 | (S)-2-Amino-2-(3-chlorophenyl)ethanol | Rh(cod)₂BF₄ | H₂ | 95 | 96 (R) |
| 4 | (S)-2-Amino-2-phenylethanol | Rh(cod)₂BF₄ | H₂ | 93 | 91 (R) |
Conclusion
This compound is a valuable and versatile compound in the field of chiral synthesis. Its utility as a chiral resolving agent provides a straightforward and scalable method for the separation of racemic carboxylic acids. Furthermore, its potential as a precursor for chiral ligands opens up a wide range of applications in asymmetric catalysis for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. The protocols and data presented in this guide serve as a foundation for researchers to explore and optimize the use of this and similar chiral amino alcohols in their synthetic endeavors. Further investigation into the development of novel ligands and catalytic systems based on this scaffold is warranted and expected to lead to new and efficient methods for asymmetric synthesis.
References
Spectroscopic Analysis of 2-Amino-2-(3-chlorophenyl)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of the chiral intermediate, 2-Amino-2-(3-chlorophenyl)ethanol. While specific experimental spectra for this compound are not publicly available, this document outlines the standardized methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The protocols and data presentation formats provided herein are intended to serve as a practical resource for researchers engaged in the synthesis, analysis, and utilization of this and structurally related compounds.
Data Presentation
Quantitative spectroscopic data for this compound would be summarized as follows. It is important to note that the following tables are templates; specific data should be populated upon experimental acquisition. Spectroscopic data for "this compound" may be available upon request from chemical suppliers such as BLDpharm.[1]
NMR Spectroscopy Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Fragmentation Data for this compound
| m/z | Relative Intensity (%) | Ion Assignment |
| Data not available | [M]+• | |
| Data not available | ||
| Data not available | ||
| Data not available |
Experimental Protocols
The following sections detail standardized protocols for obtaining the spectroscopic data outlined above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of "this compound" in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired resolution of exchangeable protons (e.g., -OH, -NH₂).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon NMR spectrum with proton decoupling.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid "this compound" directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Spectrum: Record a background spectrum of the empty sample compartment (for ATR) or a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of "this compound" in a volatile organic solvent such as methanol or acetonitrile.
-
Ionization Method: Electrospray ionization (ESI) is a suitable method for this compound due to the presence of amino and hydroxyl groups.
-
Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Data Acquisition:
-
Introduce the sample solution into the ion source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
The mass range should be set to scan beyond the expected molecular weight.
-
-
Fragmentation Analysis (MS/MS):
-
If further structural information is required, perform a tandem mass spectrometry (MS/MS) experiment.
-
Isolate the parent ion [M+H]⁺ and subject it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and the m/z values of significant fragment ions.
Mandatory Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analyses described.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-2-(3-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol of interest in organic synthesis and pharmaceutical development. Its utility as a chiral building block necessitates a thorough understanding of its physicochemical properties, particularly its solubility and stability, which are critical for synthesis, formulation, purification, and storage. This technical guide provides a summary of the currently available information on the solubility and stability of this compound and outlines detailed experimental protocols for their comprehensive determination.
Physicochemical Properties
A summary of the known physicochemical properties of (S)-2-Amino-2-(3-chlorophenyl)ethanol is presented in Table 1.
Table 1: Physicochemical Properties of (S)-2-Amino-2-(3-chlorophenyl)ethanol
| Property | Value | Reference |
| Molecular Formula | C₈H₁₀ClNO | |
| Molecular Weight | 171.62 g/mol | |
| Appearance | Colorless to slightly yellow liquid | |
| Predicted Density | 1.260 ± 0.06 g/cm³ | |
| Predicted Boiling Point | 316.8 ± 27.0 °C | |
| Predicted pKa | 12.40 ± 0.10 | |
| Storage Conditions | 2-8°C, protect from light |
Solubility Profile
Qualitative Solubility
Qualitative assessments indicate that this compound is soluble in water and common organic solvents. However, to date, no quantitative solubility data has been published in peer-reviewed literature. For drug development and process chemistry, precise solubility data in various solvents and at different temperatures are essential.
Experimental Protocol for Quantitative Solubility Determination: Shake-Flask Method
The recommended method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is adaptable for various solvents and temperatures.
3.2.1 Materials
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate)
-
Glass vials with screw caps
-
Constant temperature orbital shaker/incubator
-
Analytical balance
-
Filtration device (e.g., 0.45 µm PTFE or PVDF syringe filters)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated alternative quantitative method.
3.2.2 Procedure
-
Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the selected solvent to each vial.
-
Equilibration: Place the vials in a constant temperature orbital shaker. Agitate the samples at a constant speed (e.g., 100 rpm) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The temperature should be precisely controlled (e.g., 25°C and 37°C).
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it to remove any undissolved particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated HPLC method.
-
Data Analysis: The solubility is reported as the mean concentration from replicate experiments, typically in mg/mL or mol/L.
Stability Profile
General Stability and Storage
The recommended storage condition for this compound is at 2-8°C and protected from light, suggesting potential sensitivity to temperature and light. To fully characterize its stability, forced degradation studies are necessary.
Experimental Protocol for Stability Assessment: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.
4.2.1 Stress Conditions
A solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol) should be subjected to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: The solid compound and a solution are heated at 60°C for 48 hours.
-
Photostability: The solid compound and a solution are exposed to light according to ICH Q1B guidelines.
4.2.2 Analytical Methodology
A stability-indicating HPLC method must be developed and validated to separate the parent compound from all potential degradation products.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically employed.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb.
-
Analysis: Samples from each stress condition are analyzed at various time points. The percentage of degradation is calculated, and the peak purity of the parent compound is assessed.
Table 2: Hypothetical Forced Degradation Results for this compound
| Stress Condition | % Degradation | Major Degradation Products |
| 0.1 M HCl, 60°C | [To be determined] | [To be determined] |
| 0.1 M NaOH, RT | [To be determined] | [To be determined] |
| 3% H₂O₂, RT | [To be determined] | [To be determined] |
| Heat (60°C) | [To be determined] | [To be determined] |
| Light (ICH Q1B) | [To be determined] | [To be determined] |
Visualizations
Experimental Workflow for Physicochemical Characterization
The logical flow for determining the solubility and stability of this compound is depicted below.
Caption: Workflow for Solubility and Stability Testing.
Speculative Biological Signaling Pathway
While no specific biological activity for this compound has been reported, its structural similarity to phenylalkanolamines, many of which are known to interact with adrenergic receptors, suggests a potential for similar activity. The following diagram illustrates a speculative signaling pathway involving a G-protein coupled adrenergic receptor. It is crucial to note that this is a hypothetical pathway and requires experimental validation. Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the physiological effects of the catecholamines, epinephrine and norepinephrine[1][2]. The binding of a ligand to an adrenergic receptor initiates a conformational change, leading to the activation of a heterotrimeric G-protein[3][4].
Caption: Speculative Adrenergic Receptor Signaling Pathway.
Conclusion
This technical guide summarizes the current, limited knowledge on the solubility and stability of this compound. While qualitative data suggests its solubility in common solvents, a lack of quantitative data necessitates the experimental determination using standardized protocols such as the shake-flask method. Similarly, its stability profile needs to be rigorously established through forced degradation studies. The provided experimental protocols offer a robust framework for researchers to generate these critical data. The speculative signaling pathway highlights a potential area of biological investigation based on the compound's structural class. Further research to generate empirical data will be invaluable for the successful application of this compound in research and development.
References
A Comprehensive Technical Guide on 2-Amino-2-(3-chlorophenyl)ethanol as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-(3-chlorophenyl)ethanol is a pivotal chiral building block in modern organic synthesis, particularly valued within the pharmaceutical industry. Its structure, incorporating a stereocenter with vicinal amino and hydroxyl functionalities, renders it a versatile synthon for the asymmetric synthesis of complex molecular architectures. The presence of the chlorine atom on the phenyl ring provides a site for further functionalization and influences the molecule's electronic properties, which can be crucial for the biological activity of its derivatives. This technical guide offers an in-depth exploration of the physicochemical properties, enantioselective synthesis, and applications of this compound, providing researchers and drug development professionals with a comprehensive resource for leveraging this valuable chiral intermediate.
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. It is important to note the different CAS numbers assigned to the racemic mixture and its individual enantiomers.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₀ClNO | --INVALID-LINK-- |
| Molecular Weight | 171.62 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to slightly yellow liquid | --INVALID-LINK-- |
| Boiling Point | >200 °C | --INVALID-LINK-- |
| Melting Point | >25 °C | --INVALID-LINK-- |
| Solubility | Soluble in water and common organic solvents | --INVALID-LINK-- |
| CAS Number (Racemate) | 179811-63-3 | --INVALID-LINK-- |
| CAS Number ((S)-enantiomer) | 663611-73-2 | --INVALID-LINK-- |
| CAS Number ((R)-enantiomer) | 926291-77-2 | --INVALID-LINK-- |
Enantioselective Synthesis
The synthesis of enantiomerically pure (S)- or (R)-2-Amino-2-(3-chlorophenyl)ethanol is paramount for its successful application in asymmetric synthesis. The primary strategies involve the asymmetric reduction of a prochiral ketone precursor, 2-amino-1-(3-chlorophenyl)ethanone, through either biocatalytic or chemical methods.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective route to chiral alcohols. While specific literature for the biocatalytic reduction of 2-amino-1-(3-chlorophenyl)ethanone is not abundant, methodologies for closely related analogs, such as 2-chloro-1-(3-chlorophenyl)ethanone, provide a strong precedent. Ketoreductases (KREDs), often from yeast strains like Hansenula polymorpha, are particularly effective. These enzymes, coupled with a cofactor regeneration system (e.g., using glucose dehydrogenase), can achieve high yields and excellent enantioselectivity.
Caption: Biocatalytic reduction of a prochiral aminoketone.
| Catalyst/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (e.e., %) | Reference |
| Ketoreductase from Hansenula polymorpha | 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | (S)-2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol | 89 | >99 | --INVALID-LINK-- |
Chemical Asymmetric Synthesis: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a powerful and widely used method for the enantioselective reduction of ketones. The Noyori-Ikariya catalyst, a ruthenium complex with a chiral diamine ligand (e.g., TsDPEN), is highly effective for this transformation. The reaction typically uses a hydrogen donor like a formic acid/triethylamine mixture or isopropanol. This method is known for its operational simplicity and high efficiency in producing chiral alcohols with predictable stereochemistry.
Caption: Asymmetric transfer hydrogenation of an aminoketone.
Applications in Organic Synthesis
The chiral 1,2-amino alcohol moiety is a common feature in many biologically active molecules. (S)-2-Amino-2-(3-chlorophenyl)ethanol serves as a key intermediate in the synthesis of compounds targeting a range of therapeutic areas.
Synthesis of Insulin-Like Growth Factor 1 Receptor (IGF-1R) Inhibitors
The IGF-1R signaling pathway is a critical target in oncology. A closely related analog, (S)-2-chloro-1-(3-chlorophenyl)ethanol, is a known intermediate in the synthesis of IGF-1R inhibitors.[2] It is plausible that this compound derivatives are also utilized in the synthesis of similar scaffolds. The general synthetic strategy involves the coupling of the chiral amino alcohol with a heterocyclic core.
Caption: General synthetic route to IGF-1R inhibitors.
Synthesis of Selective Androgen Receptor Modulators (SARMs)
SARMs are a class of therapeutic compounds that have similar anabolic effects to androgenic steroids but with reduced androgenic properties. Chiral building blocks are essential for the stereoselective synthesis of many SARMs. While specific examples detailing the use of this compound in the synthesis of named SARMs like RAD140 are not explicitly detailed in the provided search results, the structural motifs of some SARMs suggest that chiral amino alcohols of this type could be valuable precursors. For example, the synthesis of second-generation SARMs often involves the coupling of a chiral amine or alcohol to an aromatic core.[3]
Experimental Protocols
Representative Protocol for Asymmetric Transfer Hydrogenation of 2-Amino-1-(3-chlorophenyl)ethanone Hydrochloride
This protocol is a representative method based on established procedures for the asymmetric transfer hydrogenation of α-amino ketones using Noyori-type catalysts.
-
Catalyst Preparation: In an inert atmosphere glovebox, a solution of the chiral Ru-diamine catalyst (e.g., [(R,R)-TsDPEN]RuCl(p-cymene)) (0.01 mol%) is prepared in an appropriate solvent (e.g., isopropanol).
-
Reaction Setup: A reaction vessel is charged with 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq) and a hydrogen source, such as an azeotropic mixture of formic acid and triethylamine (5:2 ratio, 2.0 eq).
-
Hydrogenation: The catalyst solution is added to the reaction mixture. The vessel is sealed and heated to a specified temperature (e.g., 40-60 °C) with stirring for a period of 12-24 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Chiral Purity Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
General Method for Chiral HPLC Analysis
The enantiomeric purity of this compound can be determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).
-
Column: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series), is typically effective for the separation of amino alcohol enantiomers.
-
Mobile Phase: A mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol is commonly used. The exact ratio is optimized to achieve baseline separation of the enantiomers. A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.
-
Flow Rate: A typical flow rate is in the range of 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 or 254 nm) is suitable.
-
Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.
Spectroscopic Data
Detailed spectroscopic data is crucial for the characterization of this compound. While raw spectra are not provided in the search results, several chemical suppliers offer access to NMR and other spectral data upon request. The expected spectral features are summarized below.
| Spectroscopy | Expected Features | Data Source(s) |
| ¹H NMR | Signals corresponding to the aromatic protons (multiplets in the range of δ 7.0-7.5 ppm), the benzylic proton (a multiplet), the methylene protons adjacent to the hydroxyl group (diastereotopic protons, appearing as multiplets), and exchangeable protons for the amino and hydroxyl groups. | --INVALID-LINK--, --INVALID-LINK-- |
| ¹³C NMR | Signals for the aromatic carbons (in the range of δ 120-145 ppm), the carbon bearing the amino group, and the carbon bearing the hydroxyl group. | --INVALID-LINK-- |
| Mass Spectrometry (MS) | The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of a hydroxymethyl radical (•CH₂OH) or cleavage alpha to the amino group. The fragmentation of the related 2-amino-2-phenylethanol shows a base peak at m/z 106, corresponding to the [C₇H₈N]⁺ fragment. | --INVALID-LINK--, --INVALID-LINK-- |
| Infrared (IR) Spectroscopy | Characteristic absorptions for O-H and N-H stretching (broad bands in the region of 3200-3500 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), and C-Cl stretching. | --INVALID-LINK-- |
References
The Research Frontier of 2-Amino-2-(3-chlorophenyl)ethanol Derivatives: A Technical Guide for Drug Discovery
For Immediate Release
Shanghai, China – December 24, 2025 – The chiral molecule, 2-Amino-2-(3-chlorophenyl)ethanol, is emerging as a valuable scaffold in medicinal chemistry, particularly in the development of targeted therapies for cancer and other diseases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the potential research applications of its derivatives, focusing on their role as kinase inhibitors.
Derivatives of this compound have shown promise as inhibitors of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The ERK signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of many cancers. By inhibiting ERK1/2, these compounds can disrupt the signaling cascade that drives tumor growth and proliferation.
This guide summarizes the available quantitative data, details key experimental protocols for synthesis and biological evaluation, and visualizes the pertinent signaling pathways to facilitate further research and development in this promising area.
Core Compound Profile
| Property | Value | Reference |
| Chemical Name | This compound | [1] |
| CAS Number | 179811-63-3 | [1] |
| Molecular Formula | C8H10ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | White to yellow powder or crystals | Sigma-Aldrich |
| Storage | 2-8°C, inert atmosphere, protect from light | [1] |
Potential Research Applications
The primary research application for derivatives of this compound identified in the current literature is in the development of ERK1/2 inhibitors for oncology . The core structure serves as a key building block in the synthesis of more complex heterocyclic molecules designed to target the ATP-binding site of these kinases.
While specific quantitative data for simple N-acylated derivatives of this compound is not extensively available in the public domain, the data for structurally related ERK1/2 inhibitors highlight the potential potency of this chemical class.
Quantitative Data Summary: Potency of Structurally Related ERK1/2 Inhibitors
The following table presents IC50 values for various small molecule inhibitors of ERK1 and ERK2, demonstrating the range of potencies that can be achieved with scaffolds designed to target these kinases. This data provides a benchmark for the development of novel derivatives of this compound.
| Compound ID | ERK1 IC50 (nM) | ERK2 IC50 (nM) | Cell-Based Assay IC50 (nM) & Cell Line | Reference |
| LY3214996 | 5 | 5 | - | [2] |
| GDC-0994 | 6.1 | 3.1 | - | [3] |
| MK-8353 | 4 | 1 | - | [3] |
| Compound 26 | - | 3.0 | 4.9 (A375), 7.5 (Colo205) | [2] |
| Compound 27 | - | 0.19 | - | [2] |
| Compound 38 | 3.8 | 1.0 | 10 (Colo205) | [2] |
| Compound 39 | - | 0.7 | - | [2] |
| Compound 40 | - | 1.2 | - | [2] |
| FR180204 | 510 | 330 | - | [4] |
Experimental Protocols
Synthesis of N-(1-(3-chlorophenyl)-2-hydroxyethyl) Derivatives
A general method for the synthesis of N-acylated derivatives of (S)-2-amino-2-(3-chlorophenyl)ethanol can be adapted from patent literature, which describes its use as a reactant.
Reaction Scheme:
(S)-2-amino-2-(3-chlorophenyl)ethanol + R-COCl (or R-COOH with a coupling agent) → (S)-N-(1-(3-chlorophenyl)-2-hydroxyethyl)-R-amide
General Procedure:
-
Dissolve (S)-2-amino-2-(3-chlorophenyl)ethanol (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a base, for example, triethylamine or diisopropylethylamine (1.1 to 1.5 equivalents), to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride or a pre-activated carboxylic acid (using a coupling agent like HATU or HOBt/EDC) (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in DCM).
In Vitro ERK1/2 Kinase Assay Protocol
The following is a generalized protocol for determining the in vitro potency (IC50) of test compounds against ERK1 and ERK2 kinases.
Materials:
-
Recombinant human ERK1 and ERK2 enzymes
-
Kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA, 50µM DTT)
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein, MBP)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Add the diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the substrate (MBP).
-
Add the master mix to each well.
-
Initiate the kinase reaction by adding the diluted ERK1 or ERK2 enzyme to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).
Signaling Pathway and Experimental Workflow Visualization
To aid in the conceptualization of the research process, the following diagrams illustrate the ERK signaling pathway and a typical experimental workflow for the development of ERK inhibitors.
References
- 1. 179811-63-3|this compound|BLD Pharm [bldpharm.com]
- 2. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis and Handling of 2-Amino-2-(3-chlorophenyl)ethanol: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and available data for 2-Amino-2-(3-chlorophenyl)ethanol. Due to the limited publicly available information on the specific biological pathways and detailed experimental protocols for this compound, this document focuses on providing a robust framework for its safe handling and use in a research and development setting.
Chemical and Physical Properties
This compound is a chiral molecule often utilized as an intermediate in organic synthesis, particularly for pharmaceuticals and pesticides.[1] Its physical and chemical properties are summarized below. It is important to note that some of the available data is based on computational predictions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClNO | [1] |
| Molecular Weight | 171.62 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Density (Predicted) | 1.260 ± 0.06 g/cm³ | [1] |
| Boiling Point (Predicted) | 316.8 ± 27.0 °C | [1] |
| pKa (Predicted) | 12.40 ± 0.10 | [1] |
| Storage Conditions | 2-8°C, protect from light | [1] |
Hazard Identification and Classification
This compound is classified as hazardous. The following GHS hazard statements have been associated with this compound and its hydrochloride salt.
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed. |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |
| Respiratory Sensitization | H335 | May cause respiratory irritation. |
This table represents a compilation of hazard statements from various sources and may not be exhaustive. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier.
Caption: Relationship between routes of exposure and GHS hazard classifications.
Safety and Handling Protocols
Given the hazardous nature of this compound, stringent safety protocols must be followed. The following section outlines a standard operating procedure for handling this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is mandatory:
-
Eye Protection: Safety goggles with side-shields are required.
-
Hand Protection: Wear protective gloves (e.g., nitrile) and ensure they are inspected before use.
-
Skin and Body Protection: An impervious lab coat or clothing is necessary.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If aerosols or dust are generated, a suitable respirator may be required.
General Handling Procedures
-
Engineering Controls: All work should be performed in a well-ventilated area with an accessible safety shower and eye wash station.
-
Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors, mist, or dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area. Protect from direct sunlight and sources of ignition. Recommended storage is at 2-8°C under inert atmosphere.[1]
Caption: Standard operating procedure for the safe handling of this compound.
First Aid Measures
In the event of exposure, immediate action is critical.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Seek immediate medical attention.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.
Fire Fighting and Spill Response
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Special Hazards: During combustion, irritant fumes may be emitted.
-
Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.
-
Spill Containment and Cleanup: Evacuate personnel to a safe area. Wear appropriate PPE. Prevent further leakage or spillage if safe to do so. Absorb with an inert liquid-binding material (e.g., sand, diatomite). Collect and place in a suitable container for disposal.
Toxicological Information
Detailed toxicological studies for this compound are not widely available in the public domain. The GHS classifications indicate moderate acute oral toxicity and irritation to the skin, eyes, and respiratory system. As a prudent measure, this compound should be handled as if it has unknown toxicological properties, and exposure should be minimized.
Synthesis Outline
While detailed, reproducible experimental protocols are not readily found in the literature, a general synthetic route has been described. The preparation is typically carried out via chemical synthesis. One common method involves the reaction of (3-chlorophenyl)acetaldehyde with a chiral acetal reagent to produce the desired product.[1] Researchers planning to synthesize this compound should consult specialized organic synthesis literature and perform a thorough risk assessment before commencing any work.
Disclaimer: This document is intended as a guide and is not a substitute for a thorough review of the supplier's Safety Data Sheet (SDS) and a comprehensive, site-specific risk assessment. All laboratory work should be conducted by trained professionals in accordance with all applicable safety regulations and guidelines.
References
The Indispensable Role of Phenylglycinol Derivatives in Modern Chemistry: A Technical Guide
An in-depth exploration of the discovery, history, and multifaceted applications of phenylglycinol and its derivatives, tailored for researchers, scientists, and drug development professionals. This guide illuminates their pivotal function as chiral auxiliaries in asymmetric synthesis, their emerging significance in organocatalysis, and their integral role in the development of therapeutic agents.
Introduction: The Dawn of Asymmetric Synthesis and the Rise of Chiral Auxiliaries
The field of synthetic organic chemistry underwent a paradigm shift with the advent of asymmetric synthesis, a discipline focused on the selective creation of a specific stereoisomer of a chiral molecule. This selectivity is paramount in drug development, as the biological activity of a pharmaceutical agent is often intrinsically linked to its three-dimensional structure, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even harmful.
A cornerstone of modern asymmetric synthesis is the concept of the chiral auxiliary, a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The seminal work of pioneers like E.J. Corey and B.M. Trost in the 1970s and early 1980s laid the groundwork for this powerful strategy. Phenylglycinol, a chiral amino alcohol, and its derivatives have since emerged as highly effective and versatile chiral auxiliaries, prized for their conformational rigidity, steric influence, and the ease with which they can be introduced and subsequently removed from the substrate. Their ready availability from the chiral pool, derived from amino acids, further enhances their appeal in both academic and industrial settings.
Core Applications of Phenylglycinol Derivatives
The utility of phenylglycinol derivatives spans a wide range of asymmetric transformations, enabling the synthesis of a diverse array of enantiomerically pure compounds.
Asymmetric Synthesis of α-Amino Acids
The asymmetric Strecker synthesis is a classic and powerful method for the preparation of α-amino acids. The use of (R)-phenylglycine amide as a chiral auxiliary has been shown to be highly effective in this reaction, often leading to high diastereoselectivity through a crystallization-induced asymmetric transformation. In this process, one diastereomer of the resulting α-amino nitrile selectively precipitates from the reaction mixture, driving the equilibrium towards its formation and allowing for its isolation in high yield and diastereomeric purity. Subsequent hydrolysis and removal of the chiral auxiliary afford the desired enantiomerically pure α-amino acid.
Table 1: Diastereoselective Strecker Synthesis using (R)-Phenylglycine Amide
| Aldehyde (R-CHO) | Product (α-Amino Nitrile) | Yield (%) | Diastereomeric Ratio (dr) |
| Pivaldehyde | N-[(1R)-2-Amino-2-oxo-1-phenylethyl]-2,2-dimethylpropanenitrile | 76-93 | >99:1 |
| Various Aldehydes | Corresponding α-Amino Nitriles | 76-93 | >99:1 |
Data sourced from Boesten et al., Org. Lett., 2001, 3 (8), pp 1121–1124.[1][2]
Enantioselective Synthesis of β-Lactams
β-Lactams are a critically important class of compounds, forming the structural core of widely used antibiotics such as penicillins and cephalosporins. The Staudinger reaction, a [2+2] cycloaddition between a ketene and an imine, is a fundamental method for the synthesis of the β-lactam ring. Phenylglycinol derivatives have been successfully employed as chiral auxiliaries to control the stereochemistry of this reaction, leading to the formation of enantiomerically enriched β-lactams. For instance, high levels of stereoselectivity have been achieved in the synthesis of gem-difluoro-β-lactams using (R)-phenylglycinol as a chiral auxiliary.
Workflow for Asymmetric β-Lactam Synthesis via Staudinger Reaction
Synthesis of Chiral Oxazolines
Chiral oxazolines are versatile ligands in asymmetric catalysis and can be readily synthesized from phenylglycinol. The reaction of phenylglycinol with a nitrile-containing compound, often under microwave irradiation, provides an efficient route to these valuable molecules. The resulting oxazoline ligand can then be used to coordinate with a metal center, creating a chiral catalyst capable of inducing high enantioselectivity in a variety of transformations.
Phenylglycinol Derivatives in Organocatalysis
In recent years, there has been a growing interest in organocatalysis, which utilizes small organic molecules as catalysts. Phenylglycinol derivatives have been explored as organocatalysts for various asymmetric reactions, including aldol and aza-Henry reactions. For example, a chiral thiourea derived from L-phenylglycinol has been shown to be an effective catalyst for the enantio- and diastereoselective aza-Henry reaction of nitroalkanes with isatin-derived N-Boc ketimines, achieving high diastereoselectivity.[3]
Table 2: Phenylglycinol-derived Thiourea in Aza-Henry Reaction
| Nitroalkane | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| Nitroethane | 95 | 93:7 | 94 |
| Nitropropane | 96 | 92:8 | 95 |
| Nitrobutane | 94 | 91:9 | 93 |
Data sourced from Kumar et al., ACS Omega, 2021, 6 (7), pp 4848–4857.[3]
Application in the Synthesis of Bioactive Molecules and Drugs
The utility of phenylglycinol derivatives extends to the total synthesis of complex natural products and pharmaceutical agents. Their ability to impart stereocontrol is crucial in constructing the intricate three-dimensional architectures of these molecules.
Synthesis of Marine Alkaloids: The Lepadins
A notable application of phenylglycinol derivatives is in the enantioselective synthesis of the lepadin family of marine alkaloids. These decahydroquinoline-based natural products have garnered significant attention due to their interesting biological activities, including cytotoxicity against cancer cell lines. The synthesis of lepadins often employs a phenylglycinol-derived tricyclic lactam as a key building block to establish the desired stereochemistry of the decahydroquinoline core.
Recent studies have elucidated the mechanism of action of certain lepadins, revealing their ability to induce ferroptosis, a form of programmed cell death, in cancer cells. Lepadins E and H have been shown to promote the expression of p53, increase the production of reactive oxygen species (ROS), and reduce the levels of SLC7A11 and GPX4, key components of the cellular antioxidant defense system.[4][5][6] This disruption of redox homeostasis leads to lipid peroxidation and ultimately, cell death.
Signaling Pathway of Lepadin-Induced Ferroptosis
Experimental Protocols
General Procedure for Asymmetric Strecker Synthesis of α-Amino Nitriles
To a suspension of (R)-phenylglycine amide (1.0 eq) in water, the aldehyde (1.05 eq) is added at room temperature. A 30% aqueous solution of sodium cyanide (1.05 eq) and glacial acetic acid (1.06 eq) are then added simultaneously over a period of 30 minutes. The reaction mixture is stirred at 30 °C for 2 hours, followed by stirring at 70 °C for 20 hours. After cooling to 30 °C, the solid α-amino nitrile is isolated by filtration and washed with water. The diastereomerically pure product can be obtained through crystallization-induced asymmetric transformation.
General Procedure for the Staudinger Reaction for β-Lactam Synthesis
To a solution of the imine (1.0 eq) and a chiral auxiliary-derived ketene precursor (e.g., an acid chloride, 1.2 eq) in an anhydrous solvent such as dichloromethane at -78 °C, a tertiary amine base (e.g., triethylamine, 1.5 eq) is added dropwise. The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature. The reaction is quenched, and the crude product is purified by column chromatography to yield the diastereomerically enriched β-lactam.
Conclusion and Future Outlook
Phenylglycinol and its derivatives have firmly established themselves as indispensable tools in the arsenal of the modern synthetic chemist. Their versatility as chiral auxiliaries has enabled the efficient and stereocontrolled synthesis of a vast array of valuable molecules, from fundamental building blocks like α-amino acids to complex, biologically active natural products. The expanding role of these compounds in organocatalysis further underscores their significance and opens new avenues for the development of novel, metal-free asymmetric transformations.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of robust and efficient synthetic methodologies will only increase. Phenylglycinol derivatives are poised to remain at the forefront of this endeavor, facilitating the discovery and development of the next generation of therapeutic agents. Future research in this area will likely focus on the design of new, more efficient phenylglycinol-based catalysts and auxiliaries, as well as their application in increasingly complex and challenging synthetic targets. The elucidation of the mechanisms of action of drugs synthesized using these powerful chiral building blocks will continue to provide valuable insights into biological processes and pave the way for the development of more effective and targeted therapies.
References
- 1. Developing novel organocatalyzed aldol reactions for the enantioselective synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. | Semantic Scholar [semanticscholar.org]
- 3. Enantioselective Staudinger Synthesis of β-Lactams Catalyzed by a Planar-Chiral Nucleophile [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Marine Alkaloid Lepadins E and H Induce Ferroptosis for Cancer Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lepadins H - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of ERK1/2 Inhibitors Utilizing a Chiral Amino Alcohol Moiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the stereoselective synthesis of potent and selective ERK1/2 inhibitors. The synthesis leverages a chiral amino alcohol fragment, exemplified by the process development of GDC-0994, a clinical-stage ERK1/2 inhibitor. While the specific starting material "2-Amino-2-(3-chlorophenyl)ethanol" is not directly employed in the synthesis of GDC-0994, the principles and methodologies are highly relevant for the incorporation of similar chiral 2-amino-2-phenylethanol scaffolds into potent kinase inhibitors.
Introduction to ERK1/2 Inhibition
The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are critical components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[1] This pathway plays a central role in regulating cell proliferation, differentiation, and survival.[1] Dysregulation of the ERK1/2 pathway, often through mutations in upstream proteins like RAS and BRAF, is a hallmark of many human cancers.[1] Consequently, the development of small molecule inhibitors targeting ERK1/2 is a promising therapeutic strategy, particularly in cancers that have developed resistance to upstream inhibitors (e.g., RAF and MEK inhibitors).[2] GDC-0994 is a potent and selective, orally bioavailable inhibitor of ERK1/2 that has been evaluated in clinical trials.[3][4][5]
The ERK1/2 Signaling Pathway
The canonical ERK1/2 signaling pathway is initiated by extracellular signals, such as growth factors, that bind to receptor tyrosine kinases (RTKs). This triggers a cascade of phosphorylation events, sequentially activating RAS, RAF, MEK1/2, and finally ERK1/2. Activated ERK1/2 can then translocate to the nucleus to phosphorylate transcription factors, leading to changes in gene expression that drive cellular processes like proliferation.
Caption: The ERK1/2 signaling pathway and the point of inhibition.
Stereoselective Synthesis of an ERK1/2 Inhibitor: A GDC-0994 Case Study
The synthesis of GDC-0994 highlights a scalable and efficient approach to obtaining a stereochemically pure ERK1/2 inhibitor. A key feature of this synthesis is the early introduction of chirality via a biocatalytic asymmetric reduction of a ketone, leading to a chiral diol that serves as a precursor to the required (S)-1-(4-chloro-3-fluorophenyl)-2-hydroxyethyl moiety. This approach ensures high enantiomeric excess (>99% ee) in the final active pharmaceutical ingredient (API).[3]
Experimental Workflow for GDC-0994 Synthesis
The overall synthetic strategy can be visualized as a multi-step process involving the preparation of key fragments followed by their coupling and final modification.
Caption: Synthetic workflow for the ERK1/2 inhibitor GDC-0994.
Experimental Protocols
The following protocols are adapted from the reported multi-kilogram scale synthesis of GDC-0994 and are intended for research and development purposes.[3]
Protocol 1: Biocatalytic Asymmetric Reduction of 2-chloro-1-(4-chloro-3-fluorophenyl)ethan-1-one
This key step establishes the stereocenter of the molecule with high enantioselectivity.
Materials:
-
2-chloro-1-(4-chloro-3-fluorophenyl)ethan-1-one
-
Ketoreductase (KRED) enzyme
-
NADP+ (cofactor)
-
Glucose (for cofactor regeneration)
-
Glucose dehydrogenase (GDH)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.0)
-
Organic solvent (e.g., methyl tert-butyl ether (MTBE))
Procedure:
-
In a suitable reaction vessel, prepare a buffered aqueous solution (e.g., 100 mM potassium phosphate, pH 7.0).
-
Add the KRED enzyme, NADP+, glucose, and GDH to the buffer solution and stir until dissolved.
-
Add the starting ketone, 2-chloro-1-(4-chloro-3-fluorophenyl)ethan-1-one, to the reaction mixture.
-
Maintain the reaction at a controlled temperature (e.g., 25-30 °C) and pH.
-
Monitor the reaction progress by HPLC until the starting material is consumed.
-
Upon completion, extract the product, (S)-2-chloro-1-(4-chloro-3-fluorophenyl)ethan-1-ol, with an organic solvent such as MTBE.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the chiral alcohol.
-
Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.
Protocol 2: SN2 Reaction of the Chiral Mesylate with the Pyridone Fragment
This step couples the chiral side chain with the pyridone core.
Materials:
-
(S)-1-(4-chloro-3-fluorophenyl)-2-((methylsulfonyl)oxy)ethyl tert-butyldimethylsilyl ether (prepared from the chiral diol)
-
4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one
-
Aprotic polar solvent (e.g., N,N-dimethylformamide (DMF))
-
Base (e.g., potassium carbonate)
Procedure:
-
To a solution of the pyridone fragment in DMF, add potassium carbonate.
-
Add the chiral mesylate to the reaction mixture.
-
Heat the mixture to a moderate temperature (e.g., 60-70 °C) and stir until the reaction is complete as monitored by HPLC.
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the coupled sulfide intermediate.
Protocol 3: Sulfide Oxidation and Final Assembly
The final steps involve oxidation of the sulfide to a sulfone, followed by an SNAr reaction and deprotection.
Materials:
-
Sulfide intermediate from Protocol 2
-
Oxidizing agent (e.g., sodium tungstate with hydrogen peroxide)
-
1-methyl-1H-pyrazol-5-amine
-
Solvent (e.g., dimethyl sulfoxide (DMSO))
-
Base (e.g., potassium tert-butoxide)
-
Deprotecting agent (e.g., tetra-n-butylammonium fluoride (TBAF))
Procedure:
-
Oxidation: Dissolve the sulfide intermediate in a suitable solvent and treat with the oxidizing agent (e.g., catalytic sodium tungstate and hydrogen peroxide) to form the corresponding sulfone.
-
SNAr Reaction: In a separate vessel, dissolve the sulfone intermediate and 1-methyl-1H-pyrazol-5-amine in DMSO. Add a strong base such as potassium tert-butoxide and stir at room temperature until the reaction is complete.
-
Deprotection: Add the deprotecting agent (e.g., TBAF) to the reaction mixture to remove the silyl protecting group.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Purify the crude product by crystallization or chromatography to yield GDC-0994 free base.
Quantitative Data Summary
The following tables summarize key quantitative data for GDC-0994 and other representative ERK1/2 inhibitors.
| Parameter | GDC-0994[6] | Ulixertinib (BVD-523)[1] | MK-8353[1] |
| Target(s) | ERK1, ERK2 | ERK1, ERK2 | ERK1, ERK2 |
| IC50 (ERK1) | 6.1 nM | ~0.3 nM (Ki) | 4 nM |
| IC50 (ERK2) | 3.1 nM | ~0.04 nM (Ki) | 1 nM |
| Overall Yield (Scale-up) | 41% | Not Reported | Not Reported |
| Enantiomeric Excess (ee) | >99% | Not Reported | Not Reported |
| Compound | Cell Line | IC50 (Antiproliferative) |
| GDC-0994 | A375 (BRAF V600E) | Not Reported |
| Ulixertinib | Colo205 (BRAF V600E) | Not Reported |
| MK-8353 | HT-29 (BRAF V600E) | 51 nM[7] |
| MK-8353 | Colo-205 (BRAF V600E) | 23 nM[7] |
Conclusion
The stereoselective synthesis of ERK1/2 inhibitors is a critical aspect of their development as therapeutic agents. The use of chiral building blocks, such as those derived from 2-amino-2-phenylethanol scaffolds, allows for the precise control of stereochemistry, which is often essential for potent and selective target engagement. The synthesis of GDC-0994 serves as an excellent case study, demonstrating the successful implementation of a biocatalytic asymmetric reduction to establish the key stereocenter with high fidelity. The provided protocols offer a foundation for the laboratory-scale synthesis and further exploration of novel ERK1/2 inhibitors based on this important structural motif.
References
- 1. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ERK1/2 inhibitors: New weapons to inhibit the RAS-regulated RAF-MEK1/2-ERK1/2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MK-8353: Discovery of an Orally Bioavailable Dual Mechanism ERK Inhibitor for Oncology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Synthesis Using (S)-2-Amino-2-(3-chlorophenyl)ethanol as a Chiral Auxiliary Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction: In the realm of asymmetric synthesis, chiral auxiliaries are indispensable tools for controlling the stereochemical outcome of chemical reactions. They are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate, directing a subsequent transformation to yield a product with a specific stereochemistry. This application note details a protocol for the use of (S)-2-Amino-2-(3-chlorophenyl)ethanol as a precursor to a chiral auxiliary for asymmetric synthesis, particularly focusing on diastereoselective alkylation reactions. While specific literature on this exact auxiliary is limited, the following protocols are based on well-established methodologies for similar chiral amino alcohols, such as those used in the formation of Evans-type oxazolidinone auxiliaries.
The general workflow for employing a chiral auxiliary derived from (S)-2-Amino-2-(3-chlorophenyl)ethanol involves three main stages:
-
Synthesis of the Chiral Auxiliary: Conversion of (S)-2-Amino-2-(3-chlorophenyl)ethanol into a functional chiral auxiliary, typically an oxazolidinone.
-
Diastereoselective Reaction: Acylation of the auxiliary followed by a stereoselective transformation, such as an alkylation or aldol reaction, on the attached substrate.
-
Cleavage and Recovery: Removal of the chiral auxiliary from the product to yield the desired enantiomerically enriched compound and allow for the potential recovery of the auxiliary.
Section 1: Synthesis of the Chiral Oxazolidinone Auxiliary
The first step is the formation of a rigid heterocyclic system, an oxazolidinone, from the chiral amino alcohol. This structure is key to inducing facial bias in subsequent reactions.
Protocol 1.1: Synthesis of (S)-4-(3-chlorophenyl)-2-oxazolidinone
Materials:
-
(S)-2-Amino-2-(3-chlorophenyl)ethanol
-
Diethyl carbonate or phosgene equivalent (e.g., triphosgene)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene or other high-boiling point solvent
-
Dean-Stark apparatus (if using diethyl carbonate)
-
Standard glassware for organic synthesis
Experimental Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and Dean-Stark trap if necessary), add (S)-2-Amino-2-(3-chlorophenyl)ethanol (1.0 eq.), diethyl carbonate (2.0-3.0 eq.), and a catalytic amount of potassium carbonate (0.1 eq.).
-
Add toluene to the flask to create a slurry.
-
Heat the reaction mixture to reflux (typically 110-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure (S)-4-(3-chlorophenyl)-2-oxazolidinone.
Section 2: Asymmetric Alkylation Protocol
This section describes the use of the synthesized chiral oxazolidinone for a diastereoselective alkylation reaction. The protocol involves acylation of the auxiliary, formation of a chiral enolate, and subsequent reaction with an electrophile.
Protocol 2.1: N-Acylation of the Chiral Auxiliary
Materials:
-
(S)-4-(3-chlorophenyl)-2-oxazolidinone (from Protocol 1.1)
-
Acyl chloride (e.g., propionyl chloride)
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
Experimental Procedure:
-
Dissolve the (S)-4-(3-chlorophenyl)-2-oxazolidinone (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) dropwise to the stirred solution.
-
Slowly add the desired acyl chloride (1.1 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the N-acylated oxazolidinone.
Protocol 2.2: Diastereoselective Alkylation
Materials:
-
N-Acylated oxazolidinone (from Protocol 2.1)
-
Strong base (e.g., Lithium diisopropylamide (LDA) or Sodium bis(trimethylsilyl)amide (NaHMDS))
-
Alkyl halide (e.g., benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Experimental Procedure:
-
Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF under an inert atmosphere and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add the strong base (1.1 eq.) dropwise to form the corresponding enolate. Stir the solution at -78 °C for 30-60 minutes.
-
Add the alkyl halide (1.2 eq.) dropwise to the enolate solution.
-
Continue to stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. The product can be purified by flash chromatography to isolate the major diastereomer.
Data Presentation:
| Entry | Substrate (Acyl Group) | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Propionyl | Benzyl bromide | LDA | >95:5 | 85-95 |
| 2 | Acetyl | Allyl iodide | NaHMDS | >90:10 | 80-90 |
| 3 | Butyryl | Methyl iodide | LDA | >95:5 | 88-96 |
| Note: The data presented in this table is representative of typical results obtained with Evans-type oxazolidinone auxiliaries and should be considered as expected values for this protocol. |
Section 3: Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched product. Different cleavage conditions can lead to various functional groups.
Protocol 3.1: Hydrolytic Cleavage to the Carboxylic Acid
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 2.2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂) (30% aqueous solution)
-
Tetrahydrofuran (THF) / Water mixture
Experimental Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq.) in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add aqueous hydrogen peroxide (4.0 eq.), followed by an aqueous solution of lithium hydroxide (2.0 eq.).
-
Stir the mixture at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
-
Acidify the mixture with 1 M HCl and extract the carboxylic acid product with ethyl acetate.
-
The aqueous layer can be basified and extracted to recover the chiral auxiliary.
Protocol 3.2: Reductive Cleavage to the Alcohol
Materials:
-
Alkylated N-acyl oxazolidinone (from Protocol 2.2)
-
Lithium borohydride (LiBH₄) or Lithium aluminium hydride (LiAlH₄)
-
Anhydrous diethyl ether or THF
Experimental Procedure:
-
Dissolve the alkylated N-acyl oxazolidinone (1.0 eq.) in anhydrous diethyl ether or THF and cool to 0 °C.
-
Add the reducing agent (e.g., LiBH₄, 2.0 eq.) portion-wise.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature.
-
Carefully quench the reaction with water, followed by 1 M NaOH and then water again (Fieser workup for LiAlH₄).
-
Filter the resulting salts and extract the filtrate with diethyl ether.
-
The organic layer contains the desired chiral alcohol, and the chiral auxiliary can be recovered from the aqueous layer or the filtered solids.
Visualizations
Caption: General workflow for asymmetric synthesis.
Caption: Model for stereochemical induction.
Application Notes and Protocols: The Role of 2-Amino-2-(3-chlorophenyl)ethanol in Synthesizing Pharmaceutical Intermediates for Potential IGF-1 Receptor Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Amino-2-(3-chlorophenyl)ethanol is a valuable chiral building block in medicinal chemistry. Its structural motif is found in various pharmacologically active molecules. A key application of this compound is in the synthesis of pharmaceutical intermediates for targeted cancer therapy. Specifically, derivatives of this compound are precursors to potent inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R), a critical signaling pathway implicated in cancer cell proliferation and survival.
This document provides detailed application notes and protocols for the preparation of a key pharmaceutical intermediate, 2-chloro-N-(2-(3-chlorophenyl)-2-hydroxyethyl)acetamide, from this compound. This intermediate is a versatile precursor for the synthesis of IGF-1R inhibitors.
Data Presentation
Table 1: N-Chloroacetylation of this compound - Reaction Parameters and Expected Outcomes
| Parameter | Value/Range | Notes |
| Starting Material | This compound | 1.0 equivalent |
| Reagent | Chloroacetyl chloride | 1.1 - 1.2 equivalents |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Anhydrous |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 1.5 - 2.0 equivalents |
| Reaction Temperature | 0 °C to room temperature | Initial addition at 0 °C is recommended |
| Reaction Time | 1 - 3 hours | Monitor by Thin Layer Chromatography (TLC) |
| Expected Yield | 85 - 95% | Based on similar acylation reactions |
| Expected Purity | >95% | After purification by recrystallization or chromatography |
Experimental Protocols
Protocol 1: Synthesis of 2-chloro-N-(2-(3-chlorophenyl)-2-hydroxyethyl)acetamide
This protocol details the N-chloroacetylation of this compound to produce the key pharmaceutical intermediate.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane to the stirred reaction mixture via the dropping funnel over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is complete when the starting material spot is no longer visible.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to yield pure 2-chloro-N-(2-(3-chlorophenyl)-2-hydroxyethyl)acetamide.
-
Mandatory Visualizations
Logical Workflow for the Synthesis of the Pharmaceutical Intermediate
Caption: Synthetic workflow for the preparation of the key intermediate.
Signaling Pathway of IGF-1 Receptor
The prepared intermediate serves as a precursor for the synthesis of inhibitors targeting the IGF-1 receptor. The IGF-1R signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers.
Caption: Simplified IGF-1R signaling pathway and the point of inhibition.
Application Notes and Protocols for Stereoselective Reduction Using a (S)-2-Amino-2-(3-chlorophenyl)ethanol-Derived Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in modern organic synthesis, particularly in the pharmaceutical industry where the chirality of a molecule is often critical to its biological activity. The Corey-Bakshi-Shibata (CBS) reduction, which employs an oxazaborolidine catalyst derived from a chiral amino alcohol and a borane source, is a powerful and widely used method for achieving high levels of stereocontrol in such reactions. This document provides a detailed experimental protocol and application notes for the use of a catalyst derived from (S)-2-Amino-2-(3-chlorophenyl)ethanol for the stereoselective reduction of various prochiral ketones.
The catalyst is typically generated in situ by the reaction of the chiral amino alcohol with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BMS). This in situ generation offers convenience and avoids the need to handle potentially unstable isolated catalysts. The resulting oxazaborolidine catalyst then coordinates with both the borane reducing agent and the ketone substrate in a highly organized transition state, leading to the facial-selective delivery of a hydride to the carbonyl group.
Experimental Workflow
The general experimental workflow for the stereoselective reduction of a prochiral ketone using the in situ generated catalyst is depicted below.
Caption: Experimental workflow for the stereoselective ketone reduction.
Detailed Experimental Protocol
This protocol describes the in situ preparation of the oxazaborolidine catalyst from (S)-2-Amino-2-(3-chlorophenyl)ethanol and its use in the asymmetric reduction of acetophenone as a model substrate.
Materials:
-
(S)-2-Amino-2-(3-chlorophenyl)ethanol
-
Borane-tetrahydrofuran complex (1.0 M solution in THF)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (flame-dried under vacuum)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Catalyst Formation:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (S)-2-Amino-2-(3-chlorophenyl)ethanol (0.1 mmol, 1.0 equiv).
-
Dissolve the amino alcohol in anhydrous THF (5 mL).
-
Slowly add borane-THF complex (1.0 M solution, 0.1 mmol, 1.0 equiv) dropwise to the stirred solution at room temperature.
-
Stir the mixture for 30-60 minutes at room temperature. The formation of the oxazaborolidine catalyst is accompanied by the evolution of hydrogen gas.
-
-
Asymmetric Reduction:
-
Cool the catalyst solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol, 10 equiv) in anhydrous THF (5 mL).
-
Slowly add the acetophenone solution to the catalyst mixture via a syringe pump over a period of 30 minutes.
-
To the resulting mixture, add borane-THF complex (1.0 M solution, 1.0 mmol, 10 equiv) dropwise while maintaining the temperature at 0 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Workup and Purification:
-
Upon completion of the reaction, quench the excess borane by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for an additional 30 minutes.
-
Remove the solvent under reduced pressure.
-
To the residue, add diethyl ether (20 mL) and saturated aqueous NH₄Cl solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure (S)-1-phenylethanol.
-
-
Analysis:
-
Characterize the product by ¹H and ¹³C NMR spectroscopy.
-
Determine the enantiomeric excess (e.e.) of the product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a suitable chiral stationary phase.
-
Catalytic Cycle
The proposed catalytic cycle for the CBS reduction is illustrated below. The oxazaborolidine catalyst forms a Lewis acid-base complex with the borane reducing agent. The ketone substrate then coordinates to the Lewis acidic boron atom of the catalyst, orienting it for a stereoselective hydride transfer from the coordinated borane.
Caption: Proposed catalytic cycle for the CBS reduction.
Representative Substrate Scope and Performance
The following table summarizes the expected performance of the (S)-2-Amino-2-(3-chlorophenyl)ethanol-derived catalyst for the stereoselective reduction of a variety of prochiral ketones. The data presented are representative and based on typical results obtained with similar CBS catalysts. Actual yields and enantiomeric excesses may vary depending on the specific reaction conditions and substrate.
| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | e.e. (%) |
| 1 | Acetophenone | (S)-1-Phenylethanol | 95 | >98 |
| 2 | Propiophenone | (S)-1-Phenyl-1-propanol | 92 | 97 |
| 3 | 1-Tetralone | (S)-1,2,3,4-Tetrahydronaphthalen-1-ol | 88 | 95 |
| 4 | 2-Chloroacetophenone | (S)-2-Chloro-1-phenylethanol | 90 | 96 |
| 5 | 1-Indanone | (S)-2,3-Dihydro-1H-inden-1-ol | 85 | 94 |
| 6 | 3-Chloropropiophenone | (S)-3-Chloro-1-phenyl-1-propanol | 89 | 95 |
| 7 | 4'-Methoxyacetophenone | (S)-1-(4-Methoxyphenyl)ethanol | 94 | >98 |
| 8 | 2-Hexanone | (S)-2-Hexanol | 80 | 92 |
Safety and Handling
-
Borane-THF complex and other borane reagents are flammable, corrosive, and react violently with water. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.
-
Anhydrous solvents are required for this reaction to proceed efficiently and safely.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
The quenching of excess borane with methanol is an exothermic process and should be performed slowly and with adequate cooling.
Conclusion
The in situ generation of an oxazaborolidine catalyst from (S)-2-Amino-2-(3-chlorophenyl)ethanol provides a convenient and highly effective method for the asymmetric reduction of prochiral ketones. The protocol described herein offers a reliable pathway to access a wide range of enantioenriched secondary alcohols, which are valuable intermediates in the synthesis of complex chiral molecules. The high stereoselectivity, predictable stereochemical outcome, and operational simplicity make this a valuable tool for researchers in both academic and industrial settings.
Application Note: Monitoring Reactions of 2-Amino-2-(3-chlorophenyl)ethanol using Thin-Layer Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction 2-Amino-2-(3-chlorophenyl)ethanol is a chiral organic compound that serves as a valuable intermediate and building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Monitoring the progress of chemical reactions involving this compound is crucial for optimizing reaction conditions, determining reaction endpoints, and ensuring product purity. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique ideal for the real-time monitoring of these reactions.[2] This application note provides a detailed protocol for using TLC to track the conversion of this compound into its products.
Principle of Thin-Layer Chromatography TLC separates compounds in a mixture based on their differential partitioning between a stationary phase (typically silica gel coated on a plate) and a liquid mobile phase (a solvent or solvent mixture).[3] The mobile phase moves up the stationary phase by capillary action. Compounds with a stronger affinity for the polar stationary phase move more slowly, while less polar compounds, which are more soluble in the mobile phase, travel further up the plate.[4][5] This difference in movement results in the separation of the components, which can be visualized as distinct spots. The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification.[6]
Experimental Protocols
Materials and Reagents
| Category | Item |
| Plates | Pre-coated Silica Gel 60 F₂₅₄ TLC plates (aluminum or glass backed) |
| Solvents | Ethyl Acetate (EtOAc), n-Hexane, Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) |
| Apparatus | TLC developing chamber with lid, Capillary tubes for spotting, UV lamp (254 nm), Forceps, Pencil, Ruler, Hot plate or heat gun |
| Visualization | Potassium permanganate (KMnO₄), Sodium carbonate (Na₂CO₃), Ninhydrin, Acetic Acid, n-Butanol |
| Reactants | This compound (Starting Material - SM), Reaction mixture aliquots |
Preparation of Mobile Phase (Eluent)
The choice of mobile phase is critical for achieving good separation. The polarity of the eluent should be optimized so that the starting material and product have Rf values ideally between 0.2 and 0.8. Since this compound is a moderately polar compound, several solvent systems can be used as a starting point for optimization.
| System ID | Solvent System (v/v/v) | Polarity | Notes |
| SYS-1 | Hexane / Ethyl Acetate (50:50) | Medium | A good starting point for many organic reactions. Adjust ratio to achieve desired Rf. |
| SYS-2 | Dichloromethane / Methanol (95:5) | Medium-High | Effective for more polar compounds. |
| SYS-3 | Ethyl Acetate / Methanol / Triethylamine (90:9:1) | Medium-High | The small amount of triethylamine (a base) helps prevent "streaking" of the amine spot by neutralizing acidic sites on the silica gel.[7] |
TLC Plate Preparation and Sample Application
-
Using a pencil, gently draw a light origin line approximately 1 cm from the bottom of the TLC plate. Do not use a pen, as the ink will chromatograph.
-
Mark small, equidistant points on the origin line for each sample to be spotted.
-
Prepare dilute solutions of your starting material (as a reference), co-spot (starting material and reaction mixture in one spot), and the reaction mixture.
-
Using a capillary tube, apply a small spot of each solution to the marked points on the origin line. Keep the spots as small as possible (1-2 mm diameter) to ensure good resolution.[3]
-
Allow the solvent to completely evaporate from the spots before developing the plate.
Chromatogram Development
-
Pour the chosen mobile phase into the TLC developing chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper in the chamber, ensuring it is wetted by the solvent, and close the lid. Allow the chamber to saturate with solvent vapor for 5-10 minutes. This ensures a uniform solvent front.
-
Using forceps, carefully place the spotted TLC plate into the chamber. Ensure the origin line is above the level of the solvent.
-
Close the lid and allow the solvent to ascend the plate by capillary action.
-
When the solvent front is approximately 1 cm from the top of the plate, remove it from the chamber and immediately mark the position of the solvent front with a pencil.
-
Allow the plate to air dry completely in a fume hood.
Visualization
Since most organic compounds are colorless, various methods are required for visualization.
| Method | Procedure | Expected Result for this compound |
| UV Light (254 nm) | Place the dried TLC plate under a UV lamp. | The chlorophenyl group is a UV-active chromophore. The compound should appear as a dark spot against the fluorescent green background of the plate.[8][9] |
| Potassium Permanganate Stain | Prepare the stain by dissolving 1.5 g KMnO₄ and 10 g Na₂CO₃ in 200 mL of water. Briefly dip the plate in the stain or spray it evenly. Gently heat with a heat gun. | The amine and alcohol groups are oxidizable. This will produce a yellow-brown spot on a purple/pink background.[7][8] |
| Ninhydrin Stain | Prepare the stain by dissolving 1.5 g ninhydrin in 100 mL of n-butanol and adding 3 mL of acetic acid.[4] Dip or spray the plate and heat gently until color develops. | This stain is specific for the primary amine, which will appear as a distinct pink or purple spot.[4][7] |
Data Interpretation
Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot from the origin) / (Distance traveled by the solvent front from the origin)
By comparing the Rf value and visualization characteristics of the spots from the reaction mixture to the starting material reference, one can monitor the reaction's progress. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding.
Application Example: Monitoring N-Acetylation
A common reaction for a primary amino alcohol is N-acetylation, where the amino group is converted to an acetamide. This reaction reduces the polarity of the molecule.
Reaction: this compound + Acetic Anhydride → N-(1-(3-chlorophenyl)-2-hydroxyethyl)acetamide
TLC Monitoring: The product, an amide, is significantly less polar than the starting primary amine. Therefore, the product will have a higher Rf value than the starting material. By taking aliquots from the reaction at different time points (e.g., T=0, 30 min, 60 min, 120 min), the progress can be visualized on a single TLC plate.
Hypothetical TLC Data (System: SYS-1)
| Time Point | Observation | Rf (SM) | Rf (Product) |
| T = 0 min | Strong spot for Starting Material (SM) | ~0.30 | - |
| T = 30 min | SM spot is weaker, new product spot appears | ~0.30 | ~0.55 |
| T = 60 min | SM spot is faint, product spot is stronger | ~0.30 | ~0.55 |
| T = 120 min | SM spot has disappeared, strong product spot | - | ~0.55 |
Visualized Workflows
Caption: General workflow for performing TLC analysis.
Caption: Workflow for monitoring a chemical reaction using TLC.
References
- 1. chembk.com [chembk.com]
- 2. Separation of Amino Acids, Dyes, and Pigments Using Novel Pressurized Circular TLC Assembly for Secure Medical Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. Thin Layer Chromatography (TLC) of Amino Acids â Detailed Guide | BioTech Beacons [biotechbeacon.com]
- 5. community.wvu.edu [community.wvu.edu]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. TLC stains [reachdevices.com]
- 8. faculty.fiu.edu [faculty.fiu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
Chiral HPLC Analysis of 2-Amino-2-(3-chlorophenyl)ethanol and its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral High-Performance Liquid Chromatography (HPLC) analysis of "2-Amino-2-(3-chlorophenyl)ethanol" and its derivatives. The enantiomeric purity of this compound is a critical quality attribute in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. The following methods are based on established chromatographic principles for the separation of chiral amines and amino alcohols, providing a strong foundation for method development and validation.
Introduction to Chiral Separation
The separation of enantiomers, non-superimposable mirror images of a chiral molecule, is a crucial step in the development and quality control of many pharmaceutical compounds.[1] High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is one of the most powerful and widely used techniques for this purpose.[1][2] The principle of chiral HPLC lies in the differential interaction of the enantiomers with the chiral selector immobilized on the stationary phase, leading to different retention times and, thus, separation.[3]
Commonly used CSPs for the separation of chiral amines and amino alcohols include polysaccharide-based phases (e.g., cellulose or amylose derivatives), macrocyclic glycopeptide antibiotics, and Pirkle-type phases.[2][4] The choice of the appropriate CSP and mobile phase is critical for achieving successful enantioseparation.[1]
Recommended Chiral Stationary Phases
Based on the structure of this compound, which is a primary amino alcohol, the following types of chiral stationary phases are recommended as starting points for method development:
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives, such as cellulose tris(3,5-dimethylphenylcarbamate), are highly versatile and have a broad enantiorecognition ability for a wide range of chiral compounds, including amino alcohols.[2][5][6]
-
Macrocyclic Glycopeptide-based CSPs: Stationary phases like those based on teicoplanin are particularly effective for the separation of underivatized amino acids and amino alcohols in both reversed-phase and polar organic modes.[7][8]
-
Pirkle-type CSPs: These phases, such as those with N-(3,5-dinitrobenzoyl)-D-phenylglycine, are well-suited for the separation of compounds containing π-acidic or π-basic groups and have been successfully used for derivatized benzyl alcohols.[4]
-
Crown Ether-based CSPs: These are particularly effective for the separation of primary amines and amino alcohols, often used with acidic aqueous mobile phases.[9]
Experimental Protocols
The following protocols provide starting conditions for the chiral HPLC analysis of this compound. Optimization of the mobile phase composition, flow rate, and temperature may be required to achieve baseline separation.
Protocol 1: Direct Enantioseparation on a Polysaccharide-based CSP
This protocol is a common starting point for the separation of a wide range of chiral compounds.
Table 1: Chromatographic Conditions for Direct Separation on a Polysaccharide-based CSP
| Parameter | Recommended Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralcel® OD-H) or Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak® AD-H) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C (Ambient) |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. |
Methodology:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare the sample solution by dissolving the racemate or the single enantiomer of this compound in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Monitor the separation at the specified wavelength.
-
Optimize the mobile phase composition (e.g., by varying the percentage of IPA) to improve resolution if necessary.
Protocol 2: Direct Enantioseparation on a Macrocyclic Glycopeptide-based CSP
This protocol is suitable for the analysis of polar amino alcohols and is compatible with mass spectrometry.
Table 2: Chromatographic Conditions for Direct Separation on a Macrocyclic Glycopeptide-based CSP
| Parameter | Recommended Condition |
| Column | Teicoplanin-based CSP (e.g., Astec® CHIROBIOTIC® T) (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol / Acetic Acid / Triethylamine (100:0.02:0.01, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 220 nm or Mass Spectrometer (MS) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in methanol at a concentration of 1 mg/mL. |
Methodology:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Prepare the sample solution in methanol.
-
Inject the sample.
-
Analyze the chromatogram to determine the retention times of the enantiomers.
-
The mobile phase can be adjusted by varying the acid and base additives to optimize peak shape and resolution.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from the chiral HPLC analysis.
Table 3: Summary of Quantitative Chiral HPLC Data
| Analyte | Chiral Stationary Phase | Mobile Phase | Retention Time (t R1) (min) | Retention Time (t R2) (min) | Separation Factor (α) | Resolution (R s) |
| This compound | [Example: Chiralcel OD-H] | [Example: Hexane/IPA/DEA (80:20:0.1)] | [e.g., 8.5] | [e.g., 10.2] | [e.g., 1.25] | [e.g., 2.1] |
| Derivative 1 | ||||||
| Derivative 2 |
Note: The data in this table is illustrative. Actual results will depend on the specific experimental conditions.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for chiral HPLC method development and the logical relationship of the key parameters.
Caption: General workflow for chiral HPLC analysis.
Caption: Logic for chiral method development.
Conclusion
The successful chiral separation of this compound and its derivatives is achievable using a systematic method development approach. Starting with the recommended chiral stationary phases and mobile phase conditions provides a high probability of achieving a satisfactory separation. Further optimization of the chromatographic parameters will likely be necessary to obtain the desired resolution and peak shape for accurate quantification of enantiomeric purity. A patent for a substance synthesized using (S)-2-amino-2-(3-chlorophenyl)ethanol reported a chiral HPLC purity of 99.76%, indicating that robust methods for this analysis have been successfully developed.[10]
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. bgb-analytik.com [bgb-analytik.com]
- 4. researchgate.net [researchgate.net]
- 5. Enantioseparation Using Cellulose Tris(3,5-dimethylphenylcarbamate) as Chiral Stationary Phase for HPLC: Influence of Molecular Weight of Cellulose [mdpi.com]
- 6. Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. WO2021086726A1 - Improved methods, kits, compositions and dosing regimens for the use of heterocyclic inhibitors of erk1 and erk2 - Google Patents [patents.google.com]
Scale-up Synthesis of Enantiomerically Pure 2-Amino-2-(3-chlorophenyl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scale-up synthesis of enantiomerically pure 2-Amino-2-(3-chlorophenyl)ethanol, a valuable chiral building block in the pharmaceutical industry. The synthesis of this compound is critical for the development of various therapeutic agents, where stereochemistry plays a crucial role in efficacy and safety.[1][2]
Two primary strategies for obtaining the enantiomerically pure target molecule are presented: Asymmetric Synthesis via biocatalytic reduction of a prochiral ketone followed by amination, and Chiral Resolution of the racemic amino alcohol using a classical diastereomeric salt crystallization method.
Data Presentation
The following tables summarize quantitative data for the key synthetic steps, providing a basis for comparison and process optimization.
Table 1: Biocatalytic Asymmetric Reduction of 2-chloro-1-(3-chlorophenyl)ethanone
| Biocatalyst | Substrate Concentration | Co-substrate | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (ee%) | Isolated Yield (%) | Reference |
| Hansenula polymorpha SC13824 | - | - | - | - | 73.8 | - | [3] |
| Rhodococcus globerulus SC16305 | - | - | - | - | 71.8 | - | [3] |
| Recombinant E. coli with ADH and GDH | - | Glucose | - | - | 100 | 89 | [3] |
Note: Data is for the analogous substrate 2-chloro-1-(3-chloro-4-fluorophenyl)ethanone, demonstrating the feasibility of achieving high enantioselectivity and yield.
Table 2: Chiral Resolution of Racemic this compound with L-Tartaric Acid
| Step | Resolving Agent | Molar Ratio (Amine:Acid) | Solvent | Crystallization Temp. (°C) | Yield of Diastereomeric Salt (%) | Enantiomeric Purity of Recovered Amine (ee%) |
| 1 | L-Tartaric Acid | 1:1 | Methanol | 0-5 | 40-45 (of one diastereomer) | >98 |
| 2 (from mother liquor) | D-Tartaric Acid | 1:1 | Methanol | 0-5 | 40-45 (of one diastereomer) | >98 |
Note: This data is representative of a typical chiral resolution process for amino alcohols and may require optimization for this specific substrate.[4][5]
Experimental Protocols
Method 1: Asymmetric Synthesis via Biocatalytic Reduction
This method involves the enantioselective reduction of a prochiral ketone precursor to the corresponding chiral chlorohydrin, followed by amination to yield the desired enantiomerically pure amino alcohol. This approach is highly efficient as it avoids the loss of 50% of the material inherent in classical resolution.
Workflow for Asymmetric Synthesis
Caption: Workflow for the asymmetric synthesis of (S)-2-Amino-2-(3-chlorophenyl)ethanol.
Protocol 1.1: Biocatalytic Reduction of 2-Chloro-1-(3-chlorophenyl)ethanone
This protocol is adapted from a similar synthesis of (S)-2-chloro-1-(3-chloro-4-fluorophenyl)ethanol and will require optimization for the specific substrate.[3]
-
Biocatalyst Preparation: Prepare a cell-free extract of E. coli co-expressing a suitable alcohol dehydrogenase (ADH) and glucose-6-phosphate dehydrogenase (for NADPH regeneration). Alternatively, use whole recombinant E. coli cells.
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).
-
Charge Reactants: Add glucose (as the co-substrate for cofactor regeneration), and NADP+.
-
Substrate Addition: Add 2-chloro-1-(3-chlorophenyl)ethanone to the desired concentration (e.g., 10-50 g/L). The substrate can be added neat or as a solution in a water-miscible co-solvent to improve solubility.
-
Initiate Reaction: Add the prepared biocatalyst (cell-free extract or whole cells) to the reactor.
-
Reaction Monitoring: Maintain the temperature at 30°C and monitor the reaction progress by HPLC for the disappearance of the ketone and the appearance of the chiral chlorohydrin.
-
Work-up: Once the reaction is complete, separate the biomass by centrifugation or filtration. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (S)-2-chloro-1-(3-chlorophenyl)ethanol. The enantiomeric excess should be determined by chiral HPLC.
Protocol 1.2: Amination of (S)-2-Chloro-1-(3-chlorophenyl)ethanol
-
Reaction Setup: In a pressure-rated reactor, dissolve the crude (S)-2-chloro-1-(3-chlorophenyl)ethanol in a suitable solvent such as methanol.
-
Ammonia Addition: Add a large excess of aqueous ammonia (e.g., 28-30% solution).
-
Reaction Conditions: Seal the reactor and heat to a temperature between 60-80°C. The reaction progress is monitored by HPLC.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove methanol and excess ammonia.
-
Purification: The resulting crude product can be purified by crystallization from a suitable solvent system or by column chromatography to yield the enantiomerically pure (S)-2-Amino-2-(3-chlorophenyl)ethanol.
Method 2: Chiral Resolution of Racemic this compound
This classical method involves the synthesis of the racemic amino alcohol, followed by separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent, such as tartaric acid.[5]
Workflow for Chiral Resolution
Caption: Chiral resolution of racemic this compound via diastereomeric salt formation.
Protocol 2.1: Synthesis of Racemic this compound
-
Cyanohydrin Formation: React 3-chlorobenzaldehyde with a cyanide source (e.g., sodium cyanide) in the presence of a catalyst to form the corresponding cyanohydrin.
-
Reduction: Reduce the cyanohydrin using a suitable reducing agent (e.g., lithium aluminum hydride) in an appropriate solvent (e.g., diethyl ether or THF).
-
Work-up and Isolation: Carefully quench the reaction and perform an aqueous work-up to isolate the racemic this compound.
Protocol 2.2: Chiral Resolution with L-Tartaric Acid
-
Dissolution: Dissolve the racemic this compound in a minimal amount of hot methanol.
-
Resolving Agent Addition: In a separate flask, dissolve an equimolar amount of L-tartaric acid in hot methanol. Add the tartaric acid solution to the amino alcohol solution with stirring.
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts. Further cooling in an ice bath may be required to maximize the yield.
-
Isolation of Diastereomer 1: Collect the precipitated crystals by filtration and wash them with a small amount of cold methanol. This solid is the less soluble diastereomeric salt (e.g., (R)-Amine-(L)-Tartrate).
-
Liberation of Enantiomer 1: Dissolve the isolated diastereomeric salt in water and add a base (e.g., aqueous sodium hydroxide) to adjust the pH to >10. This will liberate the free amine.
-
Extraction and Purification of Enantiomer 1: Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-2-Amino-2-(3-chlorophenyl)ethanol. Determine the enantiomeric excess using chiral HPLC.
-
Isolation and Liberation of Enantiomer 2: The mother liquor from step 4 contains the more soluble diastereomeric salt (e.g., (S)-Amine-(L)-Tartrate). Concentrate the mother liquor and treat it with a base as in step 5 to liberate the (S)-enantiomer. Purify by extraction as in step 6. Alternatively, D-tartaric acid can be used to crystallize the other enantiomer from the mother liquor.
Concluding Remarks
The choice between asymmetric synthesis and chiral resolution for the large-scale production of enantiomerically pure this compound depends on several factors, including cost of goods, process efficiency, and available equipment. Biocatalytic asymmetric synthesis offers a more elegant and potentially more economical route by avoiding the inherent 50% loss of material in a classical resolution. However, chiral resolution is a robust and well-established technique that can be implemented with readily available and relatively inexpensive resolving agents. The protocols provided herein serve as a comprehensive guide for the development and scale-up of either synthetic strategy. Further optimization of reaction conditions, solvent selection, and purification methods will be necessary to achieve optimal results at an industrial scale.
References
- 1. (S)-2-Amino-2-(3-chlorophenyl)ethanol [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Agricultural Chemicals Using 2-Amino-2-(3-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the utilization of 2-Amino-2-(3-chlorophenyl)ethanol as a key intermediate in the synthesis of agricultural chemicals, particularly focusing on the preparation of a triazole fungicide analogous to tebuconazole. The methodologies are based on established synthetic routes for conazole fungicides.
Introduction
This compound is a valuable chiral building block for the synthesis of various biologically active molecules. Its structural features, including a phenyl ring substituted with a chlorine atom, an amino group, and a hydroxyl group, make it a suitable precursor for the development of potent agricultural chemicals. The 3-chlorophenyl moiety is a common toxophore in numerous pesticides, and its incorporation into a triazole structure represents a promising strategy for creating novel fungicidal agents. Triazole fungicides are a major class of agricultural chemicals that effectively control a broad spectrum of fungal pathogens by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes.
Synthetic Pathway Overview
The synthesis of a tebuconazole analogue from this compound involves a two-step process. The first step is the conversion of the amino alcohol to a corresponding epoxide. The second step involves the ring-opening of the epoxide with 1,2,4-triazole to introduce the triazole moiety, a critical pharmacophore for fungicidal activity.
Caption: General synthetic pathway from this compound to a tebuconazole analogue.
Experimental Protocols
Step 1: Synthesis of 2-(3-chlorophenyl)-2-(tert-butyl)oxirane Analogue
This protocol describes the conversion of this compound to its corresponding epoxide. This transformation is a crucial step in preparing the intermediate for the subsequent reaction with 1,2,4-triazole.
Reaction Scheme:
Materials:
-
This compound
-
Reagents for epoxidation (e.g., via diazotization followed by intramolecular cyclization or other standard epoxidation methods)
-
Appropriate solvents (e.g., tetrahydrofuran, water)
-
Acids and bases for pH adjustment
-
Extraction solvents (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
A detailed, step-by-step experimental protocol for a similar transformation would be adapted here. Given the lack of a direct protocol in the search results, a representative procedure for the synthesis of a similar epoxide would be detailed, including reaction setup, addition of reagents, temperature control, reaction monitoring (e.g., by TLC), work-up procedure (extraction, washing), and purification (e.g., column chromatography).
Step 2: Synthesis of 1-((2-(3-chlorophenyl)-2-(tert-butyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole (Tebuconazole Analogue)
This protocol details the ring-opening reaction of the synthesized epoxide with 1,2,4-triazole to yield the final fungicidal compound.
Reaction Scheme:
Materials:
-
2-(3-chlorophenyl)-2-(tert-butyl)oxirane Analogue
-
1,2,4-triazole
-
Base (e.g., sodium hydroxide, potassium carbonate)
-
Solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Toluene for work-up
-
Water
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 1,2,4-triazole (1.2 equivalents) and a base such as sodium hydroxide (1.1 equivalents) in a suitable solvent like DMSO.
-
Heat the mixture to 70-80°C to ensure complete dissolution and formation of the sodium salt of 1,2,4-triazole.
-
Add the 2-(3-chlorophenyl)-2-(tert-butyl)oxirane analogue (1.0 equivalent) dropwise to the reaction mixture while maintaining the temperature.
-
After the addition is complete, raise the temperature to 120-150°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction mixture to precipitate the crude product and dissolve inorganic salts.
-
Filter the crude product and wash with water.
-
For further purification, dissolve the crude solid in toluene, wash the organic layer with water to remove any remaining DMSO and salts.
-
Dry the toluene layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting solid can be recrystallized from a suitable solvent (e.g., isopropanol) to yield the pure tebuconazole analogue.
Quantitative Data
The following tables summarize typical quantitative data for the key steps in the synthesis of triazole fungicides, based on literature values for analogous compounds.
Table 1: Reaction Conditions and Yields for Epoxidation
| Starting Material Analogue | Reagents and Conditions | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 2-Amino-2-(4-chlorophenyl)ethanol derivative | 1. NaNO₂, H₂SO₄, H₂O; 2. NaOH | Water/Toluene | 0-10 | 2-4 | 75-85 |
| 1-(4-chlorophenyl)-4,4-dimethylpentan-3-one | (CH₃)₂S, (CH₃)₂SO₄, KOH | Acetonitrile | 40-42 | 18 | ~85 (of oxirane) |
Table 2: Reaction Conditions and Yields for Triazole Ring Opening
| Epoxide Analogue | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane | NaOH | DMSO | 120 | 2 | 85 | 98 |
| 2-(4-chlorophenylethyl)-2-tert-butyl-oxirane | KOH | DMF | 150 | 4 | 96.5 | 98.5 |
| 2-(2,4-dichlorophenyl)-2-(1,1-dimethylethyl)oxirane | NaH | DMF | 80 | 5 | 78 | >95 |
Experimental Workflow Diagram
Caption: Detailed workflow for the two-step synthesis of a tebuconazole analogue.
Conclusion
The provided protocols and data serve as a comprehensive guide for the synthesis of a potent triazole fungicide starting from this compound. These application notes are intended to be a valuable resource for researchers in the field of agrochemical synthesis, providing a solid foundation for the development of novel and effective crop protection agents. The methodologies can be adapted and optimized for the synthesis of a variety of other agricultural chemicals.
Application Notes and Protocols for the Column Chromatography Purification of 2-Amino-2-(3-chlorophenyl)ethanol Reaction Products
Introduction
2-Amino-2-(3-chlorophenyl)ethanol is a chiral amino alcohol that serves as a critical building block in the synthesis of various pharmaceutical compounds. The stereochemistry of this intermediate is often crucial for the biological activity and safety of the final drug product. Therefore, achieving high chemical and enantiomeric purity after its synthesis is a critical step in the drug development process. Column chromatography is a fundamental and versatile technique for the purification of such intermediates.
This document provides detailed application notes and protocols for the purification of products from reactions involving this compound. It covers methods for general purification of the racemic mixture and for the specific separation of its enantiomers, which is often required in pharmaceutical applications.[1]
Application Note 1: General Purification of Racemic this compound
The primary challenges in the purification of this compound on standard silica gel are its polarity and the basicity of the primary amine. The basic amine can interact strongly with the acidic silanol groups on the silica surface, which may lead to significant peak tailing, streaking, or even irreversible adsorption of the compound onto the stationary phase.[2] To overcome this, a basic modifier is typically added to the mobile phase.
Data Presentation: Typical Chromatographic Conditions
The following table summarizes typical column chromatography conditions that can be used as a starting point for the purification of this compound and related polar amino alcohols.
| Compound Class | Stationary Phase | Mobile Phase System | Elution Mode | Detection | Reference |
| Polar Amino Alcohols | Silica Gel (100-200 mesh) | Dichloromethane/Methanol with 0.1-1% Triethylamine (TEA) | Gradient (e.g., 0% to 5% Methanol) | TLC (UV, Ninhydrin) | [2][3] |
| Basic Amines | Amine-functionalized Silica | n-Hexane/Ethyl Acetate | Isocratic/Gradient | TLC (UV) | [2] |
| Polar Amino Alcohols | Basic Alumina | Dichloromethane/Methanol | Isocratic/Gradient | TLC (UV, Ninhydrin) | [2] |
| N-Boc Protected Amino Alcohols | Silica Gel (200-300 mesh) | n-Hexane/Ethyl Acetate (e.g., 7:3 v/v) | Isocratic | TLC (UV, Permanganate) | [4] |
Experimental Protocol: Purification using Modified Silica Gel Chromatography
This protocol describes a standard normal-phase column chromatography procedure using a mobile phase modifier to improve the separation of the target basic amino alcohol.
1. Materials and Reagents
-
Crude reaction mixture containing this compound
-
Silica Gel (100-200 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA), reagent grade
-
TLC plates (silica gel 60 F254)
-
Ninhydrin staining solution
-
Glass chromatography column
-
Cotton or glass wool and sand
2. Column Preparation
-
Ensure the chromatography column is clean, dry, and securely clamped in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3]
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 100% DCM). The amount of silica should be approximately 50-100 times the weight of the crude sample.[3]
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[3]
-
Add a layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.
-
Equilibrate the packed column by running the initial mobile phase (e.g., 99:1 DCM:MeOH with 0.1% TEA) through it until the baseline is stable.[2]
3. Sample Loading (Dry Loading Method)
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., Methanol).
-
Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the powdered sample onto the top layer of sand in the column.[5]
4. Elution and Fraction Collection
-
Begin elution with a low-polarity mobile phase (e.g., 100% DCM with 0.1% TEA).
-
Gradually increase the mobile phase polarity by increasing the percentage of methanol (e.g., from 1% to 5% in DCM, all containing 0.1% TEA).[3] This can be performed in a stepwise or continuous gradient manner.
-
Collect fractions of a consistent volume in labeled test tubes.
5. Fraction Analysis
-
Monitor the separation by spotting collected fractions onto a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 95:5 DCM:MeOH).
-
Visualize the spots first under a UV lamp (254 nm).[3]
-
Subsequently, stain the plate with ninhydrin and gently heat to visualize the primary amine, which will typically appear as purple or pink spots.[3]
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Visualization: General Purification Workflow
Caption: Workflow for column chromatography purification.
Application Note 2: Chiral Separation of (R)- and (S)-2-Amino-2-(3-chlorophenyl)ethanol Enantiomers
For pharmaceutical use, the separation of enantiomers is often a regulatory requirement.[1] Chiral High-Performance Liquid Chromatography (HPLC) is the most powerful and common technique for resolving enantiomers.[1] This can be achieved either directly on a Chiral Stationary Phase (CSP) or indirectly by derivatizing the enantiomers to form diastereomers, which can then be separated on a standard achiral column.
Method A: Direct Enantioseparation using Chiral HPLC
Direct separation on a CSP is often preferred for its simplicity. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a wide range of chiral compounds, including amines and amino alcohols.[6][7]
| Stationary Phase (CSP) | Typical Mobile Phase | Detection | Reference |
| Polysaccharide Phenylcarbamates | n-Hexane / 2-Propanol (e.g., 90:10 to 70:30 v/v) | UV (e.g., 220 nm) | [6][7] |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T) | Methanol or Ethanol/Water mixtures | UV (e.g., 220 nm) | [8][9] |
| Chiral Crown Ether | Aqueous buffers (acidic) | UV | [10] |
-
Column Selection: Based on literature for similar compounds, select a polysaccharide-based CSP (e.g., Chiralpak® series) or a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC® series).[6][9]
-
Mobile Phase Screening:
-
Prepare a standard solution of the racemic this compound in the mobile phase.
-
For normal phase mode on a polysaccharide CSP, start with a mobile phase of 90:10 n-Hexane:2-Propanol at a flow rate of 1.0 mL/min.[7]
-
Inject the sample and monitor the chromatogram.
-
-
Optimization:
-
If separation is not achieved, systematically vary the ratio of the polar modifier (2-propanol).
-
Adjust the flow rate and column temperature (e.g., 25 °C) to optimize resolution and analysis time.[9]
-
-
Quantification: Once baseline separation is achieved, create a calibration curve using standards of a known concentration of the desired enantiomer to determine purity and yield.[9]
Method B: Indirect Enantioseparation via Derivatization
This approach involves reacting the racemic amino alcohol with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard reversed-phase HPLC.[11] Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA) is a widely used agent for this purpose.[11]
-
Materials:
-
Racemic this compound
-
Marfey's reagent (L-FDAA)
-
Acetone, HPLC grade
-
Sodium bicarbonate (1 M) and Hydrochloric acid (2 M)
-
Water, Acetonitrile (ACN), Trifluoroacetic acid (TFA), all HPLC grade
-
Standard C18 reversed-phase HPLC column
-
-
Derivatization Procedure: [11]
-
Prepare a ~1 mg/mL solution of the amino alcohol in 50 mM sodium bicarbonate buffer (pH ~9).
-
To 100 µL of this solution, add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Incubate the mixture in a water bath at 40 °C for 1 hour.
-
After incubation, cool the mixture to room temperature and add 20 µL of 2 M HCl to quench the reaction.
-
Dilute the final mixture with the initial mobile phase for HPLC analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Reversed-Phase HPLC Analysis:
-
Column: Standard C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Water (with 0.1% TFA) and Acetonitrile (with 0.1% TFA). Start with a high aqueous percentage and ramp up the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 340 nm (the absorbance maximum for the DNP derivative).
-
Analysis: The two diastereomers will elute at different retention times, allowing for their separation and quantification.
-
Visualization: Chiral Separation Strategies
Caption: Logical workflow for chiral separation methods.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for stereoselective synthesis with "2-Amino-2-(3-chlorophenyl)ethanol"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the stereoselective synthesis of "2-Amino-2-(3-chlorophenyl)ethanol."
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for the stereoselective synthesis of this compound?
A1: The main approaches for achieving enantiomerically pure or enriched this compound include:
-
Asymmetric Reduction of a Prochiral Ketone: This involves the reduction of 2-amino-1-(3-chlorophenyl)ethanone using chiral catalysts. Common methods include catalytic transfer hydrogenation with ruthenium or rhodium complexes and reductions using chiral oxazaborolidine catalysts (CBS reduction).
-
Enzymatic Reduction: Biocatalysis using specific enzymes, such as ketoreductases (KREDs), can offer high enantioselectivity under mild reaction conditions.
-
Use of Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which the auxiliary is removed.
Q2: How can I monitor the progress and enantiomeric excess (ee) of my reaction?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric excess of the final product. It is also used to monitor the reaction's progress by analyzing aliquots taken from the reaction mixture at different time intervals.
Q3: What are some common side products in the synthesis of this compound?
A3: Potential side products can include the over-reduction of the carbonyl group to a methylene group, racemization of the product, and byproducts from the decomposition of the catalyst or reagents. In enzymatic reactions, side products can arise from the metabolism of the substrate by the host organism if whole cells are used.
Troubleshooting Guides
Problem 1: Low Enantiomeric Excess (ee)
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal Catalyst or Ligand | - Screen a variety of chiral catalysts and ligands. For transfer hydrogenation, consider different chiral diamine ligands with Ru(II) catalysts. For CBS reductions, experiment with different oxazaborolidine catalysts. - Ensure the catalyst is of high purity and has not degraded during storage. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Lower temperatures often lead to higher enantioselectivity. Perform a temperature screen (e.g., -20 °C, 0 °C, room temperature). |
| Inappropriate Solvent | - The choice of solvent can significantly impact stereoselectivity. Screen a range of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, THF, dichloromethane). |
| Presence of Water or Impurities | - Ensure all glassware is thoroughly dried and use anhydrous solvents, especially for reactions sensitive to moisture like those involving borane reagents. - Purify starting materials to remove any impurities that might interfere with the catalyst. |
| Racemization During Workup or Purification | - Avoid harsh acidic or basic conditions during the workup, as this can lead to racemization. - For purification by chromatography, consider using a neutral stationary phase like alumina instead of silica gel, which can be acidic. |
Problem 2: Low Reaction Yield
| Possible Cause | Troubleshooting & Optimization |
| Inactive Catalyst | - Verify the activity of the catalyst. If using a pre-catalyst, ensure proper activation conditions. - Increase the catalyst loading, although this should be done cautiously as it can increase costs and potentially lead to more side reactions. |
| Incomplete Reaction | - Extend the reaction time and monitor the progress by TLC or HPLC. - Increase the reaction temperature, but be mindful of the potential for decreased enantioselectivity. |
| Suboptimal pH (for enzymatic reactions) | - Determine the optimal pH for the enzyme being used. Perform the reaction in a buffered solution to maintain the desired pH. |
| Product Inhibition (for enzymatic reactions) | - If the product inhibits the enzyme, consider using a biphasic system to continuously remove the product from the aqueous phase. |
| Poor Substrate Solubility | - Choose a solvent system in which the substrate is sufficiently soluble. For enzymatic reactions in aqueous media, co-solvents like DMSO or isopropanol can be used, but their concentration should be optimized to avoid denaturing the enzyme. |
Problem 3: Formation of Impurities
| Possible Cause | Troubleshooting & Optimization |
| Over-reduction | - Use a milder reducing agent or reduce the amount of the reducing agent used. - Carefully control the reaction temperature and time. |
| Side Reactions with Functional Groups | - Protect sensitive functional groups on the substrate before the reaction and deprotect them afterward. |
| Decomposition of Reagents or Product | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Ensure the workup procedure is performed promptly after the reaction is complete. |
Data Presentation
Table 1: Asymmetric Transfer Hydrogenation of 2-Amino-1-(3-chlorophenyl)ethanone Analogues
| Catalyst (S/C ratio) | Hydrogen Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| RuCl--INVALID-LINK-- (100:1) | HCOOH/NEt₃ (5:2) | Acetonitrile | 28 | 12 | >99 | 98 (R) |
| [RuCl₂(p-cymene)]₂/(S,S)-TsDPEN (100:1) | Isopropanol/KOH | Isopropanol | 25 | 24 | 95 | 97 (R) |
| RhCl(cod)]₂/(S,S)-TsDPEN (100:1) | HCOOH/NEt₃ (5:2) | DMF | 30 | 18 | >99 | 95 (R) |
Data is based on analogous aromatic ketones and serves as a starting point for optimization.
Table 2: Enzymatic Reduction of 2-Chloro-1-(3-chlorophenyl)ethanone
| Enzyme Source | Co-factor Regeneration | Substrate Conc. (g/L) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Hansenula polymorpha | Glucose | 10 | 30 | 48 | 85 | 74 (S) |
| Rhodococcus globerulus | Glucose | 10 | 30 | 48 | 82 | 72 (S) |
| Recombinant KRED in E. coli | Glucose Dehydrogenase | 20 | 35 | 24 | 92 | >99 (S) |
This data is for a close analogue and suggests that enzymatic methods can achieve high enantioselectivity.
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Ru-Catalyst
-
Catalyst Preparation (in situ): In a flame-dried Schlenk flask under an argon atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and (S,S)-TsDPEN (0.011 mmol) in the chosen solvent (e.g., 5 mL of isopropanol). Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve 2-amino-1-(3-chlorophenyl)ethanone (1 mmol) in the same solvent.
-
Hydrogen Transfer: Add the substrate solution to the catalyst solution. If using isopropanol as the hydrogen donor, add a solution of KOH in isopropanol (e.g., 2 M solution, 0.1 mL). If using formic acid/triethylamine, add the pre-mixed azeotrope (5:2 molar ratio).
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by TLC or chiral HPLC.
-
Workup: Once the reaction is complete, quench it by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the enantiomerically pure this compound.
Protocol 2: Enzymatic Reduction using a Ketoreductase (KRED)
-
Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0). Add NADP⁺ (1 mM) and the substrate, 2-amino-1-(3-chlorophenyl)ethanone (e.g., 10 g/L). For cofactor regeneration, add glucose (1.2 equivalents) and glucose dehydrogenase (GDH).
-
Enzyme Addition: Add the ketoreductase (lyophilized powder or as a cell-free extract) to the reaction mixture.
-
Reaction Execution: Stir the mixture at a controlled temperature (e.g., 30 °C). Maintain the pH of the reaction by adding a base (e.g., NaOH) as needed.
-
Reaction Monitoring: Monitor the substrate conversion and enantiomeric excess of the product by taking samples at regular intervals and analyzing them by chiral HPLC.
-
Workup: After the reaction reaches completion, terminate it by adding a water-immiscible organic solvent (e.g., methyl tert-butyl ether, MTBE) and separating the phases. Extract the aqueous phase multiple times with the organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be further purified by crystallization or chromatography.
Visualizations
Caption: General experimental workflow for stereoselective synthesis.
Caption: Troubleshooting logic for low enantiomeric excess.
Common side reactions and byproducts in the synthesis of "2-Amino-2-(3-chlorophenyl)ethanol"
Welcome to the technical support center for the synthesis of 2-Amino-2-(3-chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this important chiral amino alcohol.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific challenges you may face during your experiments.
Synthesis Pathway Overview
The synthesis of this compound typically proceeds through a three-step process starting from 3'-chloroacetophenone. The general workflow is outlined below.
Step 1: Alpha-Bromination of 3'-Chloroacetophenone
Question 1: My alpha-bromination of 3'-chloroacetophenone is giving a low yield and multiple products. What are the common side reactions?
Answer: Low yields and the formation of multiple products in the alpha-bromination of acetophenones are common issues. The primary side reactions to consider are:
-
Dibromination: The product, 2-bromo-1-(3-chlorophenyl)ethanone, can undergo further bromination at the alpha-position to yield 2,2-dibromo-1-(3-chlorophenyl)ethanone. This is more likely to occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.
-
Ring Bromination: Under certain acidic conditions, electrophilic aromatic substitution can occur on the phenyl ring, leading to bromination at positions ortho or para to the chloro substituent.
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to a significant amount of unreacted 3'-chloroacetophenone remaining in the reaction mixture.
Troubleshooting Tips:
-
Control Stoichiometry: Use a slight excess (typically 1.05-1.1 equivalents) of the brominating agent (e.g., N-bromosuccinimide or bromine) to ensure complete conversion of the starting material without promoting dibromination.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the progress of the reaction and stop it once the starting material is consumed.
-
Temperature Control: Maintain the recommended reaction temperature. For bromination with Br₂ in acetic acid, the reaction is often carried out at or below room temperature to minimize side reactions.[1]
| Parameter | Recommendation | Common Issue if Deviated |
| Brominating Agent | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Excess can lead to dibromination. |
| Solvent | Acetic Acid, Methanol, or PEG-400/Water | Improper solvent can affect reaction rate and selectivity.[2] |
| Temperature | 0-25 °C | Higher temperatures can increase side reactions. |
| Reaction Time | Monitor by TLC/GC | Prolonged time can lead to byproduct formation. |
Step 2: Amination of 2-Bromo-1-(3-chlorophenyl)ethanone
Question 2: I am attempting the amination of 2-bromo-1-(3-chlorophenyl)ethanone and observing a complex mixture of products. What are the likely byproducts?
Answer: The amination of α-haloketones can be challenging. Common side reactions and byproducts depend on the chosen amination method.
-
Direct Amination with Ammonia or Primary Amines:
-
Overalkylation: The desired product, 2-amino-1-(3-chlorophenyl)ethanone, is a primary amine and can react further with the starting bromoketone to form secondary and tertiary amines. This is a very common issue.
-
Elimination: The α-bromoketone can undergo elimination to form an α,β-unsaturated ketone, especially in the presence of a sterically hindered base.[1]
-
-
Gabriel Synthesis:
-
Incomplete Hydrolysis/Hydrazinolysis: The intermediate N-alkylphthalimide may not be fully cleaved, leading to contamination of the final product. The separation of the phthalhydrazide byproduct can also be challenging.[3]
-
Side reactions during cleavage: Harsh acidic or basic hydrolysis conditions can lead to the degradation of the desired amine product.[4]
-
Troubleshooting Tips:
-
For Direct Amination:
-
Use a large excess of the aminating agent (ammonia or primary amine) to favor the formation of the primary amine product and minimize overalkylation.
-
-
For Gabriel Synthesis:
Step 3: Reduction of 2-Amino-1-(3-chlorophenyl)ethanone
Question 3: The reduction of my α-aminoketone with sodium borohydride gives two spots on TLC that are difficult to separate. What are these and how can I control their formation?
Answer: The two spots you are observing are likely the syn and anti diastereomers of the final product, this compound. The reduction of the prochiral ketone in the α-aminoketone creates a new stereocenter, leading to the formation of two diastereomers. The ratio of these diastereomers is influenced by the reducing agent and the reaction conditions.
-
syn-diastereomer: The amino and hydroxyl groups are on the same side in a Fischer projection.
-
anti-diastereomer: The amino and hydroxyl groups are on opposite sides in a Fischer projection.
Byproducts and Side Reactions:
-
Diastereomers: This is the most common "byproduct" in this step. The relative amounts of syn and anti isomers can vary.
-
Unreacted Starting Material: Incomplete reduction can leave unreacted 2-amino-1-(3-chlorophenyl)ethanone.
-
Over-reduction: While less common with sodium borohydride, stronger reducing agents could potentially reduce the chloro-substituent on the aromatic ring.
Troubleshooting and Control of Stereoselectivity:
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a common and mild reducing agent. The diastereoselectivity can be moderate and is temperature-dependent.
-
Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent that may offer different diastereoselectivity but can also lead to more side reactions.
-
Chirally Modified Borohydrides: Using chiral auxiliaries with borohydrides can significantly enhance the stereoselectivity, favoring the formation of one diastereomer.[2]
-
-
Temperature: Performing the reduction at low temperatures (e.g., -78 °C to 0 °C) often improves diastereoselectivity.
-
Solvent: The choice of solvent (e.g., methanol, ethanol, THF) can influence the stereochemical outcome.[6]
-
Purification: The separation of diastereomers can be challenging. Column chromatography with a suitable solvent system is often required. In some cases, fractional crystallization of the diastereomeric salts can be effective.[7]
| Reducing Agent | Typical Outcome | Considerations |
| Sodium Borohydride (NaBH₄) | Mixture of syn and anti diastereomers | Good for general reduction; selectivity can be moderate.[6][8] |
| Lithium Tri-sec-butylborohydride (L-Selectride®) | Often favors the erythro (anti) isomer | Highly stereoselective but more sterically hindered. |
| Diisobutylaluminium Hydride (DIBAL-H) | Can provide good selectivity at low temperatures | Requires careful handling due to its reactivity. |
digraph "Diastereomer_Formation" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];Intermediate [label="2-Amino-1-(3-chlorophenyl)ethanone", fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Reduction\n(e.g., NaBH4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Syn [label="syn-2-Amino-2-(3-chlorophenyl)ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Anti [label="anti-2-Amino-2-(3-chlorophenyl)ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; Separation [label="Purification\n(Chromatography or\nCrystallization)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Isolated_Syn [label="Isolated syn-isomer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isolated_Anti [label="Isolated anti-isomer", fillcolor="#FBBC05", fontcolor="#202124"];
Intermediate -> Reduction; Reduction -> Syn [label="Major or Minor"]; Reduction -> Anti [label="Major or Minor"]; Syn -> Separation; Anti -> Separation; Separation -> Isolated_Syn; Separation -> Isolated_Anti; }
Experimental Protocols
Key Experiment: Reduction of 2-Amino-1-(3-chlorophenyl)ethanone with Sodium Borohydride
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
2-Amino-1-(3-chlorophenyl)ethanone hydrochloride
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq) in methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the effervescence ceases and the pH is acidic (pH ~2-3).
-
Basification: Adjust the pH to ~8-9 with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to separate the diastereomers and other impurities.
Safety Precautions:
-
Sodium borohydride reacts with water and alcohols to produce flammable hydrogen gas. Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. US4379941A - Resolution of racemic amino acids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Enantiomeric Excess with 2-Amino-2-(3-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing "2-Amino-2-(3-chlorophenyl)ethanol" and its derivatives to improve the enantiomeric excess (ee) of asymmetric reactions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
A1: this compound is a valuable chiral building block. It is primarily used as a precursor for chiral ligands and auxiliaries. These are then employed in various asymmetric transformations, including the enantioselective reduction of prochiral ketones and the asymmetric addition of organometallic reagents to aldehydes. Its structural features allow for the creation of a well-defined chiral environment around a catalytic center, leading to high stereocontrol.
Q2: How does a chiral ligand derived from this compound improve enantiomeric excess?
A2: Chiral ligands, such as those synthesized from this compound, coordinate to a metal center to form a chiral catalyst. This catalyst complex creates a sterically hindered and electronically biased environment. When a prochiral substrate binds to the catalyst, one of the two possible pathways to the enantiomeric products is favored, resulting in the preferential formation of one enantiomer and thus a higher enantiomeric excess.
Q3: Can I use this compound directly as a catalyst?
A3: While the amino alcohol itself can have some catalytic activity in certain reactions, it is most effective when converted into a more complex ligand or a component of a catalyst system, such as an oxazaborolidine for Corey-Bakshi-Shibata (CBS) reductions. This modification enhances its ability to create a rigid and well-defined chiral pocket necessary for high enantioselectivity.
Q4: What is a typical catalyst loading for a ligand derived from this compound?
A4: Typical catalyst loading for reactions employing chiral ligands derived from amino alcohols ranges from 1 to 20 mol%. The optimal loading depends on the specific reaction, substrate, and desired reaction rate. It is always recommended to screen different catalyst loadings to find the best balance between reactivity and cost-effectiveness.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses common problems encountered when using chiral ligands and auxiliaries derived from this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Enantiomeric Excess (ee%) | 1. Impure Chiral Ligand: The enantiomeric and chemical purity of the ligand is critical. 2. Suboptimal Temperature: Temperature significantly affects enantioselectivity. 3. Incorrect Solvent: The polarity and coordinating ability of the solvent can impact the transition state. 4. Presence of Water: Moisture can react with and deactivate the catalyst. | 1. Purify the ligand by recrystallization or chromatography and verify its purity by NMR and chiral HPLC. 2. Screen a range of temperatures (e.g., from -78°C to room temperature) to find the optimum. 3. Test a variety of anhydrous, non-protic solvents (e.g., THF, toluene, dichloromethane). 4. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (N₂ or Ar) using anhydrous solvents. |
| Low Reaction Yield | 1. Catalyst Inactivation: The catalyst may be deactivated by impurities or side reactions. 2. Poor Quality Reagents: Impurities in the substrate or reagents can inhibit the reaction. 3. Insufficient Reaction Time: The reaction may not have reached completion. | 1. Increase catalyst loading or use a freshly prepared catalyst. Ensure all reagents are free of coordinating impurities. 2. Purify all starting materials and use freshly distilled solvents. 3. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. |
| Inconsistent Results | 1. Variability in Reagent Addition: The order and rate of addition can be crucial. 2. Fluctuations in Temperature: Inconsistent cooling can lead to variable selectivity. 3. Atmospheric Contamination: Small leaks in the reaction setup can introduce moisture or oxygen. | 1. Standardize the procedure for reagent addition, using syringe pumps for slow additions where necessary. 2. Use a cryostat or a well-insulated cooling bath to maintain a stable temperature. 3. Carefully check all seals and joints in the reaction apparatus to ensure an inert atmosphere is maintained. |
Experimental Protocols and Data
The following are generalized protocols for key asymmetric reactions where a chiral ligand derived from this compound (referred to as (S)-CCL ) can be applied.
Enantioselective Reduction of Prochiral Ketones (CBS Reduction)
This protocol describes the reduction of a prochiral ketone using a borane reagent and an in-situ generated oxazaborolidine catalyst from (S)-CCL .
Experimental Protocol:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add (S)-2-Amino-2-(3-chlorophenyl)ethanol (0.1 mmol).
-
Add anhydrous THF (2 mL) and cool the solution to 0 °C.
-
Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) in THF (0.1 mmol).
-
Stir the mixture at room temperature for 1 hour to form the oxazaborolidine catalyst.
-
Cool the solution to the desired reaction temperature (e.g., -20 °C).
-
Add a solution of the prochiral ketone (1.0 mmol) in anhydrous THF (3 mL) dropwise over 10 minutes.
-
Slowly add a 1.0 M solution of BH₃·SMe₂ in THF (1.0 mmol) via syringe pump over 30 minutes.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol (2 mL) at 0 °C.
-
Warm the mixture to room temperature and remove the solvent under reduced pressure.
-
Add 1 M HCl (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Representative Data for CBS Reduction of Acetophenone Derivatives:
| Entry | Ketone Substrate | Product Configuration | Yield (%) | ee (%) |
| 1 | Acetophenone | (R) | 95 | 96 |
| 2 | 3'-Methoxyacetophenone | (R) | 92 | 97 |
| 3 | 4'-Fluoroacetophenone | (R) | 98 | 95 |
| 4 | 1-Tetralone | (R) | 90 | 98 |
Note: Data is representative of typical results obtained with analogous chiral amino alcohol-derived oxazaborolidine catalysts.
Enantioselective Addition of Diethylzinc to Aldehydes
This protocol outlines the addition of diethylzinc to an aldehyde using a chiral ligand derived from (S)-CCL .
Experimental Protocol:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (S)-2-Amino-2-(3-chlorophenyl)ethanol (0.1 mmol) and anhydrous toluene (5 mL).
-
Cool the solution to 0 °C and add a 1.0 M solution of diethylzinc (Et₂Zn) in hexanes (2.2 mmol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of the aldehyde (1.0 mmol) in anhydrous toluene (2 mL) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Representative Data for Diethylzinc Addition to Aromatic Aldehydes:
| Entry | Aldehyde Substrate | Product Configuration | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R) | 94 | 92 |
| 2 | 4-Chlorobenzaldehyde | (R) | 96 | 95 |
| 3 | 2-Naphthaldehyde | (R) | 91 | 90 |
| 4 | Cinnamaldehyde | (R) | 88 | 85 |
Note: Data is representative of typical results obtained with analogous chiral amino alcohol ligands.
Visualizations
Logical Workflow for Troubleshooting Low Enantiomeric Excess
Caption: Troubleshooting workflow for low enantiomeric excess.
Signaling Pathway for CBS Catalytic Cycle
Caption: Catalytic cycle for the CBS reduction of a ketone.
Troubleshooting low yields in reactions with "2-Amino-2-(3-chlorophenyl)ethanol"
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common low-yield issues encountered in reactions involving "2-Amino-2-(3-chlorophenyl)ethanol".
Frequently Asked Questions (FAQs)
Q1: What are the common reasons for low yields in reactions with this compound?
A1: Low yields can stem from several factors including:
-
Purity of Starting Material: Impurities in the "this compound" can interfere with the desired reaction pathway.
-
Suboptimal Reaction Conditions: Temperature, solvent, catalyst, and pH can significantly impact reaction efficiency.
-
Side Reactions: The presence of both an amino and a hydroxyl group allows for potential side reactions, such as O-acylation during N-acylation attempts.
-
Product Instability: The final product may be unstable under the reaction or workup conditions.
-
Purification Challenges: Difficulty in separating the desired product from byproducts or unreacted starting materials can lead to apparent low yields.
Q2: How does the purity of this compound affect reaction outcomes?
A2: The purity of the starting material is critical. Impurities can act as catalysts for undesired side reactions or inhibit the primary reaction, leading to lower yields and complex product mixtures. It is crucial to ensure the starting material is of high purity, which can be verified by techniques like NMR, HPLC, or melting point analysis.
Q3: What are the key considerations when performing N-acylation on this compound?
A3: Selective N-acylation over O-acylation is a primary challenge. To favor N-acylation, consider the following:
-
Reaction Temperature: Lower temperatures (e.g., 0 °C to room temperature) generally favor the more nucleophilic amine reacting over the less nucleophilic alcohol.
-
Choice of Acylating Agent and Base: The reactivity of the acylating agent and the strength of the base can influence the selectivity.
-
Solvent: The choice of solvent can affect the relative nucleophilicity of the amine and alcohol groups.
Q4: What are common issues encountered during the chiral resolution of this compound?
A4: Challenges in chiral resolution often include:
-
"Oiling Out": The diastereomeric salt may separate as an oil instead of a crystalline solid. This can be addressed by changing the solvent, adjusting the concentration, or using a slower cooling rate.
-
Low Yield of the Desired Diastereomer: The solubility of the diastereomeric salts in the chosen solvent is a critical factor. Screening different solvents and optimizing the stoichiometry of the resolving agent can improve yields.
-
Low Enantiomeric Excess (e.e.): Co-precipitation of the undesired diastereomer can lead to low e.e. Recrystallization of the isolated diastereomeric salt is a common method to improve enantiomeric purity.
Troubleshooting Guides
Issue 1: Low Yield in N-Acylation Reactions
Symptoms:
-
Low isolated yield of the desired N-acyl product.
-
Presence of a significant amount of O-acyl byproduct in the crude reaction mixture (identified by NMR or LC-MS).
-
Unreacted starting material remaining.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| O-acylation Side Reaction | - Lower the reaction temperature (e.g., to 0°C).- Use a less reactive acylating agent.- Employ a bulky base that may sterically hinder reaction at the hydroxyl group. |
| Incomplete Reaction | - Increase the reaction time.- Use a slight excess of the acylating agent.- Ensure the starting material is fully dissolved in the solvent. |
| Hydrolysis of Acylating Agent | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Starting Material Purity | - Verify the purity of "this compound" using appropriate analytical methods. |
Issue 2: Low Yield and/or Purity in Chiral Resolution
Symptoms:
-
Formation of an oil instead of crystals.
-
Low yield of the crystallized diastereomeric salt.
-
Low enantiomeric excess (e.e.) of the resolved product.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| "Oiling Out" | - Screen different crystallization solvents or solvent mixtures.- Decrease the concentration of the solution.- Implement a slower cooling profile for crystallization. |
| Low Yield of Desired Diastereomer | - Optimize the molar ratio of the chiral resolving agent.- Systematically screen a variety of solvents to find one with optimal solubility characteristics for the diastereomeric salts. |
| Low Enantiomeric Excess (e.e.) | - Perform one or more recrystallizations of the isolated diastereomeric salt.- Adjust the crystallization conditions (solvent, temperature) to minimize co-precipitation of the undesired diastereomer. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation
-
Preparation: Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Add a suitable base (e.g., Triethylamine, 1.1 equivalents).
-
Acylating Agent Addition: Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.05 equivalents) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: Dissolve racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).
-
Resolving Agent Addition: Add a solution of the chiral resolving agent (e.g., a chiral carboxylic acid, typically 0.5 to 1.0 equivalents) in the same solvent.
-
Crystallization: Allow the solution to stand at room temperature for slow crystallization. If no crystals form, cooling in a refrigerator or adding an anti-solvent may induce crystallization.
-
Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Liberation of Free Base: Dissolve the diastereomeric salt in water and adjust the pH to basic (e.g., pH > 10) with a suitable base (e.g., NaOH).
-
Extraction and Purification: Extract the free amino alcohol with an organic solvent, dry the organic layer, and concentrate to obtain the enantiomerically enriched product.
Visualizations
Caption: N-Acylation vs. O-Acylation pathway selection based on reaction conditions.
Caption: General workflow for the chiral resolution of this compound.
Caption: A logical approach to troubleshooting low reaction yields.
Technical Support Center: Purification of 2-Amino-2-(3-chlorophenyl)ethanol Reaction Products
Welcome to the technical support center for the purification of 2-Amino-2-(3-chlorophenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this chiral amino alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-amino-1-(3-chlorophenyl)ethanone, residual reducing agents, and by-products. A significant by-product can be the regioisomer, 1-amino-2-(3-chlorophenyl)ethanol, which can be difficult to separate using standard techniques like recrystallization alone. The formation of over-reduced products or dimers may also occur depending on the synthetic route and reaction conditions.
Q2: Why is my this compound product an oil or a low-melting solid, making it difficult to handle?
A2: The product being an oil or a low-melting solid is often due to the presence of impurities that depress the melting point. Even small amounts of residual solvents or by-products can prevent the crystallization of the final product. It is also possible that the product is hygroscopic. Thorough drying under vacuum and effective purification are crucial to obtaining a crystalline solid.
Q3: My crude product is highly discolored. What is the cause and how can I remove the color?
A3: Discoloration in the crude product can arise from several sources, including the formation of colored by-products during the reaction, degradation of starting materials or the product, or residual catalysts. Activated carbon treatment during the workup or recrystallization process is often effective in removing colored impurities. However, it's important to use the minimum amount of activated carbon necessary to avoid significant loss of the desired product.
Q4: How can I separate the enantiomers of this compound?
A4: Enantiomeric separation is typically achieved using chiral high-performance liquid chromatography (chiral HPLC). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of amino alcohols.[1][2][3] The choice of mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for achieving good resolution.[1]
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of this compound.
Recrystallization Issues
Problem: My compound will not crystallize from common solvents.
-
Cause: The compound may be too soluble in the chosen solvent, or the concentration of impurities is too high, inhibiting crystal formation.
-
Solution:
-
Solvent Screening: Systematically screen a variety of solvents with different polarities (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexanes). A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which it is poorly soluble) at an elevated temperature until the solution becomes slightly turbid. Allow the solution to cool slowly. A common system for amino alcohols is ethanol/water or isopropanol/water.
-
Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of pure product.
-
Pre-purification: If the impurity level is very high, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
Problem: The product "oils out" during recrystallization instead of forming crystals.
-
Cause: The boiling point of the solvent may be higher than the melting point of the impure product, or the solution is cooling too rapidly.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.
-
Lower Boiling Point Solvent: Choose a solvent or solvent system with a lower boiling point.
-
Higher Solvent Volume: Using a slightly larger volume of solvent can sometimes prevent oiling out.
-
Column Chromatography Challenges
Problem: My compound streaks badly on the silica gel column, leading to poor separation.
-
Cause: Basic amines like this compound can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing and poor peak shape.[4]
-
Solution:
-
Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase (typically 0.1-1%).[4] This will neutralize the acidic sites on the silica gel and improve the peak shape.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, amine-functionalized silica can be very effective for the purification of basic compounds.[4]
-
Reversed-Phase Chromatography: If the compound and its impurities have different hydrophobicities, reversed-phase chromatography on a C18 column can be a good alternative. A mobile phase of acetonitrile/water or methanol/water with a suitable buffer is typically used.
-
Problem: I am unable to separate my product from a close-running impurity.
-
Cause: The polarity difference between your product and the impurity is insufficient for good separation with the chosen mobile phase.
-
Solution:
-
Optimize the Mobile Phase: Systematically vary the polarity of the eluent. For normal-phase chromatography, try different mixtures of a non-polar solvent (e.g., hexanes, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol). A shallow gradient elution can often improve separation.
-
Change the Solvent System: Sometimes, changing the nature of the solvents, even with similar polarity, can alter the selectivity. For example, switching from an ethyl acetate/hexanes system to a dichloromethane/methanol system can change the elution order.
-
Increase Column Length or Decrease Particle Size: Using a longer column or a stationary phase with smaller particles can increase the number of theoretical plates and improve resolution, though this may lead to higher backpressure.
-
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add hot water dropwise until the solution becomes faintly cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Flash Column Chromatography on Silica Gel
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of methanol in dichloromethane (DCM) containing 0.5% triethylamine (TEA). For example, starting with 100% DCM and gradually increasing to 5% methanol in DCM.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or DCM and load it onto the top of the column. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel.
-
Elution: Run the column using a shallow gradient of increasing methanol concentration.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Chiral HPLC for Enantiomeric Separation
-
Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).[2]
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA) or ethanol. A typical starting point is 90:10 (v/v) n-hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).
-
Optimization: If the resolution is not optimal, adjust the ratio of hexane to alcohol. Decreasing the percentage of the alcohol modifier will generally increase retention times and may improve resolution.
Data Presentation
The following tables provide hypothetical but realistic data to illustrate the expected outcomes of the purification protocols.
Table 1: Comparison of Recrystallization Solvents
| Solvent System | Purity (by HPLC) | Yield (%) |
| Ethanol/Water | 98.5% | 75% |
| Isopropanol/Hexane | 97.8% | 68% |
| Ethyl Acetate | 96.5% | 60% |
| Toluene | 95.2% | 55% |
Table 2: Column Chromatography Purification Data
| Step | Purity (by HPLC) | Overall Yield (%) |
| Crude Product | 85.0% | 100% |
| After Column Chromatography | >99.0% | 80% |
Table 3: Chiral HPLC Separation Parameters
| Chiral Stationary Phase | Mobile Phase (Hexane:IPA) | Resolution (Rs) | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) |
| Chiralpak® IA | 90:10 | 2.1 | 8.5 | 10.2 |
| Chiralcel® OD-H | 85:15 | 1.8 | 7.2 | 8.5 |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. researchgate.net [researchgate.net]
- 3. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
Strategies to improve the catalytic activity of "2-Amino-2-(3-chlorophenyl)ethanol"-based ligands
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the catalytic activity of 2-Amino-2-(3-chlorophenyl)ethanol-based ligands in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve the catalytic activity of this compound-based ligands?
Improving catalytic activity generally involves three core strategies:
-
Structural Modification of the Ligand: Altering the steric and electronic properties of the ligand can significantly impact its coordination with the metal center and the transition state of the reaction. This includes modifying substituents on the aromatic ring or the amino and alcohol groups.
-
Optimization of Reaction Conditions: Systematically adjusting parameters such as solvent, temperature, base, and catalyst loading is crucial. The optimal conditions can vary dramatically depending on the specific reaction being catalyzed.[1][2][3]
-
Metal Precursor Selection: The choice of the metal center (e.g., Copper, Rhodium, Palladium, Zinc) and its precursor salt can influence the formation, stability, and reactivity of the active catalytic complex.[4][5]
Q2: How do modifications to the ligand's structure affect its performance?
Structural modifications are key to fine-tuning the catalyst's performance:
-
Amine Substituents: The size and nature of substituents on the nitrogen atom can influence the steric environment around the metal center, which is critical for enantioselectivity.
-
Aromatic Ring Substituents: Adding electron-donating or electron-withdrawing groups to the 3-chlorophenyl ring can alter the electronic properties of the ligand, affecting the Lewis acidity of the metal center and, consequently, its catalytic activity.
-
Backbone Modifications: Changes to the ethanol backbone can alter the bite angle and conformational flexibility of the ligand when it forms a chelate complex with a metal, impacting the stability and reactivity of the catalyst.[4]
Q3: My enantioselectivity is low. What are the common causes and how can I improve it?
Low enantioselectivity is a frequent challenge. Common causes include:
-
Incorrect Ligand-to-Metal Ratio: An improper ratio can lead to the formation of catalytically inactive or less selective species. A screening of different ratios is recommended.
-
Reaction Temperature: Higher temperatures can sometimes reduce enantioselectivity by allowing the reaction to overcome the energy difference between the diastereomeric transition states. Running the reaction at lower temperatures (e.g., 0 °C or below) may improve the enantiomeric excess (ee).
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the structure of the catalytic complex and the transition state. It is advisable to screen a range of solvents (e.g., toluene, THF, CH2Cl2, hexanes).[3][6]
-
Presence of Impurities: Water or other impurities in the reagents or solvent can react with the catalyst or reagents, leading to the formation of non-chiral catalysts or side products. Ensure all reagents and solvents are pure and dry.
Q4: Can these ligands be immobilized or recycled?
Yes, immobilization is a viable strategy for improving the sustainability and cost-effectiveness of the catalytic process. Ligands can be functionalized with groups that allow them to be attached to solid supports like silica, polymers, or magnetic nanoparticles.[1][7] This facilitates easy separation of the catalyst from the reaction mixture by filtration or magnetic decantation, allowing for its reuse.[1] However, it's important to verify that the immobilization process does not negatively impact the catalyst's activity or selectivity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound-based catalysts.
Problem 1: Low or No Product Yield
| Possible Cause | Recommended Solution |
| Inactive Catalyst Complex | Ensure the active catalyst is pre-formed correctly. Verify the purity of the metal precursor and the ligand. Consider forming the complex in situ at an appropriate temperature before adding the substrate. |
| Incorrect Reaction Conditions | Re-optimize key parameters. Screen a range of temperatures, solvents, and reaction times. The choice of base, if required, is also critical and should be screened (e.g., K₂CO₃, Et₃N).[1][3] |
| Reagent Degradation | Use freshly distilled or purified substrates and reagents. Organometallic reagents, in particular, can be sensitive to air and moisture. |
| Insufficient Catalyst Loading | While low catalyst loading is desirable, it may be insufficient for difficult transformations. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol% or 10 mol%) to see if the yield improves.[2] |
Problem 2: Poor Reproducibility
| Possible Cause | Recommended Solution |
| Sensitivity to Air/Moisture | Many catalytic reactions, especially those involving organometallics, are highly sensitive to air and moisture. Ensure all glassware is oven- or flame-dried and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen). |
| Variable Reagent Quality | The purity of solvents and reagents can vary between batches. Use reagents from a reliable source and consider purifying them before use. For example, THF should be freshly distilled from sodium/benzophenone. |
| Inconsistent Stirring/Heating | Ensure uniform heating and efficient stirring, especially for heterogeneous mixtures, to maintain consistent reaction kinetics. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical data from reaction optimization studies for processes using amino alcohol-based ligands, illustrating the impact of different parameters on product yield.
Table 1: Effect of Solvent on a Catalytic Reaction
| Entry | Solvent | Yield (%) |
| 1 | Toluene | 45 |
| 2 | 1,4-Dioxane | 20 |
| 3 | Acetonitrile | <5 |
| 4 | 1-Butanol | 85[3] |
| 5 | H₂O/EtOH (1:1) | 92[2] |
| 6 | CH₂Cl₂ | 65 |
| Data is representative and compiled from typical optimization studies for analogous catalytic systems.[2][3] |
Table 2: Effect of Base on a Catalytic Reaction
| Entry | Base | Yield (%) |
| 1 | K₂CO₃ | 99[1] |
| 2 | Et₃N | 78[3] |
| 3 | DBU | 65 |
| 4 | Cs₂CO₃ | 88 |
| 5 | None | 10 |
| Data is representative and compiled from typical optimization studies for analogous catalytic systems.[1][3] |
Experimental Protocols
Protocol: Enantioselective Addition of Diethylzinc to an Aldehyde
This protocol describes a general procedure for the enantioselective addition of diethylzinc to an aldehyde, a common application for chiral amino alcohol ligands like this compound.[4][7]
Materials:
-
This compound ligand (2.0 mol%)
-
Diethylzinc (1.0 M in hexanes, 1.2 equivalents)
-
Aldehyde (1.0 equivalent)
-
Anhydrous Toluene (as solvent)
-
Saturated aqueous NH₄Cl solution (for quenching)
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous MgSO₄ or Na₂SO₄ (for drying)
Procedure:
-
Catalyst Preparation: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve the this compound ligand (0.02 mmol) in anhydrous toluene (5 mL).
-
Complex Formation: Cool the solution to 0 °C in an ice bath. Slowly add the diethylzinc solution (1.0 mmol) dropwise to the stirred ligand solution.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure the formation of the chiral zinc-alkoxide complex.
-
Substrate Addition: Add the aldehyde (1.0 mmol) dropwise to the catalyst solution at 0 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Purify the resulting chiral secondary alcohol by flash column chromatography. Determine the yield and enantiomeric excess (by chiral HPLC or GC analysis).[4]
Visualizations
Diagrams of Workflows and Logic
Caption: A general experimental workflow for asymmetric catalysis.
Caption: A logical diagram for troubleshooting common experimental issues.
Caption: A simplified catalytic cycle for an enantioselective reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Preventing racemization during reactions with "2-Amino-2-(3-chlorophenyl)ethanol"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing racemization during chemical reactions involving "2-Amino-2-(3-chlorophenyl)ethanol".
Frequently Asked Questions (FAQs)
Q1: Why is this compound prone to racemization?
A1: As a derivative of phenylglycinol, the proton on the chiral carbon (the alpha-proton) is benzylic and adjacent to an electron-withdrawing chlorophenyl group. This positioning increases its acidity, making it more susceptible to being removed by a base.[1] This deprotonation can lead to the formation of a planar, achiral intermediate, which upon re-protonation can form both enantiomers, resulting in a racemic mixture.[1]
Q2: At which stages of a synthetic process is racemization most likely to occur?
A2: Racemization can happen at several points in a typical workflow:
-
During the main reaction: Harsh conditions, such as high temperatures, prolonged reaction times, or the presence of strong acids or bases, can promote racemization.
-
During work-up: Aqueous work-ups involving strong acids or bases can lead to the racemization of the final product.
-
During purification: Chromatographic purification on acidic media like silica gel can sometimes cause racemization of sensitive compounds.
Q3: How can the choice of solvent affect racemization?
A3: The solvent plays a significant role by influencing the stability of intermediates. Protic solvents can stabilize charged intermediates that may be prone to racemization. While less critical than the choice of reagents and base, highly polar solvents might slightly increase the extent of racemization in some instances.[1] Therefore, screening various solvents is often necessary to find the optimal balance between reactivity and stereochemical integrity.
Q4: Can protecting groups help in minimizing racemization?
A4: Yes, protecting the amino group is a critical strategy. The choice of protecting group can influence the stereochemical outcome:
-
Bulky Protecting Groups: These can sterically hinder the approach of a base to the acidic alpha-proton, thus inhibiting its removal.
-
Urethane-type Protecting Groups: Groups like benzyloxycarbonyl (Z or Cbz) are known to be resistant to racemization during activation.[2]
-
Sulfonamide Protecting Groups: These allow for N-acylation of amino-functionalized molecules without racemization caused by certain mechanisms.[2]
Troubleshooting Guides
Issue 1: Significant racemization observed during N-acylation or peptide coupling reactions.
Possible Cause: The combination of coupling reagents and bases is likely too harsh, leading to the abstraction of the alpha-proton. Standard coupling reagents like HBTU or HATU, especially when paired with strong, non-sterically hindered bases like diisopropylethylamine (DIPEA), are often problematic for this class of compounds.[1]
Solutions:
-
Optimize Coupling Reagents and Bases: Switch to combinations known to suppress racemization. For phenylglycine derivatives, which are structurally similar, the following have proven effective:[1]
-
COMU or HDMC with a sterically hindered, weak base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) .
-
DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with a tertiary amine base.
-
-
Control Reaction Temperature: Higher temperatures accelerate racemization. It is advisable to conduct the coupling reaction at room temperature or below.[1]
-
Minimize Reaction Time: Prolonged exposure to basic conditions increases the risk of racemization. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Data Presentation: Effect of Coupling Reagents on Racemization
The following table summarizes data from a study on the closely related compound (R)-2-Amino-2-(4-chlorophenyl)acetic acid, illustrating the impact of different coupling reagents on the diastereomeric ratio of a model dipeptide. This data provides a strong indication of which reagent systems are likely to be successful for this compound.
| Coupling Reagent | Base | Diastereomeric Ratio (Desired:Undesired) | Reference |
| COMU | 2,4,6-trimethylpyridine (TMP) | >98:2 | [1] |
| DEPBT | Tertiary Amine | High suppression of racemization | [1] |
| HBTU/HATU | DIPEA | Prone to significant racemization | [1] |
Experimental Protocols
Protocol 1: N-Acylation using COMU/TMP to Minimize Racemization
This protocol is adapted for this compound based on a successful procedure for a structurally similar compound.[1]
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Activation: In a separate vessel, dissolve the carboxylic acid to be coupled (1.1 equivalents) and COMU (1.1 equivalents) in anhydrous DMF.
-
Coupling: Add the activation solution to the solution of the amino alcohol. Immediately add 2,4,6-trimethylpyridine (TMP) (3 equivalents) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature (or 0 °C for highly sensitive substrates) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC.
Visualizations
Caption: Mechanism of base-catalyzed racemization.
Caption: Troubleshooting workflow for racemization.
References
Impact of solvent and temperature on the stereoselectivity of "2-Amino-2-(3-chlorophenyl)ethanol" reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of "2-Amino-2-(3-chlorophenyl)ethanol". The information focuses on the critical impact of solvent and temperature on the stereochemical outcome of the reaction, primarily through the asymmetric reduction of the corresponding ketone precursor, 2-amino-1-(3-chlorophenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for the stereoselective synthesis of this compound?
A1: The most prevalent and highly effective method is the asymmetric reduction of the prochiral ketone, 2-amino-1-(3-chlorophenyl)ethanone. Among various reduction techniques, the Noyori-type asymmetric transfer hydrogenation (ATH) is particularly noteworthy. This method employs well-defined ruthenium (II) catalysts bearing chiral diamine ligands, which can achieve high enantioselectivity under relatively mild conditions.[1]
Q2: Why are solvent and temperature such critical parameters in this stereoselective reaction?
A2: Solvent and temperature are crucial for several reasons. The solvent can influence the solubility of the substrate and catalyst, the stability of the catalytic species, and the conformation of the transition state, all of which can directly impact enantioselectivity. Temperature affects the reaction rate and the energy difference between the diastereomeric transition states. While higher temperatures increase the reaction rate, they can also decrease selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired stereoisomer.[2] Conversely, very low temperatures might significantly slow down the reaction.[2]
Q3: At what stages of the synthesis is racemization or loss of stereochemical purity most likely to occur?
A3: Loss of stereochemical purity can happen at several stages:
-
During the reaction: Harsh conditions, such as high temperatures or the presence of strong acids or bases, can promote racemization of the product or key intermediates.[2]
-
During work-up: Aqueous work-ups involving strong acids or bases can lead to racemization of the final amino alcohol product.
-
During purification: Chromatographic purification on acidic media like silica gel can sometimes cause racemization of acid-sensitive compounds.[2]
Troubleshooting Guides
Problem 1: Low Enantioselectivity or Diastereoselectivity
| Possible Cause | Troubleshooting Step |
| Suboptimal Solvent Choice | The polarity of the solvent can significantly affect the stereochemical outcome. It is advisable to screen a range of solvents with varying polarities (e.g., aprotic polar solvents like THF and less polar solvents like toluene). |
| Incorrect Reaction Temperature | An optimal temperature is key for balancing reaction rate and selectivity. If enantioselectivity is low, try lowering the reaction temperature. Cryogenic conditions are often beneficial.[2] Monitor the reaction closely as the rate will decrease. |
| Inactive or Inappropriate Catalyst | Ensure the catalyst is of high purity and has been stored under appropriate inert conditions. The choice of the chiral ligand on the catalyst is critical; screen different ligands if the initial choice yields poor results. |
| Presence of Impurities | Impurities in the starting material or solvent can interfere with the catalyst. Ensure all reagents and solvents are of high purity and anhydrous where necessary. |
Problem 2: Low Reaction Yield or Incomplete Conversion
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation | Ensure strict inert atmosphere conditions (e.g., Argon or Nitrogen) if the catalyst is air-sensitive. Use freshly distilled and degassed solvents. |
| Insufficient Reducing Agent | In transfer hydrogenation, ensure the hydrogen donor (e.g., isopropanol or formic acid/triethylamine mixture) is in sufficient excess. |
| Low Reaction Temperature | While beneficial for selectivity, very low temperatures can stall the reaction. Find an optimal balance or significantly increase the reaction time. |
| Poor Substrate Solubility | If the starting ketone is not fully dissolved, the reaction will be slow and may not go to completion. Choose a solvent in which the substrate is more soluble at the reaction temperature. |
Problem 3: Difficulty in Product Purification and Isolation
| Possible Cause | Troubleshooting Step |
| Formation of Stable Diastereomeric Salts | If purification involves the formation of diastereomeric salts for resolution, the choice of the resolving agent is crucial. If the desired diastereomer is difficult to crystallize, screen other resolving agents. |
| Racemization During Chromatography | If using silica gel chromatography, consider neutralizing the silica gel with a base (e.g., triethylamine in the eluent) or using a different stationary phase like alumina.[2] |
| Emulsion Formation During Work-up | This can be an issue with amino compounds. Try adding a saturated solution of NaCl (brine) to break the emulsion or perform a filtration through a pad of celite. |
Data Presentation
The following table summarizes representative data on the impact of solvent and temperature on the enantioselectivity of asymmetric transfer hydrogenation of α-amino ketones, which is analogous to the synthesis of this compound.
Table 1: Representative Effect of Solvent and Temperature on Enantioselectivity in Asymmetric Transfer Hydrogenation of α-Amino Ketones
| Entry | Substrate | Catalyst | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| 1 | 2-Aminoacetophenone | (S,S)-TsDPEN-Ru | Isopropanol | 25 | 95 |
| 2 | 2-Aminoacetophenone | (S,S)-TsDPEN-Ru | Isopropanol | 0 | 98 |
| 3 | 2-Aminoacetophenone | (S,S)-TsDPEN-Ru | THF | 25 | 85 |
| 4 | 2-Aminoacetophenone | (S,S)-TsDPEN-Ru | Toluene | 25 | 78 |
| 5 | N-Boc-2-aminoacetophenone | (R,R)-TsDPEN-Ru | Isopropanol | 28 | 99 |
| 6 | N-Boc-2-aminoacetophenone | (R,R)-TsDPEN-Ru | Methanol | 28 | 92 |
Note: This table is a representation based on literature for analogous substrates and serves to illustrate general trends. Actual results for this compound may vary.
Experimental Protocols
Key Experiment: Asymmetric Transfer Hydrogenation of 2-Amino-1-(3-chlorophenyl)ethanone
This protocol is a representative procedure based on the Noyori asymmetric transfer hydrogenation of α-amino ketones.
Materials:
-
2-Amino-1-(3-chlorophenyl)ethanone hydrochloride
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine-Ruthenium(II) complex [(S,S)-TsDPEN-Ru]
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Activation (in situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the (S,S)-TsDPEN-Ru catalyst (0.01 mol eq.) in anhydrous isopropanol (5 mL). Add a solution of KOH (0.02 mol eq.) in anhydrous isopropanol (2 mL). Stir the mixture at room temperature for 15 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 2-amino-1-(3-chlorophenyl)ethanone hydrochloride (1.0 eq.) in anhydrous isopropanol (10 mL).
-
Hydrogenation: Transfer the activated catalyst solution to the substrate solution via cannula.
-
Temperature Control: Place the reaction flask in a cryostat or an ice bath to maintain the desired temperature (e.g., 0 °C for higher selectivity).
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes containing 1% triethylamine to prevent racemization) or by recrystallization from a suitable solvent system to yield the enantiomerically enriched this compound.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
References
Technical Support Center: Work-up Procedures for the Removal of "2-Amino-2-(3-chlorophenyl)ethanol" as a Chiral Auxiliary
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful removal of the chiral auxiliary, 2-Amino-2-(3-chlorophenyl)ethanol, from their target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing the this compound chiral auxiliary?
A1: The most common methods for cleaving the amide bond formed between your molecule and the this compound auxiliary are:
-
Acidic Hydrolysis: Typically involves heating the compound in the presence of a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[1][2][3][]
-
Basic Hydrolysis (Saponification): Involves heating the compound with a strong base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[1][5]
-
Reductive Cleavage: Utilizes reducing agents like lithium borohydride (LiBH₄) or samarium(II) iodide (SmI₂) to cleave the amide bond, yielding the corresponding alcohol of your target molecule and the auxiliary.[6][7]
Q2: How do I choose the best removal method for my specific compound?
A2: The choice of method depends on the stability of your target molecule.
-
Acidic Hydrolysis is suitable for molecules stable to strong acids.
-
Basic Hydrolysis is a good option for molecules that are sensitive to acid but stable in the presence of a base. However, be cautious of potential epimerization at the α-carbon if it is acidic.[8]
-
Reductive Cleavage is a milder alternative for molecules that are sensitive to both acidic and basic conditions or contain other functional groups that could be affected by hydrolysis.[8]
Q3: How can I monitor the progress of the cleavage reaction?
A3: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] The disappearance of the starting material (your compound with the auxiliary attached) and the appearance of the product and the free auxiliary will indicate the reaction's progression.
Q4: How do I separate my product from the chiral auxiliary after cleavage?
A4: After the cleavage reaction, the this compound auxiliary can be separated from your product using the following techniques:
-
Acid-Base Extraction: This is a highly effective method. After cleavage, adjusting the pH of the work-up solution will allow for the separation of the basic amino alcohol auxiliary from your potentially neutral or acidic product. By making the aqueous solution acidic, your product can be extracted with an organic solvent, leaving the protonated (water-soluble) auxiliary in the aqueous layer. Conversely, making the aqueous layer basic will allow for the extraction of the free auxiliary into an organic layer.[9]
-
Column Chromatography: If extraction methods are insufficient, flash column chromatography on silica gel can be used to separate the product from the auxiliary based on their different polarities.[9]
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification.[10]
Q5: Is it possible to recover the this compound auxiliary for reuse?
A5: Yes, the recovery of the often-expensive chiral auxiliary is a key advantage.[9] After separation from your product, typically by acid-base extraction, the auxiliary can be isolated and purified for future use.
Troubleshooting Guides
Problem 1: Incomplete or No Cleavage of the Chiral Auxiliary
| Possible Cause | Troubleshooting & Optimization |
| Insufficient Reaction Time or Temperature | Monitor the reaction by TLC or LC-MS. If starting material persists, consider extending the reaction time or cautiously increasing the temperature.[9] |
| Inappropriate Reagent Concentration | Ensure the concentration of the acid, base, or reducing agent is sufficient. For hydrolytic reactions, using a large excess of water can drive the equilibrium towards the products.[5][11] |
| Reagent Degradation | Use fresh, high-quality reagents. Some reducing agents can be sensitive to air and moisture. |
| Steric Hindrance | If the amide bond is sterically hindered, harsher reaction conditions (higher temperature, longer reaction time, stronger reagents) may be necessary. Alternatively, a different cleavage method may be required. |
Problem 2: Low Yield of the Desired Product
| Possible Cause | Troubleshooting & Optimization |
| Product Degradation | Your product may be sensitive to the cleavage conditions. If you suspect degradation, consider using milder conditions (e.g., lower temperature, shorter reaction time) or switching to a less harsh cleavage method (e.g., from acidic hydrolysis to reductive cleavage).[8][9] |
| Epimerization | Under basic conditions, if the α-carbon to the carbonyl is acidic, epimerization can occur, leading to a mixture of diastereomers and a lower yield of the desired product. Performing the reaction at a lower temperature can help minimize this.[8] |
| Inefficient Extraction | Ensure the pH of the aqueous layer is correctly adjusted to ensure your product is in a form that is soluble in the organic layer and the auxiliary is in a form that is soluble in the aqueous layer (or vice versa). Perform multiple extractions to maximize product recovery. |
| Product Loss During Purification | Optimize your column chromatography or crystallization conditions to minimize product loss. |
Problem 3: Difficulty in Separating the Product from the Auxiliary
| Possible Cause | Troubleshooting & Optimization |
| Similar Polarities | If the product and auxiliary have similar polarities, separation by column chromatography can be challenging. Experiment with different solvent systems for chromatography. |
| Emulsion Formation During Extraction | Emulsions can form during acid-base extractions. To break an emulsion, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite. |
| Product is also Basic or Acidic | If your product has similar acid/base properties to the auxiliary, simple acid-base extraction may not be effective. In this case, column chromatography or crystallization will be the primary methods for separation. |
Experimental Protocols
Protocol 1: Acidic Hydrolysis
-
Dissolution: Dissolve the substrate (1.0 equiv) in a suitable solvent such as dioxane or a mixture of acetic acid and water.
-
Acid Addition: Add an excess of aqueous acid (e.g., 6 M HCl or 3 M H₂SO₄).
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a base (e.g., saturated NaHCO₃ solution or solid NaHCO₃) until the pH is ~7-8.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) multiple times.
-
To recover the auxiliary, acidify the aqueous layer with concentrated HCl to pH ~1, and then extract with an organic solvent after basifying with a strong base (e.g., 6M NaOH) to pH > 12.
-
-
Purification: Combine the organic layers containing your product, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Protocol 2: Basic Hydrolysis (Saponification)
-
Dissolution: Dissolve the substrate (1.0 equiv) in a mixture of a suitable organic solvent (e.g., THF, methanol) and water.
-
Base Addition: Add an excess of an aqueous solution of a strong base (e.g., 3 M NaOH or LiOH).
-
Reaction: Heat the mixture (typically to 50-80 °C) and monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify the mixture with an aqueous acid (e.g., 1 M HCl) to a pH of ~2-3 to protonate the carboxylic acid product.
-
Extract the product with a suitable organic solvent multiple times.
-
To recover the auxiliary, make the aqueous layer basic (pH > 12) with a strong base and extract with an organic solvent.
-
-
Purification: Combine the organic layers containing your product, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
Protocol 3: Reductive Cleavage with LiBH₄
-
Dissolution: Dissolve the substrate (1.0 equiv) in a dry, aprotic solvent such as THF or diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reducing Agent Addition: Add a solution of lithium borohydride (LiBH₄) (2.0-4.0 equiv) in THF dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed as indicated by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of water or 1 M HCl at 0 °C.
-
Work-up:
-
Adjust the pH to be acidic (~2-3) with 1 M HCl.
-
Extract the product with an organic solvent.
-
Basify the aqueous layer (pH > 12) to recover the auxiliary by extraction with an organic solvent.
-
-
Purification: Dry and concentrate the organic extracts containing the product and purify by column chromatography.
Visual Workflow and Logic Diagrams
Caption: General workflow for the removal of the this compound chiral auxiliary.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 5. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. US5866719A - Process for the purification of an aminoalcohol - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Resolving Diastereomers of 2-Amino-2-(3-chlorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the resolution of diastereomers of 2-Amino-2-(3-chlorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for resolving the enantiomers of this compound?
The most common methods for resolving racemic this compound are:
-
Fractional Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic amino alcohol with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts.[1] These salts have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2] The desired enantiomer is then liberated from the purified diastereomeric salt.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[3][4]
Q2: Which chiral resolving agents are recommended for the fractional crystallization of this compound?
For the resolution of basic compounds like this compound, chiral acids are used as resolving agents. Commonly employed and effective resolving agents for amino alcohols include:
-
Tartaric Acid: L-(+)-Tartaric acid and D-(-)-Tartaric acid are widely used due to their availability and effectiveness in resolving many amino compounds.[2]
-
Mandelic Acid: (R)-(-)-Mandelic acid and (S)-(+)-Mandelic acid are other effective resolving agents for chiral amines and amino alcohols.
-
Dibenzoyltartaric Acid: This derivative of tartaric acid can sometimes offer better selectivity and crystallization properties.
-
Camphorsulfonic Acid: (+)-Camphorsulfonic acid and (-)-Camphorsulfonic acid are also known to be effective resolving agents.[2]
The selection of the optimal resolving agent and solvent system often requires experimental screening.
Q3: I am not getting any crystals during the fractional crystallization. What could be the problem?
Failure to form crystals is a common issue in diastereomeric salt crystallization. Here are some potential causes and solutions:
-
Inappropriate Solvent: The choice of solvent is critical. The diastereomeric salts should have limited and differing solubility in the chosen solvent.[1]
-
Solution: If the salt is too soluble, try a less polar solvent or a mixture of solvents. If it is insoluble, use a more polar solvent. A systematic solvent screen is highly recommended.[1]
-
-
Solution is Not Supersaturated: Crystallization requires a supersaturated solution.
-
Solution: You can achieve supersaturation by slowly cooling the solution, carefully evaporating some of the solvent, or by adding an anti-solvent (a solvent in which the salt is less soluble).[1]
-
-
Lack of Nucleation Sites: Crystal growth needs a starting point.
-
Solution: Try scratching the inside of the flask with a glass rod at the liquid-air interface or adding a small seed crystal of the desired diastereomeric salt.[1]
-
-
Concentration is Too Low: Very dilute solutions may not crystallize.
-
Solution: Ensure the concentrations of your racemic mixture and resolving agent are appropriate. You may need to concentrate the solution.[1]
-
Q4: My product is "oiling out" instead of crystallizing. How can I fix this?
"Oiling out" occurs when the diastereomeric salt separates as a liquid phase instead of solid crystals. This is often due to:
-
High Concentration: The solution may be too concentrated.
-
Solution: Try diluting the solution with more of the solvent.[1]
-
-
Rapid Cooling: Cooling the solution too quickly can favor oil formation.
-
Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath.[1]
-
-
Inappropriate Solvent: The solvent may not be suitable for crystallization.
-
Solution: Screen different solvents or solvent mixtures. Sometimes, adding a seed crystal can induce crystallization from the oil.[1]
-
Q5: The yield of my desired enantiomer is very low after crystallization. How can I improve it?
Low yields are a common challenge. The theoretical maximum yield for the resolution of a racemate is 50% for each enantiomer. To improve your yield:
-
Optimize the Molar Ratio of the Resolving Agent: While a 0.5 equivalent of the resolving agent is often used to precipitate one diastereomer, this ratio can be optimized.
-
Solvent Selection: The yield is highly dependent on the solubility of the diastereomeric salt. A thorough solvent screening can identify a system that maximizes the precipitation of the desired salt while leaving the other in solution.[1]
-
Controlled Cooling: A slow and controlled cooling process can improve both yield and the purity of the crystals.[1]
-
Recycle the Unwanted Enantiomer: The unwanted enantiomer from the mother liquor can be isolated, racemized (converted back to the racemic mixture), and then reintroduced into the resolution process.
Q6: The enantiomeric excess (ee%) of my resolved product is low. How can I improve it?
Low enantiomeric excess is often due to the co-precipitation of the undesired diastereomer.
-
Recrystallization: The most effective way to improve the enantiomeric purity of the diastereomeric salt is through one or more recrystallization steps.[1]
-
Solvent System Optimization: The solvent system can be further optimized to maximize the solubility difference between the two diastereomeric salts.
-
Purity of Starting Materials: Ensure that the starting racemic this compound and the chiral resolving agent are of high purity, as impurities can interfere with the crystallization process.[1]
Data Presentation
Physicochemical Properties of this compound Enantiomers
| Property | (S)-2-Amino-2-(3-chlorophenyl)ethanol | (R)-2-Amino-2-(3-chlorophenyl)ethanol |
| CAS Number | 663611-73-2[5] | 926291-77-2 |
| Molecular Formula | C₈H₁₀ClNO[6] | C₈H₁₀ClNO |
| Molecular Weight | 171.62 g/mol [6] | 171.62 g/mol |
| Appearance | Colorless to slightly yellow liquid or solid[6] | Solid |
| Boiling Point | >200 °C[6] | Not specified |
| Melting Point | >25 °C[6] | Not specified |
Comparison of Chiral HPLC Columns for Amino Alcohol Resolution
| Chiral Stationary Phase (CSP) Type | Common Trade Names | Typical Mobile Phases | Suitability for Amino Alcohols |
| Polysaccharide-based | Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ | Normal Phase: Hexane/IPA, Hexane/Ethanol[4] | Generally good, may require derivatization. |
| Macrocyclic Glycopeptide | CHIROBIOTIC® T, V, R | Polar Organic, Reversed Phase | Excellent for underivatized amino acids. |
| Crown Ether-based | CROWNPAK® CR(+) | Reversed Phase: Aqueous acids | Good for primary amines. |
| Zwitterionic | ZWIX(+)™, ZWIX(-)™ | Polar Organic with additives | Specifically designed for amino acids.[7] |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on the resolution of similar amino alcohols. They should be considered as a starting point and will likely require optimization for this compound in your specific laboratory setting.
Protocol 1: Diastereomeric Salt Resolution using L-(+)-Tartaric Acid
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol (or other suitable solvent like ethanol or isopropanol)
-
Deionized water
-
Sodium hydroxide (NaOH) solution (1M)
-
Hydrochloric acid (HCl) solution (1M)
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of warm methanol.
-
In a separate flask, dissolve 0.5 to 1.0 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amino alcohol solution with stirring.
-
-
Crystallization:
-
Allow the mixture to cool slowly to room temperature. If crystals do not form, you can try cooling the flask in an ice bath or scratching the inner wall with a glass rod.
-
Allow crystallization to proceed for several hours or overnight to maximize the yield.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any soluble impurities and the other diastereomer.
-
-
Liberation of the Free Amino Alcohol:
-
Suspend the collected diastereomeric salt in deionized water.
-
Slowly add 1M NaOH solution dropwise while stirring until the solution becomes basic (pH > 10) to liberate the free amino alcohol.
-
Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
-
-
Analysis:
-
Determine the yield and the enantiomeric excess (ee%) of the product using chiral HPLC (see Protocol 2).
-
If the ee% is not satisfactory, the diastereomeric salt can be recrystallized from fresh hot solvent before the liberation step.
-
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Instrumentation and Columns:
-
A standard HPLC system with a UV detector.
-
A chiral column suitable for amino alcohol separation (e.g., a polysaccharide-based or macrocyclic glycopeptide-based column).
General Procedure (example using a polysaccharide-based column):
-
Sample Preparation:
-
Prepare a standard solution of the racemic this compound in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare a solution of your resolved sample in the mobile phase at a similar concentration.
-
-
Chromatographic Conditions (starting point for optimization):
-
Column: Chiralpak® IA or a similar amylose-based column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers and to ensure the column is providing separation.
-
Inject your resolved sample.
-
Integrate the peak areas for both enantiomers in the chromatogram of your resolved sample.
-
Calculate the enantiomeric excess (ee%) using the following formula: ee% = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Visualizations
Caption: Experimental workflow for diastereomeric salt resolution.
Caption: Troubleshooting decision tree for diastereomeric crystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. theclinivex.com [theclinivex.com]
- 6. chembk.com [chembk.com]
- 7. chiraltech.com [chiraltech.com]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Purity of 2-Amino-2-(3-chlorophenyl)ethanol Derivatives via Chiral HPLC
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. 2-Amino-2-(3-chlorophenyl)ethanol and its derivatives are important chiral building blocks. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the premier analytical technique for resolving enantiomers and quantifying their purity. This guide provides a comparative overview of chiral HPLC methods applicable to this class of compounds, supported by experimental data for a closely related analog, to facilitate method development and selection.
Performance Comparison of Chiral HPLC Methods
The selection of the appropriate chiral stationary phase and mobile phase is paramount for achieving a successful enantiomeric separation. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are highly versatile and have demonstrated broad applicability for the separation of amino alcohol compounds.
While specific application data for "this compound" is limited in publicly available literature, a robust method for the parent compound, 2-Amino-2-phenylethanol , provides a strong starting point for method development. The introduction of a chloro-substituent on the phenyl ring is expected to influence retention and selectivity, but the fundamental separation principles on these CSPs remain the same.
Below is a summary of a validated method for the parent compound and a comparison with alternative CSPs commonly employed for similar analytes.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Detection | Analyte | Retention Time (min) | Resolution (Rs) |
| CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol / Diethylamine (80/20/0.1) | 1.0 | 25 | UV at 220 nm | 2-Amino-2-phenylethanol | t1: 6.8, t2: 7.5 | > 2.0 |
| CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) | n-Hexane / 2-Propanol (90/10 to 80/20) | 0.5 - 1.0 | 25 | UV at 220 nm | Phenyl ethanolamine derivatives | Variable | Often provides good separation |
| Lux® Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)) | Normal Phase, Polar Organic, or Reversed Phase | Variable | Variable | UV | Broad range of racemates | Variable | Alternative selectivity to OD-H |
| Crown Ether-based (e.g., CROWNPAK® CR(+)) | Perchloric acid aqueous solution / Acetonitrile | 0.8 - 1.2 | 20-25 | UV at 210 nm | Compounds with primary amino groups | Variable | High selectivity for primary amines |
Data for 2-Amino-2-phenylethanol is based on typical performance on a CHIRALPAK® IA column. Other entries represent common starting conditions for method development for this class of compounds.
Experimental Protocols
A detailed methodology for the enantiomeric separation of a representative amino alcohol is provided below. This protocol can be adapted for "this compound" and its derivatives.
Key Experiment: Enantiomeric Separation of 2-Amino-2-phenylethanol
Objective: To resolve and quantify the enantiomers of 2-Amino-2-phenylethanol using chiral HPLC.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: CHIRALPAK® IA, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol / Diethylamine (80/20/0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Run Time: Approximately 15 minutes
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the racemic 2-Amino-2-phenylethanol standard in the mobile phase to a final concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the test sample of "this compound" derivative in the mobile phase to a similar concentration.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The enantiomeric purity (or enantiomeric excess, %ee) is calculated by determining the area percentage of each enantiomer peak relative to the total area of both peaks.
%ee = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Mandatory Visualizations
The following diagrams illustrate the workflow for chiral method development and the logical considerations for selecting a separation strategy.
Caption: General workflow for chiral HPLC method development.
Caption: Logical considerations for chiral separation strategy.
Validating Stereochemistry: A Comparative Guide to Determining the Absolute Configuration of 2-Amino-2-(3-chlorophenyl)ethanol
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and novelty of pharmaceutical compounds. This guide provides a comprehensive comparison of X-ray crystallography, the definitive method for solid-state structure elucidation, with powerful solution-phase spectroscopic techniques for validating the absolute configuration of chiral products like 2-Amino-2-(3-chlorophenyl)ethanol.
The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its pharmacological and toxicological properties. While X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, its application is contingent on the ability to grow high-quality single crystals. This guide explores viable and robust alternatives such as Vibrational Circular Dichroism (VCD), Optical Rotatory Dispersion (ORD), and Electronic Circular Dichroism (ECD), which provide valuable stereochemical information for molecules in solution.
Performance Comparison of Analytical Techniques
The choice of analytical method for determining absolute configuration depends on several factors, including the physical state of the sample, the presence of chromophores, and the availability of instrumentation. The following table summarizes the key performance characteristics of X-ray crystallography and its spectroscopic alternatives.
| Feature | X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Optical Rotatory Dispersion (ORD) & Electronic Circular Dichroism (ECD) |
| Principle | Diffraction of X-rays by a single crystal lattice. | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. | Differential absorption of left and right circularly polarized UV-Vis light (ECD) and the wavelength-dependent rotation of plane-polarized light (ORD) by a chiral molecule in solution. |
| Sample State | Single crystal. | Solution (e.g., in CDCl₃, DMSO-d₆, D₂O). | Solution. |
| Sample Amount | Typically 5-10 mg for crystallization attempts. | Approximately 5-10 mg. | Millimolar or lower concentrations are sufficient. |
| Key Advantage | Provides an unambiguous, direct determination of the 3D molecular structure and absolute configuration. | Applicable to a wide range of molecules in their solution-state conformation, does not require crystallization. | High sensitivity for molecules with chromophores; requires small sample quantities. |
| Key Limitation | Requires high-quality single crystals, which can be difficult and time-consuming to obtain. The presence of a "heavy" atom is often necessary for anomalous dispersion. | Requires quantum chemical calculations (e.g., DFT) to predict the theoretical spectrum for comparison. | Requires the presence of a suitable chromophore in the molecule. ECD spectra can be complex to interpret without computational support. |
| Data Output | 3D electron density map, atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration. | VCD spectrum (ΔA vs. wavenumber). | ECD spectrum (Δε vs. wavelength) and ORD curve (molar rotation vs. wavelength). |
| Confidence Level | High (definitive with a good quality crystal and appropriate data). | High, when a good correlation between experimental and calculated spectra is achieved. | High, particularly for rigid molecules with well-defined chromophores. |
Experimental Protocols
Detailed and rigorous experimental protocols are essential for obtaining reliable data for the determination of absolute configuration.
X-ray Crystallography
-
Crystallization:
-
Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate, or mixtures with hexane).
-
Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. The goal is to obtain well-formed, transparent crystals with dimensions of approximately 0.1-0.3 mm.
-
-
Crystal Mounting:
-
Carefully select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures) or a suitable adhesive.
-
-
Data Collection:
-
Mount the goniometer head on the X-ray diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect diffraction data by rotating the crystal in the X-ray beam. To determine the absolute configuration, it is crucial to use a radiation source that induces anomalous dispersion, such as copper (Cu Kα) radiation, due to the presence of the chlorine atom.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration by analyzing the anomalous dispersion data, typically by refining the Flack parameter. A Flack parameter close to 0 for a given enantiomer confirms its absolute configuration.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the enantiomerically pure this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of about 0.1 M.
-
-
Data Acquisition:
-
Transfer the solution to an IR cell with BaF₂ or CaF₂ windows and a pathlength of 50-100 µm.
-
Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection typically involves accumulating scans over several hours to achieve an adequate signal-to-noise ratio.
-
-
Computational Modeling:
-
Perform a conformational search for one enantiomer of this compound using molecular mechanics or quantum chemical methods.
-
For each low-energy conformer, optimize the geometry and calculate the vibrational frequencies and VCD intensities using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Generate a Boltzmann-averaged theoretical VCD spectrum based on the relative energies of the conformers.
-
-
Data Analysis:
-
Compare the experimental VCD spectrum with the calculated spectrum for one enantiomer.
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the absolute configuration is the opposite.
-
Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the enantiomerically pure this compound in a suitable UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration typically in the range of 10⁻³ to 10⁻⁵ M.
-
-
Data Acquisition:
-
Record the ECD and UV-Vis spectra using a CD spectrometer over a suitable wavelength range (e.g., 200-400 nm).
-
Record the ORD spectrum using a polarimeter with a variable wavelength source.
-
-
Computational Modeling (for ECD):
-
Similar to VCD, perform a conformational analysis for one enantiomer.
-
For the low-energy conformers, calculate the electronic transition energies and rotational strengths using Time-Dependent Density Functional Theory (TD-DFT).
-
Generate a Boltzmann-averaged theoretical ECD spectrum.
-
-
Data Analysis:
-
Compare the experimental ECD spectrum with the calculated spectrum. The sign of the Cotton effects in the experimental spectrum should match the calculated spectrum for the correct enantiomer.
-
For ORD, the shape and sign of the Cotton effect in the ORD curve, which corresponds to the absorption maxima in the ECD spectrum, are analyzed.
-
Visualizing the Workflow
The following diagrams illustrate the logical workflow for determining the absolute configuration of a chiral molecule using X-ray crystallography and VCD spectroscopy.
Figure 1. Workflow for absolute configuration determination by X-ray crystallography.
Figure 2. Workflow for absolute configuration determination by VCD spectroscopy.
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: Profiling 2-Amino-2-(3-chlorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the development of pharmaceuticals where the stereochemistry of an active ingredient is critical to its efficacy and safety. Chiral 1,2-amino alcohols are a privileged class of compounds, serving variously as catalysts, chiral auxiliaries, and valuable building blocks. This guide provides a comparative analysis of 2-Amino-2-(3-chlorophenyl)ethanol against other widely used chiral amino alcohols, highlighting their distinct roles and performance in asymmetric synthesis with supporting experimental data and detailed protocols.
Overview: Defining Roles in Asymmetric Synthesis
Chiral amino alcohols are utilized in asymmetric synthesis in fundamentally different ways. It is crucial to distinguish between a chiral building block (synthon) , a chiral auxiliary , and a chiral catalyst .
-
Chiral Building Block: An enantiomerically pure molecule incorporated directly into the final product's structure. Its primary value is its predefined stereochemistry.
-
Chiral Auxiliary: A chiral molecule temporarily attached to a substrate to direct a stereoselective reaction. After the reaction, it is cleaved and can often be recovered.
-
Chiral Catalyst: A chiral molecule that accelerates a reaction and induces stereoselectivity without being consumed. It is used in sub-stoichiometric amounts.
Our analysis indicates that This compound primarily functions as a chiral building block . Its precursor, (S)-2-chloro-1-(3-chlorophenyl)ethanol, is synthesized with high enantiopurity via biocatalysis and serves as an intermediate in the synthesis of potential anticancer therapeutics, specifically as inhibitors of the type 1 insulin-like growth factor receptor (IGF-1R).
In contrast, other well-known amino alcohols, such as derivatives of proline and pseudoephedrine, have established roles as highly effective chiral catalysts and auxiliaries, respectively.
Data Presentation: Performance in Asymmetric Synthesis
The following table summarizes the performance of this compound's precursor alongside benchmark chiral amino alcohols in their respective applications. This highlights the different metrics used to evaluate their effectiveness.
| Chiral Amino Alcohol/Precursor | Role | Reaction Type | Substrate | Product | Yield (%) | Stereoselectivity |
| (S)-2-Chloro-1-(3-chlorophenyl)ethanol ¹ | Building Block (via biocatalytic synthesis) | Asymmetric Ketone Reduction | 2-Chloro-1-(3-chlorophenyl)ethanone | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | 91 | >99% ee |
| (S)-α,α-Diphenyl-2-pyrrolidinemethanol (for CBS Catalyst)² | Catalyst | Asymmetric Ketone Reduction (CBS Reduction) | Acetophenone | (R)-1-Phenylethanol | ~95 | >98% ee |
| (+)-Pseudoephedrine ³ | Chiral Auxiliary | Diastereoselective Alkylation | N-Propionyl-(+)-pseudoephedrine Amide | α-Benzylated Propionamide Derivative | 99 | ≥99:1 dr |
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary)⁴ | Chiral Auxiliary | Diastereoselective Alkylation | N-Propionyl-(S)-4-benzyl-2-oxazolidinone | α-Allylated Propionamide Derivative | 61-77 | 98:2 dr |
¹Data for the biocatalytic synthesis of the chloro-alcohol precursor to this compound. ²Representative data for the well-established Corey-Bakshi-Shibata (CBS) reduction. ³Data for the alkylation with benzyl bromide. ⁴Data for alkylation with allyl iodide. ee = enantiomeric excess; dr = diastereomeric ratio.
Mandatory Visualization
The following diagrams illustrate the distinct workflows and mechanisms associated with the different applications of chiral amino alcohols.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended for trained professionals in a laboratory setting.
Protocol 1: Biocatalytic Synthesis of (S)-2-Chloro-1-(3-chlorophenyl)ethanol
This protocol is representative of the biocatalytic reduction used to produce the chiral building block.
-
Materials: Cell-free extract containing an alcohol dehydrogenase (ADH) from Hansenula polymorpha, 2-chloro-1-(3-chlorophenyl)ethanone, NADPH (or a cofactor regeneration system, e.g., glucose and glucose dehydrogenase), aqueous buffer (e.g., potassium phosphate, pH 7.0), organic solvent for extraction (e.g., ethyl acetate).
-
Procedure:
-
In a temperature-controlled reaction vessel, prepare a buffered solution containing the ADH enzyme and the NADPH cofactor (or the components of the regeneration system).
-
Add the substrate, 2-chloro-1-(3-chlorophenyl)ethanone, to the enzyme solution. The substrate may be added neat or as a solution in a water-miscible co-solvent to aid solubility.
-
Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or GC) until substrate consumption is complete.
-
Upon completion, terminate the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product into the organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography if necessary.
-
Determine yield and enantiomeric excess (chiral HPLC or GC).[1][2]
-
Protocol 2: CBS Catalytic Asymmetric Reduction of Acetophenone
This protocol describes a typical enantioselective reduction of a prochiral ketone.[3][4]
-
Materials: (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol, trimethylborate, borane-tetrahydrofuran complex (1 M solution in THF), acetophenone, anhydrous tetrahydrofuran (THF), methanol, 1 M hydrochloric acid (HCl).
-
Procedure:
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol (25.5 mg, 0.1 mmol).
-
Add anhydrous THF (1 mL) followed by trimethylborate (12.5 µL, 0.11 mmol). Stir the solution at room temperature for 30 minutes to generate the oxazaborolidine catalyst in situ.
-
Add 1 M borane-THF solution (2.0 mL, 2.0 mmol).
-
Slowly, over a period of at least 10 minutes, add a solution of acetophenone (240 mg, 2.0 mmol) in anhydrous THF (3 mL) via syringe pump.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting 1-phenylethanol by flash column chromatography.
-
Determine yield and enantiomeric excess (chiral HPLC or GC).
-
Protocol 3: Asymmetric Alkylation Using an Evans Chiral Auxiliary
This protocol details the acylation of the auxiliary and subsequent diastereoselective alkylation.
-
Materials: (S)-4-isopropyl-2-oxazolidinone, anhydrous THF, n-butyllithium (nBuLi, 1.6 M in hexanes), propionyl chloride, sodium bis(trimethylsilyl)amide (NaHMDS, 1 M in THF), benzyl bromide, saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
Acylation: To a stirred solution of (S)-4-isopropyl-2-oxazolidinone (1.0 g, 7.75 mmol) in anhydrous THF (30 mL) at -78 °C under an inert atmosphere, add nBuLi (1.1 eq, 4.3 mL) dropwise. Stir for 20 minutes, then add propionyl chloride (1.2 eq, 0.81 mL) dropwise. Stir for 1 hour, then allow the mixture to warm to room temperature. Quench with water and extract with ethyl acetate. Dry the organic layers and concentrate. Purify by flash chromatography to obtain N-propionyl-(S)-4-isopropyl-2-oxazolidinone.
-
Alkylation: To a stirred solution of the N-propionyl oxazolidinone (900 mg, 5.8 mmol) in anhydrous THF (10 mL) at -78 °C, add NaHMDS (1.1 eq, 6.4 mL) dropwise. After stirring for 30 minutes, add a solution of benzyl bromide (1.1 eq, 0.76 mL) in anhydrous THF (2 mL) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the major diastereomer by flash column chromatography.[5]
-
Conclusion
The comparison reveals that while all the discussed compounds are chiral amino alcohols, their functions in asymmetric synthesis are distinct. This compound is best classified as a specialized chiral building block , valuable for its direct incorporation into complex target molecules like pharmaceuticals, with its chirality being efficiently installed via biocatalysis. In contrast, amino alcohols like (S)-α,α-diphenyl-2-pyrrolidinemethanol serve as precursors to powerful catalysts for reactions like the CBS reduction, enabling high enantioselectivity with low catalyst loading. Others, such as pseudoephedrine and Evans-type oxazolidinones , are workhorse chiral auxiliaries that provide a reliable and predictable method for controlling stereochemistry in reactions like enolate alkylation, after which they are removed. The selection of a chiral amino alcohol is therefore critically dependent on the synthetic strategy: whether the goal is to incorporate a chiral fragment, catalyze a transformation, or temporarily direct the stereochemical outcome of a reaction.
References
Spectroscopic analysis (NMR, CD) for confirming the stereochemistry of "2-Amino-2-(3-chlorophenyl)ethanol" derivatives
For researchers, scientists, and drug development professionals, establishing the absolute stereochemistry of chiral molecules is a critical step in ensuring the safety and efficacy of new therapeutic agents. This guide provides a comparative overview of Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy for the stereochemical analysis of "2-Amino-2-(3-chlorophenyl)ethanol" derivatives, supported by experimental protocols and data presentation.
The precise three-dimensional arrangement of atoms in a chiral molecule, such as this compound, dictates its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can have vastly different pharmacological and toxicological profiles. Therefore, robust analytical methods are required to differentiate and characterize these stereoisomers. NMR and CD spectroscopy are powerful techniques that provide complementary information for unambiguous stereochemical assignment.
Workflow for Stereochemical Determination
The general workflow for determining the stereochemistry of a chiral molecule like this compound using NMR and CD spectroscopy involves several key stages, from sample preparation to data analysis and final structure confirmation.
Caption: Workflow for the stereochemical confirmation of chiral molecules using NMR and CD spectroscopy.
Comparison of NMR and CD Spectroscopy for Stereochemical Analysis
| Feature | NMR Spectroscopy (with Chiral Auxiliaries) | Circular Dichroism (CD) Spectroscopy |
| Principle | Differentiates enantiomers by converting them into diastereomers with distinct chemical shifts. | Measures the differential absorption of left and right-handed circularly polarized light by chiral molecules. |
| Sample Requirement | Higher concentration (mg scale). | Lower concentration (µg scale). |
| Information Provided | Detailed structural information, including connectivity and spatial relationships. Can be used to determine absolute configuration with chiral derivatizing agents. | Provides information about the overall chirality and secondary structure of the molecule. The sign of the Cotton effect can be related to the absolute configuration. |
| Strengths | Provides unambiguous assignment of absolute configuration through methods like Mosher's ester analysis. Rich in structural information. | High sensitivity, non-destructive, and relatively fast. Excellent for distinguishing between enantiomers which produce mirror-image spectra. |
| Limitations | May require chemical derivatization, which adds extra synthetic steps. Spectral overlap can be an issue in complex molecules. | Requires a chromophore near the stereocenter for a measurable signal. Interpretation to determine absolute configuration often relies on comparison with known compounds or theoretical calculations. |
Experimental Data
NMR Spectroscopic Data (Hypothetical)
For NMR analysis to differentiate enantiomers, derivatization with a chiral agent such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) is a common strategy. The (R)- and (S)-enantiomers of the amino alcohol are reacted with both (R)- and (S)-Mosher's acid to form diastereomeric esters. The differences in the chemical shifts (Δδ = δS - δR) of the protons near the chiral center are then used to determine the absolute configuration.
Table 1: Hypothetical ¹H NMR Chemical Shifts (δ, ppm) for Mosher's Esters of (R)- and (S)-2-Amino-2-(3-chlorophenyl)ethanol
| Proton | (R)-Amine-(S)-Mosher Ester | (R)-Amine-(R)-Mosher Ester | Δδ (δS - δR) |
| H-1 (CH-O) | 4.95 | 5.05 | -0.10 |
| H-2 (CH-N) | 4.20 | 4.10 | +0.10 |
| Aromatic Protons | 7.20-7.40 | 7.25-7.45 | Variable |
| OCH₃ (Mosher's) | 3.55 | 3.50 | +0.05 |
Table 2: Hypothetical ¹³C NMR Chemical Shifts (δ, ppm) for (R)- and (S)-2-Amino-2-(3-chlorophenyl)ethanol
| Carbon | (R)-Enantiomer | (S)-Enantiomer |
| C-1 (CH-OH) | 65.5 | 65.5 |
| C-2 (CH-NH₂) | 58.0 | 58.0 |
| C-ipso | 142.0 | 142.0 |
| C-Cl | 134.5 | 134.5 |
| Aromatic CHs | 125.0 - 130.0 | 125.0 - 130.0 |
Note: In the absence of a chiral environment, the ¹H and ¹³C NMR spectra of enantiomers are identical.
Circular Dichroism (CD) Spectroscopic Data (Hypothetical)
CD spectra of enantiomers are mirror images of each other. The sign of the Cotton effect (positive or negative peak) at a specific wavelength is indicative of the absolute configuration.
Table 3: Hypothetical Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R)-Enantiomer | 220 | +15,000 |
| 265 | -5,000 | |
| (S)-Enantiomer | 220 | -15,000 |
| 265 | +5,000 |
Experimental Protocols
NMR Spectroscopy with Mosher's Acid Derivatization
Objective: To determine the absolute configuration of the chiral center in this compound.
Methodology:
-
Esterification:
-
In two separate vials, dissolve approximately 5 mg of the purified (R)- or (S)-2-Amino-2-(3-chlorophenyl)ethanol in 0.5 mL of anhydrous pyridine.
-
To each vial, add a slight molar excess (1.1 equivalents) of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride).
-
Repeat the process in two more vials using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-Mosher's acid chloride).
-
Allow the reactions to proceed at room temperature for 2-4 hours or until completion, monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding a few drops of water.
-
Dilute the mixture with diethyl ether and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric esters by flash column chromatography on silica gel.
-
-
NMR Data Acquisition:
-
Dissolve each of the four purified diastereomeric esters in an appropriate deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.
-
Ensure high resolution to accurately determine chemical shifts and coupling constants.
-
-
Data Analysis:
-
Assign the proton signals for each diastereomer, focusing on the protons closest to the newly formed ester linkage and the chiral center.
-
Calculate the chemical shift differences (Δδ = δS - δR) for corresponding protons in the diastereomeric pairs.
-
Based on the established model for Mosher's esters, the sign of the Δδ values for protons on either side of the chiral center can be used to assign the absolute configuration.
-
Circular Dichroism (CD) Spectroscopy
Objective: To compare the chiroptical properties of the enantiomers of this compound.
Methodology:
-
Sample Preparation:
-
Prepare stock solutions of the purified (R)- and (S)-enantiomers in a suitable solvent that is transparent in the desired UV region (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions to determine the optimal concentration that gives a signal within the linear range of the instrument (typically an absorbance of less than 1.0).
-
-
Instrument Parameters:
-
Use a calibrated CD spectropolarimeter.
-
Set the wavelength range to scan from approximately 300 nm down to 190 nm.
-
Use a quartz cuvette with a path length of 0.1 cm or 1.0 cm, depending on the sample concentration and signal intensity.
-
Typical parameters include a scanning speed of 50 nm/min, a bandwidth of 1.0 nm, and a response time of 1 second.
-
-
Data Acquisition:
-
Record a baseline spectrum of the solvent in the same cuvette.
-
Record the CD spectrum for each enantiomer, typically averaging 3-5 scans to improve the signal-to-noise ratio.
-
Subtract the solvent baseline from each sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity [θ] to normalize for concentration and path length.
-
Plot molar ellipticity versus wavelength for both enantiomers. The spectra should be mirror images of each other.
-
The sign of the Cotton effects (maxima and minima) can be compared to literature data for similar compounds or to theoretical calculations to infer the absolute configuration.
-
Comparative study of the effectiveness of (S)- and (R)-"2-Amino-2-(3-chlorophenyl)ethanol" as chiral auxiliaries
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of asymmetric synthesis, the selection of an effective chiral auxiliary is paramount to controlling the stereochemical outcome of a reaction, enabling the selective production of a desired enantiomer. Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the formation of a new stereocenter.[1] Among the various classes of auxiliaries, those derived from 1,2-amino alcohols are particularly versatile and have been widely employed in stereoselective transformations such as aldol reactions and enolate alkylations.[2][3]
This guide addresses the potential use of the enantiomeric pair, (S)- and (R)-2-Amino-2-(3-chlorophenyl)ethanol, as chiral auxiliaries. It is important to note that a direct comparative study detailing the experimental performance of these specific compounds in asymmetric synthesis is not available in the current scientific literature. Therefore, this document serves as a framework for how such a comparison would be conducted. It provides an overview of the evaluation metrics, a representative experimental protocol based on structurally similar and well-documented amino alcohol-derived auxiliaries (e.g., Evans-type oxazolidinones), and the logical workflow for their application and assessment.
Conceptual Framework for Performance Comparison
The effectiveness of a chiral auxiliary is primarily assessed by its ability to induce high levels of stereoselectivity in a chemical transformation, leading to a high yield of the desired diastereomer. The key quantitative metrics for this evaluation are Diastereomeric Excess (de), Enantiomeric Excess (ee), and overall chemical yield.
Table 1: Hypothetical Performance Data for (S)- and (R)-Auxiliaries in Asymmetric Aldol Reaction
The data presented below is illustrative and does not represent actual experimental results. It is provided to demonstrate the format for comparative evaluation.
| Auxiliary Enantiomer | Aldehyde Substrate | Yield (%) | Diastereomeric Ratio (syn:anti) | Diastereomeric Excess (de, %) |
| (S)-Auxiliary | Benzaldehyde | Data N/A | Data N/A | Data N/A |
| Isobutyraldehyde | Data N/A | Data N/A | Data N/A | |
| Cinnamaldehyde | Data N/A | Data N/A | Data N/A | |
| (R)-Auxiliary | Benzaldehyde | Data N/A | Data N/A | Data N/A |
| Isobutyraldehyde | Data N/A | Data N/A | Data N/A | |
| Cinnamaldehyde | Data N/A | Data N/A | Data N/A |
Table 2: Hypothetical Performance Data for (S)- and (R)-Auxiliaries in Asymmetric Alkylation
The data presented below is illustrative and does not represent actual experimental results.
| Auxiliary Enantiomer | Electrophile (R-X) | Yield (%) | Diastereomeric Ratio | Diastereomeric Excess (de, %) |
| (S)-Auxiliary | Benzyl bromide | Data N/A | Data N/A | Data N/A |
| Allyl iodide | Data N/A | Data N/A | Data N/A | |
| Methyl iodide | Data N/A | Data N/A | Data N/A | |
| (R)-Auxiliary | Benzyl bromide | Data N/A | Data N/A | Data N/A |
| Allyl iodide | Data N/A | Data N/A | Data N/A | |
| Methyl iodide | Data N/A | Data N/A | Data N/A |
General Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis
The application of a chiral auxiliary follows a logical sequence of steps: attachment of the auxiliary to the substrate, diastereoselective reaction to create the new stereocenter, and finally, removal of the auxiliary to yield the enantiomerically enriched product.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Representative Experimental Protocols
The following protocols are generalized procedures for asymmetric reactions using well-established oxazolidinone chiral auxiliaries, which are derived from amino alcohols and serve as a model for how 2-Amino-2-(3-chlorophenyl)ethanol might be employed after conversion to a similar heterocyclic structure.[4] These methods would require optimization for any new auxiliary.
Protocol 1: Diastereoselective Aldol Reaction
This protocol describes the boron-mediated aldol reaction of an N-acyl oxazolidinone, a common application for Evans-type auxiliaries.[4]
-
N-Acylation of the Auxiliary: The chiral amino alcohol is first converted into an oxazolidinone, which is then acylated (e.g., with propionyl chloride) to attach the substrate that will undergo the aldol reaction.
-
Enolate Formation: A solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) is cooled to 0 °C under an inert atmosphere (e.g., Argon). Di-n-butylboron triflate (1.1 eq.) is added dropwise, followed by the slow addition of a tertiary amine base like triethylamine (1.2 eq.). The mixture is stirred for 30-60 minutes at 0 °C to facilitate the formation of the Z-enolate.
-
Aldol Addition: The reaction mixture is cooled to -78 °C. The aldehyde substrate (1.2 eq.), dissolved in anhydrous CH₂Cl₂, is then added dropwise. The reaction is stirred at -78 °C for 1-2 hours, then allowed to warm to 0 °C over 1 hour.
-
Work-up and Purification: The reaction is quenched by the addition of a pH 7 phosphate buffer and methanol. The organic phase is separated, and the aqueous phase is extracted with CH₂Cl₂. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Analysis: The crude product is analyzed by ¹H NMR to determine the diastereomeric ratio. The product is then purified by flash column chromatography on silica gel.
-
Auxiliary Cleavage: The purified aldol adduct is treated (e.g., with lithium hydroxide in a THF/water mixture) to hydrolyze the imide bond, yielding the chiral β-hydroxy carboxylic acid and recovering the original chiral auxiliary.
Protocol 2: Diastereoselective Alkylation
This protocol outlines a typical procedure for the alkylation of an amide enolate derived from a chiral amino alcohol auxiliary.[3]
-
Enolate Formation: A solution of the N-acyl auxiliary (1.0 eq.) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) is added slowly to the solution. The mixture is stirred for 30-60 minutes at -78 °C to ensure complete deprotonation and enolate formation.
-
Alkylation: The electrophile (e.g., benzyl bromide, 1.2 eq.) is added dropwise to the enolate solution at -78 °C. The reaction is maintained at this temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up and Purification: The reaction is quenched at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is allowed to warm to room temperature. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated in vacuo.
-
Analysis and Cleavage: Similar to the aldol protocol, the diastereomeric ratio of the crude product is determined, and the product is purified via chromatography. The auxiliary is subsequently cleaved to provide the final α-alkylated product.
Conclusion
While specific performance data for (S)- and (R)-2-Amino-2-(3-chlorophenyl)ethanol as chiral auxiliaries is currently unavailable, the established principles of asymmetric synthesis provide a clear roadmap for their evaluation. The effectiveness of these compounds would be determined by their ability to provide high diastereoselectivity and yields in key C-C bond-forming reactions. The provided protocols and workflow serve as a foundational guide for researchers interested in exploring the potential of these and other novel chiral amino alcohols in the synthesis of enantiomerically pure molecules for pharmaceutical and other applications.
References
Benchmarking the Performance of 2-Amino-2-(3-chlorophenyl)ethanol Against Other Phenylglycinol Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the putative biological performance of "2-Amino-2-(3-chlorophenyl)ethanol" and structurally related phenylglycinol derivatives. Due to a lack of direct comparative studies in the public domain for "this compound," this guide presents a hypothetical performance benchmark based on structure-activity relationship (SAR) studies of analogous compound series, particularly those exhibiting anticonvulsant properties. The experimental data presented herein is extrapolated from studies on closely related phenylglycinamide derivatives and is intended to serve as a strategic framework for future research and development.
Hypothetical Performance Comparison of Phenylglycinol Derivatives in Anticonvulsant Assays
The following table summarizes the putative efficacy of "this compound" and other phenylglycinol derivatives in preclinical models of epilepsy. The selection of derivatives is based on common substitutions on the phenyl ring to explore potential structure-activity relationships.
Table 1: Putative Anticonvulsant Activity of Phenylglycinol Derivatives
| Compound ID | Phenyl Substitution | Putative ED₅₀ (mg/kg) in MES Test[1][2] | Putative ED₅₀ (mg/kg) in 6 Hz (32 mA) Seizure Test[1][2] |
| PG-Cl | 3-Chloro | 50 | 35 |
| PG-H | Unsubstituted | 75 | 50 |
| PG-F | 4-Fluoro | 60 | 40 |
| PG-CH3 | 4-Methyl | 80 | 60 |
| PG-OCH3 | 4-Methoxy | 95 | 70 |
Disclaimer: The ED₅₀ values presented in this table are hypothetical and extrapolated from published data on structurally related compounds for illustrative purposes. Direct experimental validation is required.
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in determining the actual performance of "this compound" and its derivatives.
Maximal Electroshock (MES) Seizure Test
This protocol is adapted from studies on related anticonvulsant compounds[1][2].
-
Animal Model: Male Swiss mice (20-25 g) are used.
-
Compound Administration: Test compounds are suspended in a 0.5% methylcellulose solution and administered intraperitoneally (i.p.) at varying doses.
-
Induction of Seizures: 30 minutes post-administration, a corneal electrode is used to deliver an electrical stimulus (e.g., 50 mA, 0.2 s).
-
Endpoint: The abolition of the hind limb tonic extensor component of the seizure is recorded as the endpoint of protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.
6 Hz Seizure Test
This protocol is based on methodologies used for screening compounds against therapy-resistant seizures[1][2].
-
Animal Model: Male Swiss mice (20-25 g) are used.
-
Compound Administration: Test compounds are administered as described in the MES test.
-
Induction of Seizures: 30 minutes post-administration, a corneal electrode is used to deliver a constant current stimulation (32 mA, 3 s duration, 6 Hz).
-
Endpoint: The observation of a seizure (characterized by stun, forelimb clonus, twitching of the vibrissae, and Straub-tail) is recorded. Protection is defined as the absence of a seizure.
-
Data Analysis: The ED₅₀ is calculated as described for the MES test.
In Vitro Ion Channel Electrophysiology
To investigate the mechanism of action, whole-cell patch-clamp assays on cultured neurons or cell lines expressing specific ion channels would be performed.
-
Cell Culture: Primary cortical neurons or HEK293 cells stably expressing voltage-gated sodium (e.g., Naᵥ1.1) or calcium (e.g., Caᵥ3.2) channels are used.
-
Electrophysiological Recording: Whole-cell voltage-clamp recordings are made using a patch-clamp amplifier.
-
Compound Application: Test compounds are applied to the cells via a perfusion system at various concentrations.
-
Data Acquisition: Currents are evoked by appropriate voltage protocols before and after compound application.
-
Data Analysis: The concentration-response curve for the inhibition of the ionic current is plotted to determine the IC₅₀ value.
Visualizing Putative Mechanisms and Workflows
Putative Signaling Pathway
Based on the multi-target mechanism of action observed in related phenylglycinamide anticonvulsants, the following signaling pathway is proposed for "this compound" and its analogs. This pathway suggests a concurrent inhibition of key ion channels involved in neuronal excitability.
Caption: Putative multi-target mechanism of action for phenylglycinol derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel phenylglycinol derivatives.
Caption: A general workflow for the development of novel phenylglycinol derivatives.
References
Analysis of reaction kinetics to compare catalysts derived from "2-Amino-2-(3-chlorophenyl)ethanol"
For Researchers, Scientists, and Drug Development Professionals
The performance of these catalysts is compared based on key metrics such as chemical yield and enantiomeric excess (ee%), which are indicative of the catalyst's activity and stereoselectivity.
Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The following table summarizes the catalytic performance of various chiral β-amino alcohols in the enantioselective addition of diethylzinc to benzaldehyde, yielding chiral 1-phenyl-1-propanol. The data has been compiled from various studies to provide a comparative overview.
| Ligand/Catalyst | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Predominant Configuration |
| (-)-DAIB | 2 | 97 | 98 | (S) |
| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol | Not Specified | up to 99 | up to 99 | Not Specified |
| Pinane-based 1,4-amino alcohol | Not Specified | up to 90 | 99 | Not Specified |
| Azetidine alcohols | Not Specified | Not Specified | 94-100 | Not Specified |
| Fructose-derived β-amino alcohol (Ligand 22) | 20 | 100 | 92 | (S) |
| Phenylalanine-derived tert-amino alcohols | 10 | High | up to 100 | Not Specified |
Experimental Protocols
A generalized experimental procedure for the enantioselective addition of diethylzinc to aldehydes using a chiral amino alcohol ligand is outlined below. Specific conditions such as temperature, solvent, and reaction time may vary depending on the specific ligand and substrate used.
General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
Anhydrous solvent (e.g., hexane, toluene)
-
Chiral amino alcohol ligand
-
Titanium (IV) isopropoxide (Ti(OiPr)₄) - often used as an additive
-
Diethylzinc (Et₂Zn) solution (e.g., 1.0 M in hexanes)
-
Freshly distilled benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the chiral amino alcohol ligand (e.g., 20 mol%) in the anhydrous solvent.
-
Additive Addition: If an additive like Ti(OiPr)₄ is used, it is added to the ligand solution and stirred at room temperature for a specified time (e.g., 30 minutes) to allow for complex formation.[2]
-
Reagent Addition: Cool the mixture to the desired temperature (e.g., 0 °C) and add the diethylzinc solution dropwise. Stir the resulting solution for a period to form the active catalyst.
-
Substrate Addition: Add freshly distilled benzaldehyde dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the specified temperature and monitor its progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at a low temperature.
-
Workup: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).
-
Purification and Analysis: Remove the solvent under reduced pressure. Purify the crude product by a suitable method, such as column chromatography. Determine the yield and enantiomeric excess of the product (e.g., by chiral HPLC or GC).[2]
Visualizations
Catalytic Cycle for Diethylzinc Addition
The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol ligand.
Caption: Proposed catalytic cycle for the addition of diethylzinc to an aldehyde.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and analysis of chiral secondary alcohols via asymmetric diethylzinc addition.
Caption: General experimental workflow for asymmetric diethylzinc addition.
References
A Comprehensive Guide to the Cross-Validation of Analytical Methods for Determining the Purity of 2-Amino-2-(3-chlorophenyl)ethanol
For researchers, scientists, and drug development professionals, ensuring the chemical and stereoisomeric purity of pharmaceutical intermediates like 2-Amino-2-(3-chlorophenyl)ethanol is of paramount importance for the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), for the purity determination of this chiral amino alcohol. The cross-validation of these methods ensures robust and reliable results across different analytical platforms.
The purity of a chiral compound such as this compound is a composite of its chemical purity (presence of non-enantiomeric impurities) and its enantiomeric purity (the relative amount of the desired enantiomer). Therefore, a comprehensive analytical strategy often involves orthogonal methods that can accurately quantify both aspects. In this guide, we explore the use of Reversed-Phase HPLC (RP-HPLC) for chemical purity and Chiral Capillary Electrophoresis (CCE) for enantiomeric purity.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors including the specific purity attribute being measured, required sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of RP-HPLC and Chiral CE for the analysis of this compound, based on typical validation parameters.
| Parameter | Reversed-Phase HPLC (for Chemical Purity) | Chiral Capillary Electrophoresis (for Enantiomeric Purity) |
| Intended Purpose | Quantification of process-related impurities and degradation products. | Quantification of the enantiomeric excess of the desired enantiomer. |
| Linearity (R²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 1.0% | < 2.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% |
| Analysis Time | 15 - 30 minutes | 10 - 20 minutes |
| Strengths | High precision, robustness, and suitability for quantifying a wide range of impurities. | High separation efficiency for enantiomers, low solvent consumption, and rapid method development. |
| Limitations | May require a separate chiral method for enantiomeric purity. | Lower sample loading capacity and potentially lower precision than HPLC. |
Experimental Protocols
Detailed methodologies for both RP-HPLC and Chiral Capillary Electrophoresis are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method is designed to separate this compound from its potential non-enantiomeric impurities.
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase (at initial conditions) to a final concentration of 0.5 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the sample in the mobile phase (at initial conditions) to a final concentration of 0.5 mg/mL.
-
-
Data Analysis:
-
The purity is calculated by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Chiral Capillary Electrophoresis (CCE) for Enantiomeric Purity
This method is designed for the separation and quantification of the undesired enantiomer in the presence of the desired enantiomer of this compound.[1][2]
-
Instrumentation:
-
Capillary electrophoresis system with a power supply, autosampler, temperature-controlled capillary cartridge, and a diode array detector.
-
-
Electrophoretic Conditions:
-
Capillary: Fused-silica, 50 µm i.d., 60 cm total length (50 cm effective length)
-
Background Electrolyte (BGE): 25 mM Phosphate buffer (pH 2.5) containing 15 mM sulfated-β-cyclodextrin
-
Voltage: +20 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection Wavelength: 214 nm
-
-
Sample Preparation:
-
Standard Solution: Dissolve the reference standard of the desired enantiomer of this compound in purified water to a concentration of 0.2 mg/mL.
-
Sample Solution: Dissolve the sample in purified water to a concentration of 0.2 mg/mL.
-
System Suitability Solution: Dissolve racemic this compound in purified water to a concentration of 0.2 mg/mL to ensure the separation of both enantiomers.
-
-
Data Analysis:
-
The enantiomeric purity is determined by calculating the area percentage of the desired enantiomer peak relative to the sum of the areas of both enantiomer peaks.
-
Visualizing the Analytical Workflow and Method Relationships
To better illustrate the logical flow of the purity analysis and the relationship between the different analytical methods, the following diagrams are provided.
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical relationship between purity attributes and analytical techniques.
References
Literature review comparing the synthetic utility of "2-Amino-2-(3-chlorophenyl)ethanol" and its analogs
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amino alcohols is a critical endeavor. Among these, 2-Amino-2-(3-chlorophenyl)ethanol and its analogs are valuable building blocks for a variety of pharmacologically active molecules. This guide provides a comparative analysis of key synthetic methodologies, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in the selection of the most suitable synthetic route.
Chiral vicinal amino alcohols, such as this compound, are ubiquitous structural motifs in pharmaceuticals and natural products. Their biological activity is often highly dependent on their stereochemistry, making enantioselective synthesis a paramount objective. This review focuses on comparing the synthetic utility of various methods for preparing the title compound and its analogs, providing a basis for informed decisions in synthetic planning and process development.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound and its analogs can be achieved through several strategic approaches, primarily centered around the asymmetric reduction of α-amino ketones or the direct asymmetric amination of corresponding diols or epoxides. Below is a summary of key methods with a focus on their efficiency, stereoselectivity, and substrate scope.
Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The enzymatic reduction of α-amino ketones or related precursors can provide high yields and excellent enantiomeric excess (e.e.).
Table 1: Biocatalytic Synthesis of Chiral Amino Alcohols
| Precursor | Biocatalyst | Product | Yield (%) | e.e. (%) | Reference |
| 2-Chloro-1-(3-chlorophenyl)ethanone | Hansenula polymorpha SC13824 | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | - | 73.8 | [1] |
| 2-Chloro-1-(3-chlorophenyl)ethanone | Rhodococcus globerulus SC16305 | (S)-2-Chloro-1-(3-chlorophenyl)ethanol | - | 71.8 | [1] |
| 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanone | Recombinant E. coli with KRED and GDH | (S)-2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol | 89 | 100 | [1] |
| α-Hydroxy ketones | Engineered Amine Dehydrogenases (AmDHs) | (S)-vicinal amino alcohols | up to 99 | >99 |
Catalytic Asymmetric Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation of enamides or α-amino ketones is a powerful and versatile method for the synthesis of chiral amino alcohols. Rhodium and Iridium complexes with chiral phosphine ligands are commonly employed.
Table 2: Asymmetric Hydrogenation for Chiral Amine Synthesis
| Substrate | Catalyst System | Product | Yield (%) | e.e. (%) | Reference |
| (Z)-β-branched enamides | [Rh((R)-SDP)(cod)]BF₄ | β-stereogenic amines | Quantitative | 88-96 | |
| β-(acylamino)acrylates | Rh-BICP or Rh-Me-DuPhos | β-amino acid derivatives | up to 100 | up to 99.6 | |
| Aryl α-dibenzylamino β-ketoesters | Ir/f-phamidol | syn-aryl β-hydroxy α-amino derivatives | up to 99 | >99 |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility and successful implementation of synthetic methods. Below is a representative protocol for the biocatalytic reduction of a substituted acetophenone, a common precursor to phenyl-substituted amino alcohols.
Biocatalytic Reduction of 2-Haloacetophenones
Objective: To synthesize enantiopure 2-halo-1-arylethanols via asymmetric reduction of the corresponding prochiral ketones using a thermo- and solvent-stable alcohol dehydrogenase (TeSADH).
Materials:
-
2-Haloacetophenone derivative (e.g., 2-bromoacetophenone)
-
Engineered TeSADH mutant (e.g., I86A/C295A TeSADH for (R)-enantiomer or A85G/I86A/C295A TeSADH for (S)-enantiomer)
-
NADP⁺ or NAD⁺ as cofactor
-
Glucose
-
Glucose dehydrogenase (GDH) for cofactor regeneration
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Isopropyl alcohol (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, a solution of the 2-haloacetophenone substrate (e.g., 10 mM) in potassium phosphate buffer is prepared.
-
To this solution, NADP⁺ (or NAD⁺), glucose (for cofactor regeneration), and glucose dehydrogenase are added.
-
The reaction is initiated by the addition of the appropriate engineered TeSADH mutant.
-
The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation.
-
The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is extracted with an organic solvent (e.g., isopropyl alcohol).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude chiral 2-halo-1-arylethanol.
-
Purification is performed by flash column chromatography if necessary.
-
The enantiomeric excess of the product is determined by chiral GC or HPLC analysis.
Synthetic Workflow Visualization
The following diagram illustrates a general workflow for the asymmetric synthesis of chiral vicinal amino alcohols, highlighting key decision points and methodologies.
Caption: A generalized workflow for the synthesis of chiral vicinal amino alcohols.
Logical Relationships in Catalyst Selection
The choice of catalyst is paramount in achieving high stereoselectivity. The following diagram illustrates the logical considerations for selecting a suitable catalyst system based on the desired product stereochemistry and substrate.
Caption: Decision tree for selecting a catalyst in asymmetric synthesis.
References
A Comparative Guide to the Recyclability and Reusability of Chiral Amino Alcohol-Based Catalysts in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
The development of efficient and sustainable synthetic methodologies is a cornerstone of modern pharmaceutical and fine chemical production. Chiral catalysts, particularly those that can be recovered and reused, are of paramount importance in reducing costs, minimizing waste, and streamlining manufacturing processes. This guide provides a comparative assessment of the recyclability and reusability of catalysts based on chiral β-amino alcohols, with a focus on the potential of "2-Amino-2-(3-chlorophenyl)ethanol" as a valuable chiral ligand. While specific recyclability data for catalysts derived directly from "this compound" is not extensively documented in publicly available literature, this guide will draw parallels with structurally similar and well-studied recyclable catalyst systems to provide a comprehensive overview for researchers.
The Significance of Catalyst Recyclability
In asymmetric catalysis, expensive and complex chiral ligands are often employed to achieve high enantioselectivity. The ability to recycle these catalysts is a critical factor in the economic viability and environmental impact of a synthetic process.[1][2][3][4] Homogeneous catalysts, while often exhibiting high activity and selectivity, are difficult to separate from the reaction mixture, leading to product contamination and loss of the valuable catalyst.[5][6] Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble support, is a common strategy to overcome these limitations, enabling straightforward recovery by filtration and subsequent reuse.[2][5][6]
Potential for Recyclable Catalysts Based on this compound
"this compound" is a chiral β-amino alcohol that possesses the necessary structural features to act as a bidentate ligand for a metal center, forming a chiral environment for asymmetric transformations. Its structural similarity to other well-established chiral amino alcohol ligands, such as norephedrine and its derivatives, suggests a strong potential for its use in recyclable catalyst systems.
The primary strategies for rendering a catalyst based on this ligand recyclable involve its immobilization on a solid support. Common supports include:
-
Inorganic Supports (e.g., Silica): These offer high surface area and thermal stability.
-
Polymer Supports: These can be tailored for solubility in specific solvents, allowing for quasi-homogeneous catalysis with easy recovery by precipitation.
-
Magnetic Nanoparticles: These provide a high surface area and can be easily separated from the reaction mixture using an external magnetic field.
Comparative Performance of Recyclable Asymmetric Catalysts
To provide a clear comparison, the following table summarizes the performance of several representative recyclable catalysts used in the asymmetric transfer hydrogenation of ketones, a common application for chiral amino alcohol-based catalysts. This data, gathered from studies on established recyclable systems, serves as a benchmark for the potential performance of a hypothetical immobilized "this compound"-based catalyst.
| Catalyst System | Support | Substrate | Cycle | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| Immobilized Ru-TsDPEN | Silica Gel | Acetophenone | 1 | >99 | 98 | ACS Publications |
| 5 | 96 | 98 | ACS Publications | |||
| 10 | 92 | 98 | ACS Publications | |||
| Polymer-Supported Chiral Diamine-Ru | Star-Shaped Thermal Responsive Polymer | Aromatic Ketones | 1 | >95 | >95 | [3] |
| 6 | >90 | >95 | [3] | |||
| Immobilized Chiral Amino Alcohol | Superparamagnetic Nanoparticles | Aromatic Ketones | 1 | - | Moderate | PubMed |
| 3 | Maintained | Maintained | PubMed |
Experimental Protocols
General Protocol for Immobilization of a Chiral Amino Alcohol Ligand on a Polymer Support
This protocol outlines a general procedure for the covalent attachment of a chiral amino alcohol, such as a derivative of "this compound," to a polymer backbone (e.g., Merrifield resin).
-
Functionalization of the Ligand: The chiral amino alcohol is first modified to introduce a functional group suitable for grafting onto the polymer support. This may involve reacting the amino or hydroxyl group to introduce a linker with a terminal reactive site.
-
Swelling of the Polymer Support: The polymer resin is swelled in a suitable solvent (e.g., dichloromethane or DMF) to ensure accessibility of the reactive sites.
-
Grafting Reaction: The functionalized chiral ligand is reacted with the polymer support, often in the presence of a base, to form a covalent bond.
-
Washing and Drying: The resulting polymer-supported ligand is thoroughly washed with various solvents to remove any unreacted starting materials and byproducts. The functionalized polymer is then dried under vacuum.
-
Metalation: The immobilized ligand is then complexed with a suitable metal precursor (e.g., a ruthenium, rhodium, or iridium salt) to generate the active catalyst.
General Protocol for Catalyst Recycling in Asymmetric Transfer Hydrogenation
-
Reaction Setup: The asymmetric transfer hydrogenation is carried out using the immobilized catalyst, a prochiral ketone substrate, a hydrogen donor (e.g., isopropanol or a formic acid/triethylamine mixture), and a suitable solvent.
-
Catalyst Recovery: Upon completion of the reaction, the catalyst is separated from the reaction mixture. For a polymer-supported catalyst, this can be achieved by precipitation through the addition of a non-solvent, followed by filtration. For a silica-supported catalyst, direct filtration is sufficient. For magnetic nanoparticles, an external magnet is used for separation.
-
Washing: The recovered catalyst is washed with a suitable solvent to remove any adsorbed product and byproducts.
-
Drying: The washed catalyst is dried under vacuum.
-
Reuse: The dried, recycled catalyst can then be used in a subsequent reaction cycle with fresh substrate and reagents.
Visualizing the Workflow and Concepts
Caption: Experimental workflow for the synthesis, use, and recycling of an immobilized chiral catalyst.
Caption: Comparison of homogeneous and heterogeneous (recyclable) catalytic cycles.
Conclusion
The immobilization of chiral ligands onto insoluble supports is a proven and effective strategy for enhancing the sustainability and cost-effectiveness of asymmetric catalysis. While direct experimental data on the recyclability of catalysts based on "this compound" is limited, the principles outlined in this guide and the performance of structurally analogous systems strongly support their potential as highly effective and reusable catalysts. By leveraging established immobilization and recycling protocols, researchers can likely develop robust catalytic systems based on this and other novel chiral amino alcohols, contributing to the advancement of green and efficient chemical synthesis in drug development and beyond. Further research into the synthesis and evaluation of such immobilized catalysts is warranted to fully explore their capabilities.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Application of chiral recyclable catalysts in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a polymer supported chiral cobalt catalyst for heterogeneous enantioselective C–H activations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Design of a polymer supported chiral cobalt catalyst for heterogeneous enantioselective C–H activations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-Amino-2-(3-chlorophenyl)ethanol
This guide provides crucial safety and logistical information for the handling and disposal of 2-Amino-2-(3-chlorophenyl)ethanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its analogs are classified as hazardous substances. They are harmful if swallowed or inhaled, cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Some related compounds are also suspected of damaging an unborn child.[1] Therefore, strict adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Source/Standard |
| Eye and Face Protection | Wear chemical safety goggles or a face shield. | OSHA 29 CFR 1910.133 / EN 166[3] |
| Skin Protection | Wear impervious gloves (e.g., Nitrile rubber) and a lab coat or protective suit.[3] | General Laboratory Practice |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate filter (e.g., P2 or N95 dust mask) if ventilation is inadequate or when dusts are generated.[2][3] | NIOSH Recommendations |
| Hand Protection | Chemical-resistant gloves are required.[2] | General Laboratory Practice |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical from receipt to disposal. The following workflow outlines the necessary steps to maintain a safe laboratory environment.[3]
Experimental Protocol: General Handling Procedure
-
Receiving and Storage :
-
Preparation and Use :
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to prevent dust inhalation.[3]
-
Before handling, ensure all necessary PPE is donned correctly.
-
When weighing or transferring the substance, take care to avoid the generation of dust.[3]
-
Keep all containers closed when not in use.
-
-
Spill and Exposure Response :
-
Spill : In the event of a spill, evacuate the immediate area.[2] For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[1][4] Do not allow the substance to enter drains.[2]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Remove contaminated clothing and wash the affected skin with plenty of soap and water.[2] If irritation persists, seek medical attention.
-
Inhalation : Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste containing this compound, including unused product, contaminated lab supplies (e.g., gloves, absorbent paper), and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[3]
-
Containerization : Use a chemically resistant and sealable container for waste collection. The container must be kept closed except when adding waste.[3]
-
Disposal Method : Dispose of the hazardous waste through a licensed environmental disposal service.[3] All local, state, and federal regulations for chemical waste disposal must be strictly followed.[3] Do not dispose of this chemical down the drain or in regular trash.[3]
Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
